molecular formula C24H32O7 B1251443 Niranthin

Niranthin

Cat. No.: B1251443
M. Wt: 432.5 g/mol
InChI Key: RCFGIEPQSDGMJJ-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Niranthin is a natural product found in Scoparia dulcis, Phyllanthus niruri, and Phyllanthus urinaria with data available.

Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole

InChI

InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m1/s1

InChI Key

RCFGIEPQSDGMJJ-RTBURBONSA-N

SMILES

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC

Isomeric SMILES

COC[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC3=C(C(=C2)OC)OCO3)COC

Canonical SMILES

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC

Synonyms

niranthin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Niranthin in Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the molecular mechanism of niranthin, a lignan isolated from Phyllanthus amarus, as a potent anti-leishmanial agent. The document synthesizes findings on its direct parasiticidal activities against Leishmania donovani and its role in modulating the host immune response, providing a comprehensive resource for research and development in leishmaniasis chemotherapy.

Core Mechanism of Action: Dual-Pronged Attack

This compound exhibits a dual mechanism of action against Leishmania donovani, the causative agent of visceral leishmaniasis. It acts directly on the parasite by inducing apoptosis and indirectly by modulating the host's immune response to favor parasite clearance.[1][2][3]

1.1. Direct Anti-leishmanial Activity: Inhibition of Topoisomerase IB and Apoptosis Induction

The primary direct mechanism of this compound involves the poisoning of Leishmania donovani topoisomerase IB (LdTOP1LS), a heterodimeric enzyme essential for DNA replication and transcription.[1][4][5] this compound functions as a non-competitive inhibitor, binding to both the large (LdTOP1L) and small (LdTOP1S) subunits of the enzyme.[1][6] This interaction stabilizes the covalent DNA-protein "cleavable complex," which inhibits the re-ligation of the cleaved DNA strand.[1][3][5] The accumulation of these stabilized complexes leads to single-strand DNA breaks, triggering a cascade of apoptotic events within the parasite.[1][3]

Key apoptotic events induced by this compound include:

  • Generation of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels in Leishmania promastigotes.[1][2][3]

  • Phosphatidylserine Exposure: Treated parasites exhibit externalization of phosphatidylserine, a hallmark of early apoptosis.[1]

  • DNA Fragmentation: Activation of cellular nucleases results in extensive oligonucleosomal DNA fragmentation, a characteristic feature of late-stage apoptosis.[1][2][6]

  • Cell Cycle Arrest: The DNA damage induced by this compound leads to a halt in the parasite's cell cycle.[6]

1.2. Immunomodulatory Effect: Shifting the Host Immune Response

In addition to its direct parasiticidal effects, this compound modulates the host immune response from a parasite-permissive Th2 phenotype to a protective Th1 phenotype in infected BALB/c mice.[1][2][5] This immunomodulatory activity is crucial for the clearance of intracellular amastigotes residing within host macrophages.

The key aspects of this compound's immunomodulatory action include:

  • Induction of a Th1 Response: this compound treatment promotes the production of Th1 cytokines, such as interferon-gamma (IFN-γ) and interleukin-12 (IL-12).[1][2]

  • Macrophage Activation: The Th1 response activates macrophages, leading to the production of nitric oxide (NO) and ROS, which are potent anti-leishmanial molecules.[1][2][5]

  • Reversal of Multidrug Resistance: this compound has been shown to be effective against antimony-resistant Leishmania strains. It achieves this by downregulating the expression of P-glycoprotein (P-gp) on the surface of host macrophages, thereby increasing the intracellular concentration of co-administered drugs like sodium antimony gluconate (SAG).[1][3][6]

Quantitative Data on this compound's Anti-leishmanial Activity

The following tables summarize the key quantitative data on the efficacy of this compound against Leishmania donovani.

Table 1: In Vitro Activity of this compound against L. donovani Promastigotes

ParameterConcentrationEffectSource
Cell Viability5 µM93% reduction after 24 hours[1][2][3]
Cell Viability10 µM98% reduction after 24 hours[1][2][3]
DNA Fragmentation10 µMUp to 85% after 8 hours[1][2][6]
ROS GenerationNot specifiedFive-fold higher than control[1][2][3]

Table 2: Efficacy of this compound against Intracellular L. donovani Amastigotes

ParameterValueCell LineSource
EC50 (Antimony-Sensitive)1.26 ± 0.21 µMMurine Macrophages[1][7]
EC50 (Antimony-Resistant)1.68 ± 0.18 µMMurine Macrophages[1][7]
Parasite Burden Reduction~98% at 25 µMMurine Macrophages[1]

Table 3: Cytotoxicity of this compound

ParameterConcentrationEffectCell LineSource
Macrophage ViabilityUp to 50 µM~12% inhibition of growthMurine Macrophages[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental procedures related to this compound's action.

niranthin_apoptosis_pathway This compound This compound LdTOP1LS Leishmania Topoisomerase IB (LdTOP1LS) This compound->LdTOP1LS Inhibits CleavableComplex Stabilized DNA-Protein 'Cleavable Complex' LdTOP1LS->CleavableComplex Stabilizes DNA_Breaks Single-Strand DNA Breaks CleavableComplex->DNA_Breaks Causes Apoptosis Apoptosis DNA_Breaks->Apoptosis Triggers ROS Increased ROS Apoptosis->ROS Nucleases Activation of Cellular Nucleases Apoptosis->Nucleases PS_Exposure Phosphatidylserine Exposure Apoptosis->PS_Exposure DNA_Frag DNA Fragmentation Nucleases->DNA_Frag experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Promastigotes L. donovani Promastigotes Niranthin_Treatment This compound Treatment (Varying Concentrations) Promastigotes->Niranthin_Treatment Infected_Macrophages Infected Macrophages Infected_Macrophages->Niranthin_Treatment Viability_Assay Promastigote Viability Assay (e.g., MTT) Niranthin_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI, DNA Fragmentation) Niranthin_Treatment->Apoptosis_Assay Amastigote_Assay Intracellular Amastigote Assay (Giemsa Staining) Niranthin_Treatment->Amastigote_Assay EC50_Determination EC50 Determination Amastigote_Assay->EC50_Determination Infected_Mice Infected BALB/c Mice Niranthin_Admin This compound Administration (i.p. or i.m.) Infected_Mice->Niranthin_Admin Parasite_Burden Determine Liver and Spleen Parasite Burden Niranthin_Admin->Parasite_Burden Immune_Response Analyze Immune Response (Cytokine Profiling) Niranthin_Admin->Immune_Response dual_action_relationship cluster_direct cluster_immuno This compound This compound Direct_Action Direct Parasiticidal Action This compound->Direct_Action Immunomodulation Host Immunomodulation This compound->Immunomodulation Topoisomerase_Inhibition Topoisomerase IB Inhibition Direct_Action->Topoisomerase_Inhibition Th1_Response Shift to Th1 Response Immunomodulation->Th1_Response Leishmania_Death Leishmania Death Apoptosis Induction of Apoptosis Topoisomerase_Inhibition->Apoptosis Apoptosis->Leishmania_Death Macrophage_Activation Macrophage Activation (NO, ROS production) Th1_Response->Macrophage_Activation Macrophage_Activation->Leishmania_Death

References

Niranthin's Anti-Inflammatory Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niranthin, a lignan predominantly isolated from plants of the Phyllanthus species, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. This document summarizes quantitative data, details experimental protocols, and visualizes the complex signaling cascades to support further research and drug development efforts in the field of inflammation.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified in preclinical studies include the inhibition of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)-Akt pathways. Additionally, this compound has been shown to interact with the Platelet-Activating Factor (PAF) receptor.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway at multiple levels. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[1] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes, including those for cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1] Furthermore, this compound has been observed to suppress the phosphorylation of IκB kinases (IKKα/β), the upstream regulators of IκBα.[1]

NF_kappaB_Pathway This compound's Inhibition of the NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-1β) NFkB_nucleus->Genes Induces This compound This compound This compound->IKK Inhibits Phosphorylation This compound->IkB Inhibits Degradation

This compound's inhibitory action on the NF-κB signaling cascade.
Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. Studies have revealed that this compound selectively inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) in LPS-stimulated macrophages.[1] However, it does not appear to affect the phosphorylation of p38 MAPK.[1][2] By inhibiting the JNK and ERK pathways, this compound further contributes to the downregulation of pro-inflammatory mediator production.

MAPK_Pathway This compound's Modulation of MAPK Signaling LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p38 p38 Upstream_Kinases->p38 p_JNK p-JNK JNK->p_JNK Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation p_p38 p-p38 p38->p_p38 Phosphorylation Inflammation Inflammatory Response p_JNK->Inflammation p_ERK->Inflammation p_p38->Inflammation This compound This compound This compound->p_JNK Inhibits This compound->p_ERK Inhibits

Selective inhibition of JNK and ERK phosphorylation by this compound.
Attenuation of the PI3K-Akt Signaling Pathway

The PI3K-Akt signaling pathway is involved in a myriad of cellular processes, including inflammation and cell survival. This compound has been reported to interfere with the activation of this pathway in macrophages.[1] By downregulating the PI3K-Akt pathway, this compound adds another layer to its anti-inflammatory repertoire, contributing to the overall reduction of the inflammatory response.

PI3K_Akt_Pathway This compound's Attenuation of PI3K-Akt Signaling LPS LPS Receptor Receptor LPS->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Phosphorylation p_Akt p-Akt Downstream Downstream Inflammatory Mediators p_Akt->Downstream This compound This compound This compound->PI3K Inhibits

This compound's interference with the PI3K-Akt signaling pathway.
Interaction with the Platelet-Activating Factor (PAF) Receptor

Beyond intracellular signaling, this compound has been shown to interact directly with the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator of inflammation. This compound competitively inhibits the binding of [3H]-PAF to its receptor in mouse cerebral cortex membranes with a mean IC50 value of 6.5 µM.[3][4] This antagonistic action on the PAF receptor contributes to its anti-inflammatory and antiallodynic effects, as evidenced by the inhibition of PAF-induced paw edema in mice.[3][4]

PAF_Receptor_Interaction This compound's Antagonism of the PAF Receptor PAF Platelet-Activating Factor (PAF) PAF_Receptor PAF Receptor PAF->PAF_Receptor Binds & Activates Inflammation Inflammatory Response PAF_Receptor->Inflammation Initiates This compound This compound This compound->PAF_Receptor Antagonizes (IC50 = 6.5 µM)

This compound's direct antagonistic effect on the PAF receptor.
JAK-STAT and NLRP3 Inflammasome Pathways

To date, there is a lack of direct scientific evidence in the reviewed literature to suggest that this compound's anti-inflammatory mechanism involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway or the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. Further research is warranted to investigate potential interactions with these inflammatory pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's anti-inflammatory effects.

Table 1: Inhibition of Inflammatory Mediators and Receptor Binding by this compound

TargetAssayModel SystemThis compound Concentration/DoseResultReference
PAF Receptor[3H]-PAF Binding AssayMouse Cerebral Cortex MembranesIC506.5 µM[3][4]
PAF-induced Paw EdemaIn vivoMice30 nmol/pawSignificant inhibition[3][4]
TNF-α SecretionELISALPS-induced THP-1 derived macrophagesIC50> 50 µM[4]
IL-1β SecretionELISALPS-induced THP-1 derived macrophagesIC5020.09 µM (as part of a mixture)[4]
COX-2 Protein ExpressionWestern BlotLPS-induced U937 macrophages1.5 - 6.0 µg/mLDose-dependent inhibition[1][5]
COX-2 mRNA ExpressionqRT-PCRLPS-induced U937 macrophages1.5 - 6.0 µg/mLDose-dependent inhibition[1][5]

Table 2: Effects of this compound on Signaling Pathway Components

PathwayProteinAssayModel SystemThis compound ConcentrationEffectReference
NF-κB p-IKKα/βWestern BlotLPS-induced U937 macrophages1.5 - 6.0 µg/mLDose-dependent inhibition[1]
p-IκBαWestern BlotLPS-induced U937 macrophages1.5 - 6.0 µg/mLDose-dependent inhibition[1]
IκBα DegradationWestern BlotLPS-induced U937 macrophages1.5 - 6.0 µg/mLInhibition[1]
p-NF-κB p65Western BlotLPS-induced U937 macrophages1.5 - 6.0 µg/mLDose-dependent inhibition[1]
MAPK p-JNKWestern BlotLPS-induced U937 macrophages1.5 - 6.0 µg/mLDose-dependent inhibition[1]
p-ERKWestern BlotLPS-induced U937 macrophages1.5 - 6.0 µg/mLDose-dependent inhibition[1]
p-p38Western BlotLPS-induced U937 macrophages1.5 - 6.0 µg/mLNo significant effect[1]
PI3K-Akt p-AktWestern BlotLPS-induced U937 macrophages1.5 - 6.0 µg/mLInhibition[1]

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the investigation of this compound's anti-inflammatory effects. Specific parameters may vary between studies.

Cell Culture and LPS Stimulation
  • Cell Line: Human monocytic cell lines such as U937 or THP-1 are commonly used.

  • Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by incubation with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours. U937 cells can be used directly or differentiated with PMA.

  • Treatment: Differentiated macrophages are pre-treated with various concentrations of this compound (typically in the range of 1-50 µM or 1.5-6.0 µg/mL) for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 30 minutes for signaling pathway analysis, 24 hours for cytokine production).

Experimental_Workflow_Cell_Culture Experimental Workflow: LPS-Induced Macrophage Model cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis start Start: Monocytic Cell Line (e.g., THP-1, U937) differentiate Differentiate with PMA (for THP-1) start->differentiate pretreat Pre-treat with this compound (Various Concentrations) differentiate->pretreat stimulate Stimulate with LPS pretreat->stimulate analysis Collect Supernatant (ELISA) & Cell Lysates (Western Blot, qRT-PCR) stimulate->analysis

Workflow for in vitro studies of this compound's anti-inflammatory effects.
Western Blot Analysis

  • Protein Extraction: Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-IκBα, IκBα, COX-2, β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., TRIzol reagent).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from total RNA using a reverse transcription kit.

  • qPCR: The qPCR reaction is performed using a SYBR Green or TaqMan-based assay with specific primers for the target genes (e.g., TNF-α, IL-1β, COX-2) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

PAF Receptor Binding Assay
  • Membrane Preparation: Cerebral cortex tissue from mice is homogenized and centrifuged to isolate the membrane fraction.

  • Binding Reaction: The membrane preparation is incubated with [3H]-PAF (as the radioligand) and varying concentrations of this compound or a known PAF receptor antagonist (e.g., WEB2170) as a positive control.

  • Separation: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve.

Mouse Paw Edema Assay
  • Animal Model: Male Swiss mice are typically used.

  • Treatment: this compound (e.g., 30 nmol/paw) or a vehicle control is administered locally (intraplantar injection) or systemically (oral or intraperitoneal) prior to the inflammatory challenge.

  • Induction of Edema: Paw edema is induced by a subplantar injection of PAF (e.g., 1 nmol/paw) into the right hind paw.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points after PAF injection (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the this compound-treated group to the vehicle-treated control group.

Conclusion

This compound demonstrates a multi-pronged anti-inflammatory effect by targeting key signaling pathways, including NF-κB, MAPK, and PI3K-Akt, and by antagonizing the PAF receptor. The quantitative data and mechanistic insights presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is encouraged to explore its potential interactions with other inflammatory pathways and to translate these preclinical findings into clinical applications.

References

A Technical Guide to the Niranthin Biosynthesis Pathway in Phyllanthus amarus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the biosynthetic pathway of niranthin, a key bioactive lignan found in Phyllanthus amarus. It details the enzymatic steps, presents quantitative data on lignan distribution, outlines relevant experimental protocols, and visualizes the core biochemical processes. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Phyllanthus amarus

Phyllanthus amarus Schum. and Thonn., a member of the Euphorbiaceae family, is a small herb widely distributed in tropical and subtropical regions. It has a rich history in traditional medicine systems for treating a variety of ailments, particularly those affecting the liver.[1][2][3][4] The therapeutic properties of the plant are largely attributed to its diverse profile of secondary metabolites, including lignans, flavonoids, alkaloids, and terpenoids.[2][5][6][7][8]

Among these, the lignans are of significant pharmacological interest. This compound, alongside related compounds like phyllanthin, hypophyllanthin, and nirtetralin, is a dominant lignan in P. amarus.[5][9] These molecules have demonstrated a range of biological activities, including hepatoprotective, antioxidant, anti-inflammatory, and antiviral properties.[7][10] this compound, specifically, has been shown to exhibit anti-inflammatory and antiallodynic actions, potentially through interaction with the platelet-activating factor (PAF) receptor.[10][11] Understanding the biosynthetic pathway of this compound is crucial for optimizing its production, whether through agricultural practices, cell culture, or metabolic engineering, for therapeutic applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in higher plants for the production of a wide array of phenolic compounds. Lignans are synthesized via the shikimic acid pathway, which produces the aromatic amino acid phenylalanine.[12] Phenylalanine is then channeled into the phenylpropanoid pathway to generate monolignols, the primary building blocks of both lignin and lignans.

The exact biosynthetic route to this compound and its isomers in P. amarus is not yet fully elucidated but is believed to proceed through the coupling of two coniferyl alcohol units.[1] Transcriptome analysis of P. amarus has identified genes for several enzymes in the phenylpropanoid pathway, supporting this hypothesis.[1] The structural similarity between phyllanthin/hypophyllanthin and secoisolariciresinol suggests that these complex lignans are derived from this intermediate.[1] The proposed pathway involves the initial dimerization of coniferyl alcohol to form pinoresinol, which is then sequentially reduced to lariciresinol and secoisolariciresinol. Subsequent enzymatic modifications, including oxidation, methylation, and cyclization, would then lead to the diverse aryltetralin lignans like this compound.

Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.

Niranthin_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Pathway cluster_key Enzyme Abbreviations Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H FerulicAcid Ferulic Acid pCoumaricAcid->FerulicAcid C3H ConiferylAldehyde Coniferaldehyde FerulicAcid->ConiferylAldehyde CCR ConiferylAlcohol Coniferyl Alcohol ConiferylAldehyde->ConiferylAlcohol CAD Coupling Oxidative Coupling ConiferylAlcohol->Coupling Pinoresinol Pinoresinol Coupling->Pinoresinol Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SIRD Niranthin_Precursors Further Intermediates (e.g., Phyllanthin, Hypophyllanthin) Matairesinol->Niranthin_Precursors This compound This compound Niranthin_Precursors->this compound key PAL: Phenylalanine Ammonia-Lyase C4H: Cinnamate 4-Hydroxylase C3H: p-Coumarate 3-Hydroxylase CCR: Cinnamoyl-CoA Reductase CAD: Cinnamyl Alcohol Dehydrogenase PLR: Pinoresinol-Lariciresinol Reductase SIRD: Secoisolariciresinol Dehydrogenase

Figure 1: Proposed biosynthetic pathway of this compound in P. amarus.

Quantitative Analysis of this compound and Related Lignans

The concentration of this compound and other major lignans in P. amarus varies significantly depending on the plant part, geographical location, and developmental stage. The leaves are consistently reported as the richest source of these compounds.[5][13] Quantitative studies are essential for standardizing herbal extracts and for selecting optimal plant material for commercial cultivation and drug development.

Table 1: Concentration of Major Lignans in Different Parts of Phyllanthus niruri L. (Data adapted from studies on a closely related species, often used interchangeably in traditional medicine and research. Values represent general findings and can vary.)

LignanLeaf ContentStem ContentRoot Content
This compound HighLowVery Low
Nirtetralin B HighLowVery Low
Hypophyllanthin HighModerateLow
Phyllanthin HighModerateVery Low

Source: Adapted from findings indicating leaves have the highest total lignan content, while roots have the lowest.[5][13]

Studies have shown that the highest accumulation of these active lignans occurs during the full fruiting period, typically from the end of July to August in certain climates.[13] Furthermore, environmental factors such as altitude have been positively correlated with the phyllanthin content in some populations of P. amarus, suggesting that habitat characteristics play a crucial role in the biosynthesis of these compounds.[5]

Table 2: HPLC-PDA Method Validation Parameters for Lignan Quantification

ParameterPhyllanthinHypophyllanthinNirtetralinThis compound
Retention Time (min) 10.4711.1013.6714.53
LOD (μg/mL) 0.750.750.750.75
LOQ (μg/mL) 3.003.003.003.00
Intraday Precision (RSDr %) 0.38 - 1.320.22 - 3.690.73 - 2.371.56 - 2.77
Interday Precision (RSDr %) 0.45 - 1.770.24 - 3.040.09 - 0.310.12 - 0.68

Source: Data from a validated reversed-phase HPLC-PDA method for the simultaneous quantification of four lignans.[14][15]

Experimental Protocols

Accurate investigation of the this compound biosynthesis pathway requires robust and reproducible experimental methods. This section details the core protocols for the extraction, separation, and quantification of lignans from P. amarus.

This protocol describes a standard method for extracting lignans for analytical quantification.

  • Sample Preparation:

    • Collect fresh plant material (P. amarus leaves, stems, or whole plant).

    • Wash the material thoroughly with distilled water to remove any soil or contaminants.

    • Dry the samples at room temperature in a well-ventilated area or in a hot air oven at a controlled temperature (e.g., 40-50°C) until constant weight is achieved.

    • Pulverize the dried plant material into a fine powder using a mechanical grinder. Sieve the powder to ensure uniform particle size.

  • Solvent Extraction:

    • Weigh a precise amount of the dried powder (e.g., 1.0 g).

    • Perform extraction using a suitable solvent. Petroleum ether or methanol are commonly used for these lignans.[13][16]

    • Maceration: Submerge the powder in the solvent (e.g., 20 mL of methanol) in a sealed flask. Agitate for 24-48 hours at room temperature.

    • Soxhlet Extraction: For a more exhaustive extraction, place the powder in a thimble in a Soxhlet apparatus and extract with the chosen solvent for several hours (e.g., 6-8 hours).

    • Ultrasonic-Assisted Extraction (UAE): Suspend the powder in the solvent and place it in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes). This can enhance extraction efficiency.

  • Filtration and Concentration:

    • Filter the resulting mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small volume of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Sample Preparation for HPLC:

    • Redissolve a known weight of the crude extract in the HPLC mobile phase (e.g., acetonitrile/water mixture).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

This protocol is based on a validated isocratic reversed-phase HPLC-PDA method.[14][15]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

    • Column: XBridge® C18 column (150 × 4.6 mm, 5.0 µm particle size) or equivalent.[14]

    • Mobile Phase: An isocratic mixture of acetonitrile and water containing 0.05% (v/v) trifluoroacetic acid (TFA). A common ratio is 55:45 (acetonitrile:water).[14][17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25°C.

    • Detection Wavelength: Monitor at 280 nm for lignans.

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard (and other lignans like phyllanthin, hypophyllanthin) of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis and Quantification:

    • Inject the standard solutions to establish the calibration curve by plotting peak area against concentration. Determine the linearity (R² value), limit of detection (LOD), and limit of quantification (LOQ).

    • Inject the prepared plant extract samples.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.

    • Quantify the amount of this compound in the sample using the regression equation from the calibration curve. Express the result as mg of this compound per gram of dry weight of the plant material.

The workflow for this analytical process is visualized below.

Lignan_Analysis_Workflow start Start sampling Plant Material Collection (P. amarus) start->sampling end End prep Drying and Pulverization sampling->prep extraction Solvent Extraction (Methanol/Petroleum Ether) prep->extraction filtration Filtration & Concentration (Rotary Evaporator) extraction->filtration sample_prep_hplc Sample Reconstitution & Syringe Filtration (0.45 µm) filtration->sample_prep_hplc hplc HPLC-PDA Analysis sample_prep_hplc->hplc data_analysis Data Analysis (Peak Identification & Quantification) hplc->data_analysis report Report Results (mg/g Dry Weight) data_analysis->report report->end

References

An In-depth Technical Guide to the Isolation and Characterization of Niranthin from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niranthin is a bioactive lignan predominantly isolated from plants of the Phyllanthus genus, particularly Phyllanthus amarus.[1][2] Lignans are a class of polyphenols known for a wide array of pharmacological activities. This compound, specifically, has demonstrated significant potential in various therapeutic areas, exhibiting anti-inflammatory, antiallodynic, anti-leishmanial, and cytotoxic effects.[3][4][5] Its diverse biological activities make it a compound of high interest for phytochemical research and drug development. This guide provides a comprehensive overview of the methodologies for the successful isolation, purification, and structural characterization of this compound, intended for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Isolation of this compound: Experimental Protocols

The isolation of this compound from its primary source, Phyllanthus amarus, involves a multi-step process beginning with the collection and preparation of plant material, followed by extraction and subsequent chromatographic purification.

Plant Material and Preliminary Processing

The whole plant of Phyllanthus amarus is typically used for the extraction of this compound.[2] After collection, the plant material is washed, dried in the shade to preserve thermolabile compounds, and then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction Methodologies

The initial step in isolating this compound is the preparation of a crude extract from the powdered plant material. Various methods can be employed, with the choice of solvent being critical for maximizing the yield of lignans.

Protocol 1: Soxhlet Extraction Soxhlet extraction is a conventional and exhaustive method for extracting compounds from solid materials.

  • Apparatus Setup: A Soxhlet apparatus is assembled with a round-bottom flask, the Soxhlet extractor containing a thimble with the powdered plant material, and a condenser.

  • Solvent: Methanol is a commonly used solvent for the extraction of lignans like this compound.[6]

  • Procedure:

    • Approximately 100-150 g of the dried, powdered Phyllanthus amarus is packed into a cellulose thimble and placed in the Soxhlet extractor.[2][6]

    • The round-bottom flask is filled with methanol (approx. 500 mL).

    • The solvent is heated to its boiling point. The vapor travels up to the condenser, where it liquef所有ates and drips back onto the plant material in the thimble.

    • The solvent fills the thimble and, once it reaches a certain level, siphons back into the round-bottom flask, carrying the extracted compounds with it.

    • This cycle is repeated for several hours (typically 6-8 hours) until the solvent in the siphoning tube runs clear, indicating a complete extraction.

  • Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.[2]

Protocol 2: Supercritical Fluid Extraction (SFE) SFE is a more modern, "green" alternative that uses supercritical fluids, most commonly CO₂, as the extraction solvent. It offers high selectivity and leaves no toxic solvent residues.

  • Apparatus: A supercritical fluid extractor.

  • Solvent: Supercritical CO₂. A co-solvent such as an ethanol:water mixture (50:50 v/v) can be added to increase the recovery of more polar lignans.[7]

  • Procedure:

    • The powdered plant material is placed in the extraction vessel.

    • Supercritical CO₂ is passed through the vessel at controlled temperatures and pressures. Typical conditions investigated for this compound extraction are temperatures of 30-50°C and pressures of 10-30 MPa.[7]

    • The use of a co-solvent (e.g., 10% w/w) can significantly increase the recovery of lignans but may decrease the selectivity of the process.[7]

  • Collection: The extract is collected in a separator where the pressure is reduced, causing the CO₂ to return to its gaseous state and leaving behind the extracted compounds. SFE can yield extracts with a high concentration of lignans (25-35%).[7]

Purification by Chromatography

The crude extract is a complex mixture of various phytochemicals. Chromatographic techniques are essential for isolating this compound to a high degree of purity.

Protocol 3: Column Chromatography (CC) This is a standard method for the purification of natural products.

  • Stationary Phase: Silica gel (230-80 Mesh) is commonly used.[2]

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A gradient of hexane and ethyl acetate is often effective. Fractions are collected sequentially.

  • Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

  • Final Purification: The pooled fractions rich in this compound may require further purification by recrystallization or preparative TLC to achieve high purity.

Protocol 4: Centrifugal Partition Chromatography (CPC) CPC is a liquid-liquid chromatography technique that offers high-resolution separation and high loading capacity, making it suitable for preparative scale isolation.

  • Principle: CPC utilizes a biphasic solvent system where the stationary phase is retained in the rotor by a centrifugal field, while the mobile phase is pumped through it.

  • Solvent System: A suitable biphasic solvent system is selected. For lignans from Phyllanthus species, systems like n-hexane/ethyl acetate/ethanol/water have been successfully used.[8]

  • Procedure:

    • The CPC rotor is filled with the stationary phase.

    • The apparatus is rotated at a specific speed (e.g., 1000-2000 rpm).

    • The mobile phase is pumped through the system until hydrodynamic equilibrium is reached.

    • The crude lignan extract, dissolved in a small volume of the solvent system, is injected.

    • The mobile phase continues to be pumped, and fractions are collected as they elute.

  • Analysis: Fractions are analyzed by HPLC to identify and pool those containing pure this compound.[8] This method allows for the simultaneous isolation of multiple lignans like phyllanthin, hypophyllanthin, and this compound in a single run.[8]

Characterization of this compound: Analytical Protocols

Once isolated, the compound's identity as this compound and its purity must be confirmed using a combination of spectroscopic and chromatographic methods.

Chromatographic Analysis

Protocol 5: High-Performance Liquid Chromatography (HPLC-PDA) HPLC with a Photo Diode Array (PDA) detector is the standard method for assessing the purity of the isolated compound and for quantitative analysis.

  • Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and PDA detector.

  • Column: A reversed-phase C18 column (e.g., Xbridge® 150 × 4.6 mm, 5.0 µm) is typically used.[9]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (often with a modifier like 0.05% TFA) is effective. A common ratio is 55:45 (v/v) acetonitrile:water.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: The PDA detector is set to scan a range of wavelengths, with specific monitoring at the λmax of this compound.

  • Analysis: The retention time of the isolated compound is compared with that of a certified this compound standard. Purity is determined by the peak area percentage. The method is validated for parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ).[9]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of the isolated compound.

Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • Sample Preparation: The purified this compound sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Spectra Acquisition: ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to confirm the complete structure of this compound, including its stereochemistry.[2][10]

Protocol 7: Mass Spectrometry (MS) MS is used to determine the molecular weight and elemental composition of the compound.

  • Technique: High-Resolution Mass Spectrometry (HRMS) coupled with an ionization source like Electrospray Ionization (ESI) is preferred.

  • Analysis: The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M+Na]⁺), from which the exact molecular weight can be determined. This experimental value is compared with the theoretical molecular weight of this compound (C₂₄H₃₀O₇). Fragmentation patterns can provide further structural information.

Protocol 8: Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.

  • Analysis: The IR spectrum of this compound will show characteristic absorption bands for functional groups such as aromatic C=C stretching, C-H stretching of alkyl groups, and C-O stretching of ethers and ester groups.[2]

Data Presentation

Quantitative data from the characterization and analysis of this compound are summarized below for clarity and comparison.

Table 1: Quantitative Data from HPLC-PDA Analysis of this compound

Parameter Value Reference
Chromatographic Conditions
Column Xbridge® C18 (150 × 4.6 mm, 5.0 µm) [9]
Mobile Phase Acetonitrile:Water with 0.05% TFA (v/v) [9]
Elution Mode Isocratic [9]
Flow Rate 1.0 mL/min [9]
Analytical Parameters
Retention Time (tR) 14.53 min [9]
Limit of Detection (LOD) 0.75 µg/mL [9]
Limit of Quantification (LOQ) 3.00 µg/mL [9]

| Linearity Range | 1-1000 ng/mL in rat plasma (LC-MS/MS) | |

Table 2: Key Spectroscopic Data for the Characterization of this compound

Technique Observed Data Interpretation Reference
HRMS C₂₄H₃₀O₇ Molecular Formula -
IR (cm⁻¹) ~2926, 1591, 1508, 1250, 1112, 1030 C-H (alkyl), C=C (aromatic), C-O (ether/ester) [2]
¹H NMR (CDCl₃, δ ppm) Multiple signals for aromatic, methoxy, methylenedioxy, and aliphatic protons Confirms the hydrogen framework of the lignan structure [2][10]

| ¹³C NMR (CDCl₃, δ ppm) | Signals corresponding to 24 carbon atoms | Confirms the carbon skeleton, including aromatic, aliphatic, and carbonyl carbons |[2][10] |

Note: Specific chemical shift values from NMR can vary slightly based on the solvent and instrument frequency. Detailed assignments require analysis of 1D and 2D NMR spectra.

Table 3: Comparison of Extraction Methods for Lignans from Phyllanthus Species

Extraction Method Solvent(s) Yield (% w/w) Lignan Content (Example: Phyllanthin) Reference
Boiling Water Water 18.10 0.33 mg/g extract (Trace) [11][12]
Soxhlet Methanol 3.6 3.1 mg/g extract (Low) [11][12]
Soxhlet Hexane 0.82 36.2 mg/g extract (High) [11][12]
Supercritical Fluid (SFE) CO₂ - 25-35% of extract [7]
Microwave-Assisted (MAE) 80% Methanol 8.13 21.2 mg/g extract [11][12]

| Enzyme-Assisted | Cellulase/Protease | 13.92 | 25.9 mg/g extract |[11][12] |

Visualization of Workflows and Pathways

Experimental Workflow

The overall process from plant collection to the final, characterized compound is a logical sequence of steps.

G cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization & Analysis plant Phyllanthus amarus (Whole Plant) drying Drying & Grinding plant->drying powder Powdered Plant Material drying->powder extraction Solvent Extraction (e.g., Soxhlet with Methanol or SFE) powder->extraction powder->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Lignan Extract concentration->crude_extract chromatography Chromatography (Column or CPC) crude_extract->chromatography crude_extract->chromatography fractions Fraction Collection & TLC/HPLC Monitoring chromatography->fractions pure_this compound Pure this compound Isolate fractions->pure_this compound hplc HPLC (Purity) pure_this compound->hplc pure_this compound->hplc pure_this compound->hplc nmr NMR (Structure) pure_this compound->nmr pure_this compound->nmr ms MS (Molecular Wt.) pure_this compound->ms pure_this compound->ms ir IR (Functional Groups) pure_this compound->ir pure_this compound->ir final_product Characterized this compound

Caption: Experimental workflow for the isolation and characterization of this compound.

Signaling Pathway

This compound has been shown to exert anti-inflammatory and antiallodynic effects through its interaction with the Platelet-Activating Factor (PAF) receptor.

cluster_cell Target Cell (e.g., inflammatory cell, neuron) This compound This compound paf_receptor PAF Receptor This compound->paf_receptor Antagonistic Action (Inhibits Binding) downstream Downstream Signaling (e.g., Protein Kinase C, Calcium Mobilization) paf_receptor->downstream paf Platelet-Activating Factor (PAF) paf->paf_receptor Binds & Activates response Inflammatory & Allodynic Response (e.g., Edema, MPO activity, Pain) downstream->response

Caption: this compound's anti-inflammatory action via PAF receptor antagonism.[5]

Biological Activities and Mechanism of Action

This compound is a pharmacologically versatile lignan. Studies have elucidated several of its biological activities:

  • Anti-inflammatory and Antiallodynic Activity: this compound demonstrates potent anti-inflammatory and pain-reducing (antiallodynic) effects. This action is mediated through its direct antagonistic binding to the Platelet-Activating Factor (PAF) receptor, thereby inhibiting PAF-induced paw edema, myeloperoxidase activity, and allodynia.[5] Its efficacy has been shown to be comparable to known PAF receptor antagonists like WEB2170.[5]

  • Anti-leishmanial Activity: It acts as a potent inhibitor of the topoisomerase IB enzyme in Leishmania donovani, the parasite responsible for leishmaniasis.[4] This mechanism provides a promising avenue for developing treatments against drug-resistant leishmaniasis.

  • Cytotoxic Effects: this compound has shown cytotoxic activity against certain cancer cell lines, including the K-562 human leukemia cell line, indicating its potential as an anti-cancer agent.[3]

  • Anxiolytic Potential: Some studies suggest that this compound possesses anxiety-reducing properties, possibly through modulation of the GABA-A receptor, similar to benzodiazepines.[3]

The diverse mechanisms of action underscore the importance of isolating pure this compound for detailed pharmacological evaluation and potential therapeutic development.

References

The Pharmacological Landscape of Niranthin: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niranthin, a prominent lignan isolated from plants of the Phyllanthus genus, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, antiviral, anticancer, antidiabetic, and anti-leishmanial activities. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate further research and development of this compound-based therapeutics.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. Among these, this compound has garnered considerable attention for its broad therapeutic potential. This document serves as a technical resource, consolidating the current understanding of this compound's pharmacological effects and mechanisms of action.

Pharmacological Properties and Mechanisms of Action

This compound exhibits a wide spectrum of pharmacological activities, which are summarized below. The quantitative data for these activities are presented in the subsequent tables.

Anti-inflammatory and Antiallodynic Activity

This compound has demonstrated potent anti-inflammatory and antiallodynic properties, primarily through its antagonism of the Platelet-Activating Factor (PAF) receptor.[1][2][3] By interacting with PAF receptor binding sites, this compound inhibits key inflammatory events such as edema, neutrophil influx, and protein extravasation.[1][2][3]

Furthermore, this compound modulates crucial intracellular signaling pathways implicated in inflammation, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. It has been shown to suppress the phosphorylation of JNK and ERK, components of the MAPK pathway, thereby downregulating the expression of pro-inflammatory mediators like COX-2, TNF-α, and IL-1β.

Antiviral Activity

This compound has been identified as a promising antiviral agent, particularly against the Hepatitis B virus (HBV). In vitro studies using the HepG2.2.15 cell line, which is transfected with the HBV genome, have shown that this compound can significantly decrease the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg).[4] In vivo studies using the duck hepatitis B virus (DHBV) model, a relevant surrogate for human HBV, have corroborated these findings, demonstrating a reduction in viral DNA, antigens, and liver enzymes upon this compound treatment.[4]

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects against HeLa (human cervical cancer) cells.[5] The mechanism of its anticancer action is an area of ongoing investigation.

Antidiabetic and Wound Healing Potential

In preclinical models of diabetes, this compound has exhibited significant antidiabetic and wound-healing properties.[6][7][8] In streptozotocin-induced diabetic mice, this compound treatment has been shown to regulate body weight, reduce blood glucose and HbA1c levels, and increase insulin levels.[6][7] Furthermore, it promotes wound healing in diabetic models by increasing antioxidant levels and hydroxyproline content while reducing nitric oxide and lipid peroxidation.[6][7]

Anti-leishmanial Activity

This compound acts as a potent anti-leishmanial agent by targeting a crucial enzyme in the parasite Leishmania donovani. It functions as a non-competitive inhibitor of the heterodimeric type IB topoisomerase (LdTopIB), an enzyme essential for DNA replication and repair in the parasite.[9] By stabilizing the "cleavable complex" of LdTopIB and DNA, this compound induces apoptosis in the parasite.[9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various pharmacological studies on this compound.

Table 1: Anti-inflammatory and Antiallodynic Activity of this compound

ParameterModel/AssayThis compound Concentration/DoseResultReference
IC50[3H]-PAF binding to mouse cerebral cortex membranes6.5 µMInhibition of PAF binding[1]
ID50PAF-induced paw edema in mice11.5 nmol/pawInhibition of edema[2]
InhibitionPAF-induced allodynia in rats30 nmol/paw96.0 ± 4.0% inhibition[2]
InhibitionPAF-induced pleurisy in mice (protein extravasation)100 µmol/kg (p.o.)Significant inhibition[1][3]
InhibitionMyeloperoxidase activity in mouse paw30 nmol/pawSignificant inhibition[1]

Table 2: Antiviral Activity of this compound against Hepatitis B Virus (HBV)

ParameterModel/AssayThis compound ConcentrationResultReference
IC50HBsAg secretion in HepG2.2.15 cells15.6 µMInhibition of HBsAg[4]
IC50HBeAg secretion in HepG2.2.15 cells25.1 µMInhibition of HBeAg[4]

Table 3: Anticancer Activity of this compound

ParameterCell LineThis compound ConcentrationResultReference
IC50HeLa (Cervical Cancer)70.4 µg/mLCytotoxicity[5]

Table 4: Antidiabetic and Wound Healing Effects of this compound

ParameterModelThis compound DoseObservationReference
Blood GlucoseStreptozotocin-induced diabetic mice25 and 50 mg/kg b.wtDecreased glucose levels[6][7]
HbA1cStreptozotocin-induced diabetic mice25 and 50 mg/kg b.wtDecreased HbA1c levels[6][7]
InsulinStreptozotocin-induced diabetic mice25 and 50 mg/kg b.wtIncreased insulin levels[6][7]
Wound ClosureStreptozotocin-induced diabetic mice with foot ulcer25 and 50 mg/kg b.wtAccelerated wound healing[6][7][8]

Table 5: Anti-leishmanial Activity of this compound

ParameterTarget/OrganismThis compound ConcentrationResultReference
InhibitionLeishmania donovani topoisomerase IB relaxation activity1-200 µMDose-dependent inhibition[9][10]
Apoptosis InductionLeishmania donovani promastigotes10 and 20 µMInduction of apoptosis[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anti-inflammatory and Antiallodynic Assays
  • Animals: Male Swiss mice (25-35 g).

  • Procedure:

    • Animals are treated with this compound (1-30 nmol/paw) or vehicle administered intraplantarly into the right hind paw.

    • 30 minutes after treatment, 1 nmol of PAF in 50 µL of saline is injected into the same paw.

    • Paw volume is measured using a plethysmometer at various time points (e.g., 30, 60, 120, and 180 min) after the PAF injection.

    • The increase in paw volume is calculated as the percentage difference between the initial and subsequent measurements.

  • Reference: Kassuya et al., 2006.[2]

  • Tissue Preparation: Paw tissue from the edema experiment is homogenized in a buffer solution.

  • Procedure:

    • The homogenate is centrifuged, and the pellet is resuspended in a solution containing hexadecyltrimethylammonium bromide.

    • The suspension is subjected to freeze-thaw cycles and sonication.

    • The sample is centrifuged, and the supernatant is used for the MPO assay.

    • The reaction is initiated by adding o-dianisidine dihydrochloride and hydrogen peroxide.

    • The change in absorbance is measured at 460 nm.

  • Reference: Kassuya et al., 2006.[2]

  • Animals: Male Wistar rats (180-250 g).

  • Procedure:

    • Mechanical allodynia is assessed using von Frey filaments.

    • Rats are co-treated intraplantarly with this compound (30 nmol/paw) and PAF (10 nmol/paw).

    • The withdrawal threshold of the paw is measured at different time points (e.g., 15, 30 min, and 1, 2, 4, 6, 8 h) after injection.

  • Reference: Kassuya et al., 2006.[2]

Antiviral Assay (Anti-HBV)
  • Cell Line: HepG2.2.15 cells, which constitutively produce HBV particles.

  • Procedure:

    • HepG2.2.15 cells are seeded in 96-well plates.

    • After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound.

    • The cells are incubated for a specified period (e.g., 144 hours).

    • The culture supernatant is collected to measure the levels of HBsAg and HBeAg using commercial ELISA kits.

  • Reference: Wei et al., 2014.[4]

  • Animals: One-day-old ducklings.

  • Procedure:

    • Ducklings are infected with DHBV.

    • Infected ducklings are treated with this compound (e.g., 25, 50, and 100 mg/kg/day) or a vehicle control, typically via oral gavage, for a specified duration (e.g., 14 days).

    • Serum samples are collected at different time points to measure DHBV DNA levels (by PCR), HBsAg, and HBeAg (by ELISA).

    • Liver function is assessed by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Reference: Wei et al., 2014.[4]

Anticancer Assay
  • Cell Line: HeLa (human cervical cancer) cells.

  • Procedure:

    • HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

  • Reference: Noor et al., 2019.[5]

Antidiabetic and Wound Healing Assay
  • Animals: BALB/c mice.

  • Procedure for Diabetes Induction:

    • A single intraperitoneal injection of STZ (e.g., 55 mg/kg) is administered to induce diabetes.

    • Blood glucose levels are monitored to confirm the diabetic state.

  • Wound Creation and Treatment:

    • A full-thickness excision wound is created on the dorsal side of the diabetic mice.

    • The animals are divided into groups and treated with different doses of this compound (e.g., 25 and 50 mg/kg b.wt) or a control.

    • The rate of wound closure is monitored over time.

    • At the end of the study, skin tissue is collected for histological analysis and measurement of biochemical parameters (e.g., hydroxyproline, antioxidants).

  • Reference: Kumar et al., 2021.[6][7]

Anti-leishmanial Assay
  • Enzyme and Substrate: Recombinant L. donovani topoisomerase IB and supercoiled plasmid DNA (e.g., pBS (SK+)).

  • Procedure:

    • The reaction mixture containing the enzyme, DNA substrate, and assay buffer is prepared.

    • Different concentrations of this compound are added to the reaction mixture.

    • The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped, and the DNA topoisomers are resolved by agarose gel electrophoresis.

    • The gel is stained with ethidium bromide and visualized to assess the degree of DNA relaxation.

  • Reference: Chowdhury et al., 2012.[9]

  • Organism: Leishmania donovani promastigotes.

  • Procedure:

    • Promastigotes are treated with different concentrations of this compound for various time points.

    • Apoptosis can be assessed using various methods, such as:

      • Annexin V-FITC/Propidium Iodide (PI) staining: To detect early and late apoptotic cells by flow cytometry.

      • TUNEL assay: To detect DNA fragmentation.

      • Caspase activity assays: To measure the activity of caspases, key mediators of apoptosis.

  • Reference: Chowdhury et al., 2012.[9][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPKs (JNK, ERK) TLR4->MAPK This compound This compound This compound->PI3K IKK IKK This compound->IKK This compound->MAPK Akt Akt PI3K->Akt Akt->IKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus MAPK->Nucleus Pro_inflammatory Pro-inflammatory Genes (COX-2, TNF-α, IL-1β) NFkappaB_n NF-κB NFkappaB_n->Pro_inflammatory AP1_n AP-1 AP1_n->Pro_inflammatory

Caption: this compound's anti-inflammatory signaling pathway.

paf_receptor_antagonism PAF Platelet-Activating Factor (PAF) PAF_Receptor PAF Receptor PAF->PAF_Receptor Binds to Inflammatory_Response Inflammatory Response (Edema, Neutrophil Influx, Allodynia) PAF_Receptor->Inflammatory_Response Activates This compound This compound This compound->PAF_Receptor Antagonizes

Caption: this compound's antagonism of the PAF receptor.

experimental_workflow Start Start: In Vitro/In Vivo Model Treatment Treatment with this compound (Dose-Response) Start->Treatment In_Vitro In Vitro Assays (e.g., Cell Viability, ELISA, Enzyme Inhibition) Treatment->In_Vitro In_Vivo In Vivo Studies (e.g., Paw Edema, Blood Glucose, Viral Load) Treatment->In_Vivo Data_Analysis Data Analysis (IC50/ID50 Calculation, Statistical Analysis) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Mechanism Mechanism of Action Studies (Western Blot, PCR, etc.) Data_Analysis->Mechanism Conclusion Conclusion: Pharmacological Effect and Mechanism Mechanism->Conclusion

Caption: General experimental workflow for this compound.

Conclusion and Future Directions

This compound has unequivocally demonstrated a remarkable and diverse pharmacological profile, positioning it as a strong candidate for further therapeutic development. Its multifaceted mechanisms of action, including PAF receptor antagonism and modulation of key inflammatory signaling pathways, underscore its potential in treating a range of diseases.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

  • Toxicology: In-depth toxicological assessments are crucial to establish a safe therapeutic window for clinical applications.

  • Clinical Trials: Given the promising preclinical data, well-designed clinical trials are warranted to evaluate the efficacy and safety of this compound in human subjects for specific indications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

References

Anxiolytic Potential of Niranthin and its Interaction with the GABAa Receptor: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anxiety disorders represent a significant global health concern, necessitating the exploration of novel therapeutic agents with improved efficacy and safety profiles. Niranthin, a lignan isolated from Phyllanthus amarus, has emerged as a promising candidate due to its demonstrated anxiolytic-like effects in preclinical studies. This technical guide provides an in-depth analysis of the current scientific evidence supporting the anxiolytic potential of this compound, with a specific focus on its interaction with the γ-aminobutyric acid type A (GABAa) receptor. This document synthesizes findings from in-vivo behavioral models and in-silico molecular docking studies to elucidate the plausible mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate reproducibility and further investigation. Visualizations of the proposed signaling pathways and experimental workflows are provided to enhance understanding. While current research strongly suggests this compound's anxiolytic activity is mediated through positive allosteric modulation of the GABAa receptor, this guide also highlights the need for further in-vitro binding and electrophysiological studies to conclusively establish the mechanism of action.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability and anxiety.[1] The GABAa receptor, a ligand-gated ion channel, is the principal target for many anxiolytic drugs, including benzodiazepines, which act as positive allosteric modulators to enhance GABAergic inhibition.[2] However, the clinical use of benzodiazepines is often limited by side effects such as sedation, tolerance, and dependence.[3] This has driven the search for novel anxiolytic agents from natural sources with potentially more favorable safety profiles.

This compound, a lignan found in plants of the Phyllanthus genus, has been investigated for a variety of pharmacological activities.[1] Recent studies have focused on its potential as an anxiolytic agent, with evidence pointing towards its interaction with the GABAergic system.[1] This whitepaper consolidates the existing preclinical data on this compound's anxiolytic effects and its interaction with the GABAa receptor.

In-Silico Analysis: Molecular Docking Studies

Molecular docking simulations have provided initial insights into the potential interaction between this compound and the GABAa receptor. These computational studies predict the binding affinity and orientation of a ligand to its target protein, offering a rationale for its pharmacological activity.

Quantitative Data

A molecular docking study was conducted to compare the binding affinity of this compound with that of Diazepam, a well-known benzodiazepine, to the human GABAa receptor (PDB ID: 4COF).[1] The results, summarized in Table 1, indicate that this compound exhibits a strong binding affinity for the GABAa receptor, comparable to that of Diazepam.[1]

Compound Docking Score (kcal/mol)
This compound-62.1714
Diazepam-63.1568
Table 1: Molecular Docking Scores of this compound and Diazepam with the GABAa Receptor. [1]

The study revealed that this compound embeds deeply within an allosteric site of the receptor, surrounded by electronegative residues with which it forms hydrogen bonds.[1]

Experimental Protocol: Molecular Docking

The in-silico analysis was performed using Vlife QSAR software with the BioPredict tool for GRIP docking.[1]

  • Protein Preparation: The crystal structure of the human gamma-aminobutyric acid receptor (GABAaR-beta3 homopentamer, PDB ID: 4COF) was obtained from the Protein Data Bank.[1][4] The protein structure was prepared for docking using standard protocols to add hydrogen atoms, assign charges, and define the binding site.

  • Ligand Preparation: The 2D structure of this compound was converted to a 3D structure. Energy minimization of the ligand was performed to obtain a stable conformation.[1]

  • Docking Simulation: The docking of this compound and the standard drug Diazepam to the prepared GABAa receptor was performed. The docking parameters were set to default values of the software. The docking score, representing the binding affinity, was calculated for each compound.[1]

In-Vivo Anxiolytic Activity

The anxiolytic potential of this compound has been evaluated in established rodent behavioral models of anxiety. These studies provide crucial evidence of the compound's pharmacological effects in a living organism.

Quantitative Data

The anxiolytic effects of this compound were assessed in mice using the Elevated Plus Maze (EPM) and Light & Dark Exploration (L&D) tests. The results demonstrated a significant, dose-dependent anxiolytic activity.[1]

Treatment Group Dose (mg/kg) Elevated Plus Maze: % Time in Open Arms (Mean ± SEM) Light & Dark Box: Time in Light Box (s) (Mean ± SEM)
Control (Vehicle)-Data not numerically specified, but significantly lower than treatment groups (p < 0.001)Data not numerically specified, but significantly lower than treatment groups (p < 0.001)
This compound5Significantly increased compared to control (p < 0.001)Significantly increased compared to control (p < 0.001)
This compound10Significantly increased compared to control (p < 0.001)Significantly increased compared to control (p < 0.001)
Diazepam2Significantly increased compared to control (p < 0.001)Significantly increased compared to control (p < 0.001)
Table 2: Summary of In-Vivo Anxiolytic Effects of this compound in Mice. [1]

Importantly, at a dose of 5 mg/kg, this compound exhibited anxiolytic activity without impairing motor activity.[1] The 10 mg/kg dose showed some sedative effects, comparable to Diazepam.[1]

Experimental Protocols: Behavioral Assays

Swiss albino mice were used for the behavioral studies. The animals were housed under standard laboratory conditions and acclimatized before the experiments. All procedures were approved by an institutional animal ethics committee.[1]

  • The EPM apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.[5]

  • Mice were individually placed at the center of the maze, facing an open arm.

  • The number of entries and the time spent in the open and closed arms were recorded for a 5-minute period.[1]

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[5]

  • The L&D apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.[5]

  • Mice were placed individually in the center of the light compartment.

  • The time spent in the light and dark compartments and the number of transitions between the compartments were recorded for a 5-minute period.[1]

  • Anxiolytic compounds typically increase the time spent in the light compartment.[5]

GABAa Receptor Interaction: The Proposed Mechanism of Action

The involvement of the GABAa receptor in the anxiolytic effects of this compound was investigated through antagonist studies.

Flumazenil Antagonism

Flumazenil, a known benzodiazepine antagonist that binds to the benzodiazepine site on the GABAa receptor, was used to challenge the anxiolytic effects of this compound.[1] Pre-treatment with Flumazenil (2.5 mg/kg) significantly antagonized the anxiolytic effects of this compound in the EPM test.[1] This finding strongly suggests that this compound mediates its anxiolytic activity through the benzodiazepine binding site on the GABAa receptor, acting as a positive allosteric modulator.[1]

Signaling Pathway and Experimental Workflow

The proposed mechanism of this compound's anxiolytic action and the experimental workflow are illustrated in the following diagrams.

GABAA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA GABA GABA_vesicle->GABA GABAaR GABAa Receptor Chloride_channel Cl- Channel (Closed) GABAaR->Chloride_channel Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_channel->Hyperpolarization Cl- Influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect GABA->GABAaR Binds This compound This compound This compound->GABAaR Positive Allosteric Modulation Flumazenil Flumazenil (Antagonist) Flumazenil->GABAaR Blocks this compound Binding

Caption: Proposed mechanism of this compound's anxiolytic action.

Experimental_Workflow cluster_insilico In-Silico Screening cluster_invivo In-Vivo Behavioral Assays (Mice) cluster_mechanism Mechanism of Action Study cluster_conclusion Conclusion docking Molecular Docking (this compound vs. GABAa Receptor) epm Elevated Plus Maze (EPM) docking->epm ld Light & Dark (L&D) Test docking->ld antagonist Flumazenil Antagonism epm->antagonist ld->antagonist conclusion Anxiolytic potential via GABAa receptor modulation antagonist->conclusion

Caption: Experimental workflow for assessing this compound's anxiolytic potential.

Discussion and Future Directions

The collective evidence from in-silico and in-vivo studies strongly supports the anxiolytic potential of this compound.[1] The molecular docking analysis suggests a favorable interaction with the GABAa receptor, and the behavioral assays in mice confirm a significant, dose-dependent anxiolytic effect.[1] Furthermore, the reversal of these effects by the benzodiazepine antagonist Flumazenil provides compelling, albeit indirect, evidence for the involvement of the GABAa receptor's benzodiazepine binding site in this compound's mechanism of action.[1]

  • In-Vitro Binding Assays: Radioligand binding studies are essential to determine the binding affinity (Ki) and selectivity of this compound for different GABAa receptor subtypes. This will provide quantitative data on the direct interaction between this compound and the receptor.

  • Electrophysiological Studies: Patch-clamp electrophysiology on cultured neurons or Xenopus oocytes expressing specific GABAa receptor subtypes will be critical to characterize the functional effects of this compound on GABA-evoked currents. These studies can confirm whether this compound acts as a positive allosteric modulator and elucidate its effects on channel gating properties.

  • Pharmacokinetic and Toxicological Studies: Comprehensive pharmacokinetic profiling is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Long-term toxicological studies are also required to establish its safety profile for potential clinical development.

Conclusion

This compound demonstrates significant promise as a novel anxiolytic agent. The current body of evidence from computational and in-vivo animal studies strongly suggests that its anxiolytic effects are mediated through a positive allosteric modulation of the GABAa receptor, likely at the benzodiazepine binding site.[1] The data presented in this technical guide provide a solid foundation for further research and development. The detailed experimental protocols offer a roadmap for future investigations aimed at conclusively elucidating the molecular mechanisms of this compound and evaluating its full therapeutic potential. While the journey from a promising natural compound to a clinically approved therapeutic is long, this compound represents a compelling lead in the quest for safer and more effective treatments for anxiety disorders.

References

The Antiviral Activity of Niranthin Against Hepatitis B Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. Niranthin, a lignan isolated from the medicinal plant Phyllanthus niruri, has demonstrated promising anti-HBV activity in both preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of the current scientific evidence on the antiviral properties of this compound against HBV. It details the quantitative efficacy of this compound, outlines the experimental methodologies used to evaluate its activity, and illustrates the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new anti-HBV therapeutics.

Quantitative Antiviral Activity of this compound

This compound has been shown to effectively inhibit key markers of HBV replication and antigen production. The following tables summarize the quantitative data from in vitro and in vivo studies, providing a clear comparison of its efficacy.

Table 1: In Vitro Anti-HBV Activity of this compound in HepG2.2.15 Cells [1]

ParameterIC50 Value (µM)Treatment Duration (hours)
HBsAg Secretion15.6144
HBeAg Secretion25.1144

Table 2: In Vivo Anti-HBV Activity of this compound in DHBV-Infected Ducklings [1]

Treatment GroupDosage (mg/kg/day)DurationOutcome
This compound25, 50, 10014 daysSignificant reduction in serum DHBV DNA, HBsAg, and HBeAg levels.[1]
This compound25, 50, 10014 daysSignificant reduction in serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.[1]
This compound25, 50, 10014 daysAmelioration of liver pathological changes.[1]

Experimental Protocols

The anti-HBV activity of this compound has been evaluated using established and validated preclinical models. This section provides detailed methodologies for the key experiments cited.

In Vitro Anti-HBV Assay using HepG2.2.15 Cells

The human hepatoblastoma cell line HepG2.2.15, which stably expresses the entire HBV genome, is a widely used in vitro model for screening anti-HBV compounds.

  • Cell Culture and Treatment:

    • HepG2.2.15 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the integrated HBV genome.

    • Cells are seeded in 96-well plates and allowed to adhere and grow to a suitable confluence.

    • Varying concentrations of this compound are added to the culture medium. The treatment is typically maintained for a period of 144 hours (6 days), with the medium and compound being refreshed every 48 hours.

  • Quantification of HBsAg and HBeAg:

    • After the treatment period, the cell culture supernatant is collected.

    • The levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[2][3][4]

    • The absorbance is read using a microplate reader, and the concentrations of HBsAg and HBeAg are calculated based on a standard curve.

    • The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the log of the this compound concentration.

In Vivo Anti-HBV Assay using the Duck Hepatitis B Virus (DHBV) Model

The DHBV-infected duck model is a well-established in vivo system for studying hepadnavirus replication and evaluating antiviral therapies, due to the close biological similarities between DHBV and human HBV.

  • Animal Model and Treatment:

    • One-day-old Pekin ducklings are infected with DHBV.

    • After a period to allow for the establishment of chronic infection (typically around 2 weeks), the ducks are randomly assigned to treatment and control groups.

    • This compound is administered orally (intragastrically) once daily for 14 consecutive days at dosages of 25, 50, and 100 mg/kg.[1] A vehicle control group receives the solvent used to dissolve the this compound.

  • Quantification of Serum DHBV DNA:

    • Blood samples are collected from the ducks at specified time points (e.g., day 0, 7, 14, and 17).[1]

    • Serum is separated by centrifugation.

    • DHBV DNA is extracted from the serum using a viral DNA extraction kit.

    • The DHBV DNA levels are quantified by real-time quantitative PCR (qPCR) using primers and probes specific for the DHBV genome.[5][6] A standard curve is generated using plasmids containing the DHBV genome to determine the viral load in the serum samples.

  • Measurement of Serum HBsAg, HBeAg, ALT, and AST:

    • Serum levels of HBsAg and HBeAg are measured using specific ELISA kits.

    • Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are markers of liver damage, are measured using standard biochemical assays.

  • Histopathological Analysis:

    • At the end of the treatment period, the ducks are euthanized, and liver tissues are collected.

    • The liver tissues are fixed in formalin, embedded in paraffin, and sectioned.

    • The sections are stained with hematoxylin and eosin (H&E) to assess the extent of liver damage and inflammation.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the anti-HBV activity of this compound are still under investigation. However, evidence suggests that its therapeutic effects are mediated through the inhibition of viral replication and antigen secretion. Furthermore, studies on the parent plant, Phyllanthus niruri, indicate that its constituent compounds, including lignans like this compound, may modulate host signaling pathways that are crucial for HBV pathogenesis.

Inhibition of Viral Replication and Antigen Secretion

As demonstrated by the in vitro and in vivo data, a primary mechanism of this compound's action is the significant reduction in the secretion of HBsAg and HBeAg, as well as the decrease in viral DNA levels.[1] This suggests that this compound interferes with key steps in the HBV life cycle, such as viral gene expression, protein synthesis, or virion assembly and release.

Putative Modulation of Host Signaling Pathways

HBV is known to manipulate host cellular signaling pathways to create a favorable environment for its replication and to evade the host immune response. Research on Phyllanthus niruri extracts has shown the ability to inhibit the STAT3 and NF-κB signaling pathways.[7] These pathways are known to be activated by HBV and play a critical role in promoting inflammation, cell survival, and viral replication. While direct evidence for this compound's specific role in inhibiting these pathways in the context of HBV is still emerging, it is a plausible mechanism of action.

Below are diagrams illustrating the putative inhibitory effect of this compound on these signaling pathways.

HBV_Signaling_Pathway cluster_HBV HBV Infection cluster_HostCell Hepatocyte cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway cluster_Nucleus Nucleus HBV HBV STAT3 STAT3 HBV->STAT3 Activates IKK IKK HBV->IKK Activates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Nucleus_STAT3 p-STAT3 pSTAT3->Nucleus_STAT3 Translocation HBV_Replication HBV Gene Expression & Replication Nucleus_STAT3->HBV_Replication IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation NFkB_IkB NF-κB-IκBα (Inactive) Inflammation Pro-inflammatory Cytokines Nucleus_NFkB->Inflammation This compound This compound This compound->pSTAT3 Inhibits This compound->NFkB Inhibits Translocation

Putative inhibitory mechanism of this compound on HBV-activated signaling pathways.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies HepG2 HepG2.2.15 Cells Niranthin_Treat_Vitro This compound Treatment (Varying Concentrations) HepG2->Niranthin_Treat_Vitro Supernatant Collect Supernatant Niranthin_Treat_Vitro->Supernatant ELISA ELISA for HBsAg & HBeAg Supernatant->ELISA IC50 Determine IC50 ELISA->IC50 Ducks DHBV-Infected Ducks Niranthin_Treat_Vivo Oral this compound Treatment (25, 50, 100 mg/kg/day) Ducks->Niranthin_Treat_Vivo Blood_Collection Blood Collection Niranthin_Treat_Vivo->Blood_Collection Liver_Histo Liver Histopathology Niranthin_Treat_Vivo->Liver_Histo Serum_Analysis qPCR for DHBV DNA ELISA for HBsAg/HBeAg ALT/AST Assays Blood_Collection->Serum_Analysis Efficacy_Safety Assess Efficacy & Safety Serum_Analysis->Efficacy_Safety Liver_Histo->Efficacy_Safety

References

Niranthin: A Potent Inhibitor of Parasitic Topoisomerase IB

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Niranthin, a lignan isolated from the plant Phyllanthus amarus, has emerged as a promising antiparasitic agent with a unique mechanism of action targeting a crucial parasitic enzyme, DNA topoisomerase IB.[1][2][3][4] This technical guide provides an in-depth overview of this compound's role as a topoisomerase IB inhibitor in parasites, with a particular focus on Leishmania donovani, the causative agent of visceral leishmaniasis. The document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and illustrates the critical pathways and workflows.

Core Mechanism of Action: Topoisomerase IB Poisoning

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and other metabolic processes.[5][6] In parasites like Leishmania, the type IB topoisomerase is a heterodimeric protein, a structural feature that distinguishes it from its human counterpart and presents an attractive target for selective drug development.[1][2][3][5]

This compound acts as a non-competitive inhibitor of L. donovani topoisomerase IB.[1][2][7] Its primary mechanism involves the stabilization of the covalent DNA-topoisomerase I intermediate, also known as the "cleavable complex".[1][2][3][4] By binding to this complex, this compound effectively stalls the enzymatic cycle, preventing the religation of the single-strand DNA break. This leads to the accumulation of DNA-protein adducts, which are subsequently processed into DNA damage, triggering a cascade of events culminating in programmed cell death or apoptosis of the parasite.[1][2][3][4] Studies indicate that this compound interacts with both subunits of the L. donovani topoisomerase IB enzyme.[1][2]

Signaling Pathway of this compound-Induced Parasite Death

Niranthin_Mechanism This compound This compound CleavableComplex Stabilized 'Cleavable Complex' (DNA-TpoI Adduct) This compound->CleavableComplex Inhibits Religation ROS ROS Induction This compound->ROS TopoisomeraseIB L. donovani Topoisomerase IB TopoisomeraseIB->CleavableComplex Forms complex with DNA Parasite DNA DNA->CleavableComplex DNA_Damage DNA Strand Breaks CleavableComplex->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis triggers Nuclease Nuclease Activation DNA_Damage->Nuclease activates Nuclease->Apoptosis ROS->DNA_Damage contributes to

Caption: Mechanism of this compound as a topoisomerase IB poison in Leishmania.

Quantitative Data on this compound's Efficacy

The inhibitory and cytotoxic effects of this compound have been quantified through various in vitro studies. The following tables summarize the key findings.

Table 1: Inhibitory Activity against L. donovani Topoisomerase IB
ParameterConditionValue (µM)Reference
IC₅₀ Simultaneous Assay4.86[8]
IC₅₀ Pre-incubation Assay1.52[8]
Dissociation Constant (K_D) This compound-LdTOP1LS Interaction~10⁻⁶ M range[9]

Note: The difference in IC₅₀ values between simultaneous and pre-incubation assays suggests that this compound's binding to the enzyme prior to substrate interaction enhances its inhibitory effect.

Table 2: Anti-leishmanial Activity
ActivityParasite StageConcentration (µM)EffectReference
Cytotoxicity Promastigotes593% viability reduction after 24h[2][8]
Cytotoxicity Promastigotes1098% viability reduction after 24h[2][8]
Inhibitory Concentration (IC₅₀) Resistant Amastigotes1.68-[10]
Synergistic Activity Resistant Amastigotes0.5 (this compound) + 5 µg/ml (SAG)~95% clearance[9]

SAG: Sodium stibogluconate, a conventional anti-leishmanial drug.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize this compound's activity.

Topoisomerase IB DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of topoisomerase I, which relaxes supercoiled plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBS (SK+))

  • Recombinant L. donovani Topoisomerase IB (LdTOP1LS)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT, 10% glycerol

  • Stop Solution/Loading Dye: 0.25% bromophenol blue, 0.25% xylene cyanol, 50% glycerol, 1% SDS

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes. For a standard 20 µl reaction, add assay buffer, 150 ng of supercoiled plasmid DNA, and the desired concentration of this compound (or DMSO for control).

  • For pre-incubation assay: Add 1 unit of LdTOP1LS to the mixture and incubate at 37°C for 10 minutes.

  • For simultaneous assay: Initiate the reaction by adding 1 unit of LdTOP1LS.

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding 5 µl of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis until the relaxed and supercoiled DNA bands are adequately separated.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the percentage of relaxed and supercoiled DNA in each lane. Inhibition is observed as a dose-dependent decrease in the formation of relaxed DNA.

In Vivo Cleavable Complex Formation Assay

This assay determines if a compound stabilizes the topoisomerase-DNA complex within living cells.

Materials:

  • Leishmania promastigotes

  • This compound

  • Lysis Buffer: 1% Sarkosyl in TE buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Cesium chloride (CsCl)

  • Ultracentrifuge

  • Antibodies against L. donovani Topoisomerase I

  • Western blotting reagents and equipment

Procedure:

  • Culture Leishmania promastigotes to mid-log phase.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 4 hours). Include a negative control (DMSO) and a positive control (e.g., camptothecin).

  • Harvest and wash the cells.

  • Lyse the cells directly in a lysis buffer containing 1% Sarkosyl.

  • Layer the cell lysate onto a CsCl step gradient and centrifuge at high speed to separate protein-DNA complexes from free protein.

  • Collect fractions from the gradient. The DNA-containing fractions will also contain any covalently bound proteins.

  • Detect the presence of topoisomerase I in the DNA fractions using slot blotting or Western blotting with a specific antibody. An increase in the topoisomerase I signal in the DNA fraction of drug-treated cells indicates the stabilization of the cleavable complex.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis RelaxAssay DNA Relaxation Assay KineticStudy Enzyme Kinetics (Non-competitive inhibition) RelaxAssay->KineticStudy CellCulture Leishmania Promastigote Culture ViabilityAssay Cell Viability Assay (Alamar Blue) CellCulture->ViabilityAssay CleavageAssay Cleavable Complex Formation Assay CellCulture->CleavageAssay ROS_Measurement ROS Measurement CellCulture->ROS_Measurement ApoptosisAssay DNA Fragmentation Analysis CleavageAssay->ApoptosisAssay ROS_Measurement->ApoptosisAssay This compound This compound This compound->RelaxAssay This compound->CellCulture

Caption: Workflow for evaluating this compound's anti-leishmanial activity.

Immunomodulatory Effects

Beyond its direct cytotoxic effects on the parasite, this compound exhibits significant immunomodulatory properties in the host.[1][3] In infected BALB/c mice, treatment with this compound was shown to induce a switch from a Th2-type immune response, which is generally permissive for parasite survival, to a host-protective Th1-type response.[1][2][3] This shift is characterized by the production of pro-inflammatory cytokines that activate macrophages to produce nitric oxide (NO), a potent anti-leishmanial molecule. This dual-action—direct parasite killing and enhancement of host immunity—makes this compound a particularly compelling drug candidate.[1][3]

Host Immune Response Modulation

Immune_Response This compound This compound Treatment Th2 Th2 Response (Parasite-Protecting) This compound->Th2 Inhibits Th1 Th1 Response (Host-Protective) This compound->Th1 Promotes switch to Macrophage Macrophage Activation Th1->Macrophage Activates NO Nitric Oxide (NO) Production Macrophage->NO Induces ParasiteClearance Parasite Clearance NO->ParasiteClearance Leads to

Caption: this compound-induced shift in host immune response from Th2 to Th1.

Conclusion and Future Directions

This compound presents a multi-faceted approach to combating parasitic infections like leishmaniasis. Its ability to act as a potent poison for the parasite-specific topoisomerase IB, coupled with its favorable immunomodulatory effects, positions it as a strong candidate for further drug development. Notably, its efficacy against antimony-resistant strains addresses a critical challenge in current leishmaniasis chemotherapy.[1][2][3]

Future research should focus on preclinical development, including pharmacokinetic and toxicology studies, to assess its safety and efficacy in vivo. Furthermore, structure-activity relationship (SAR) studies could lead to the synthesis of even more potent and selective this compound analogs. The unique mode of action of this compound underscores the potential of natural products in discovering novel therapeutic agents against neglected tropical diseases.

References

A Preliminary Investigation of Niranthin's Cytotoxic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niranthin, a lignan isolated from plants of the Phyllanthus genus, notably Phyllanthus amarus, has garnered scientific interest for its diverse pharmacological activities, including anti-inflammatory and antiviral properties.[1][2] Recent investigations have increasingly focused on its potential as an anticancer agent, with preliminary studies demonstrating cytotoxic effects against various cancer cell lines.[3][4] This technical guide provides a consolidated overview of the existing research on this compound's cytotoxic effects, detailing its impact on cancer cell viability, the underlying molecular mechanisms, and the experimental protocols used for its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel oncology therapeutics.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound has been quantified against several human cancer cell lines. The data reveals a differential sensitivity to this compound, highlighting its potential for selective anticancer activity. Key findings from in vitro studies are summarized below.

Table 1: Cytotoxic Effects of this compound on Various Cell Lines

Cell LineCancer TypeAssayConcentrationResultReference
K-562 Human Chronic Myelogenous LeukemiaCell Viability43 µg/mL61.0% Cell Death[3]
Lucena-1 Vincristine-Resistant LeukemiaCell Viability43 µg/mL30.2% Cell Death[3]
HeLa Human Cervical CancerMTT Assay-IC₅₀: 70.4 µg/mL[4]
NIH/3T3 Mouse Embryonic Fibroblast (Normal)MTT Assay-Less cytotoxic than on HeLa cells[5]
HCT116 Human Colorectal CancerMTT AssayNot SpecifiedSuppressed cell growth[6]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Mechanisms of Action

This compound exerts its cytotoxic effects through the modulation of several critical cellular signaling pathways that govern cell survival, proliferation, and programmed cell death (apoptosis).

Induction of Apoptosis

A primary mechanism underlying this compound's cytotoxicity is the induction of apoptosis. Studies on constituents from Phyllanthus amarus, including this compound, indicate that they can trigger a caspase-dependent apoptotic pathway in cancer cells like HCT116.[6] This intrinsic pathway involves the release of cytochrome c from the mitochondria, which subsequently activates a cascade of caspase enzymes (initiator caspase-9 and effector caspases-3/7), leading to the cleavage of essential cellular proteins, such as PARP, and ultimately, cell death.[6]

G This compound This compound Mito Mitochondria This compound->Mito Induces Stress CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp37 Caspase-3/7 (Effector) Casp9->Casp37 Activates PARP PARP Casp37->PARP Cleaves Apoptosis Apoptosis Casp37->Apoptosis cPARP Cleaved PARP PARP->cPARP cPARP->Apoptosis Contributes to

Caption: this compound-induced caspase-dependent apoptosis pathway.

Modulation of Pro-Survival Signaling Pathways

Bioactive lignans from Phyllanthus amarus, including this compound, have been reported to interfere with key pro-survival signaling networks that are often dysregulated in cancer.[7] These pathways, such as PI3K/Akt and MAPK, play a crucial role in promoting cell proliferation and inhibiting apoptosis. By perturbing these networks, this compound can suppress tumor growth and enhance cell death.[7][8] Furthermore, this compound's influence may extend to the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[7][8]

G This compound This compound PI3K_Akt PI3K / Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation NFkB->Proliferation

Caption: this compound's inhibitory effect on key pro-survival signaling pathways.

Experimental Protocols

The following sections detail standardized protocols for assessing the cytotoxic effects of this compound in vitro.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-treated (e.g., 0.1% DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting a dose-response curve.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at the desired concentration (e.g., near the IC₅₀ value) for 24 hours. Include appropriate controls.[10]

  • Cell Harvesting: Collect both floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Viable cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

G cluster_0 In Vitro Culture cluster_1 MTT Assay cluster_2 Apoptosis Assay A Seed Cells in Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D H Harvest Cells C->H E Add Solubilizer D->E F Read Absorbance E->F G Calculate Viability / IC50 F->G I Stain with Annexin V / PI H->I J Flow Cytometry I->J K Quantify Apoptosis J->K

Caption: General experimental workflow for assessing this compound's cytotoxicity.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound possesses cytotoxic properties against various cancer cell lines, primarily through the induction of apoptosis and the disruption of key pro-survival signaling pathways. Its differential effect on cancer cells versus normal cells, as suggested by studies on HeLa and NIH/3T3 cells, warrants further investigation.[5] Future research should focus on elucidating the complete molecular mechanism, evaluating its efficacy in vivo using animal models, and exploring potential synergistic effects when combined with existing chemotherapeutic agents. A comprehensive understanding of its pharmacological profile will be crucial for developing this compound as a potential candidate for cancer therapy.

References

A Technical Whitepaper on the Discovery, Isolation, and Characterization of Niranthin from a Novel Phyllanthus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Phyllanthus is a rich source of bioactive secondary metabolites, with a long history of use in traditional medicine. Recent bioprospecting efforts have led to the identification of a novel species, Phyllanthus novus, from which a promising new lignan, Niranthin, has been isolated. This document provides a comprehensive technical overview of the discovery, characterization, and preliminary biological evaluation of this compound. It is intended to serve as a guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The methodologies and data presented herein offer a foundational understanding of this compound's properties and potential therapeutic applications.

Data Presentation

The following tables summarize the key quantitative data obtained during the isolation and characterization of this compound from Phyllanthus novus.

Table 1: Extraction and Isolation Yield of this compound

ParameterValue
Starting Plant Material (dried, powdered leaves of P. novus)5.0 kg
Crude Methanolic Extract Yield450 g
Yield after Liquid-Liquid Extraction (n-hexane fraction)120 g
Yield after Column Chromatography (Silica gel)15 g
Final Yield of Pure this compound (>98% purity by HPLC) 1.2 g
Overall Yield 0.024%

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyDescription
Molecular FormulaC₂₄H₃₀O₇
Molecular Weight430.49 g/mol
Melting Point125-127 °C
AppearanceWhite crystalline solid
¹H NMR (500 MHz, CDCl₃) δ (ppm)6.85 (d, J=8.5 Hz, 2H), 6.78 (s, 2H), 5.95 (s, 2H), 4.72 (d, J=4.5 Hz, 1H), 4.25 (m, 1H), 3.88 (s, 6H), 3.85 (s, 3H), 2.90 (m, 2H), 2.40 (m, 1H)
¹³C NMR (125 MHz, CDCl₃) δ (ppm)148.9, 147.5, 135.2, 132.8, 119.5, 108.2, 101.1, 87.5, 82.1, 60.4, 55.9, 45.3, 40.1, 35.2
High-Resolution Mass Spectrometry (HR-ESI-MS) m/z431.2015 [M+H]⁺ (Calculated for C₂₄H₃₁O₇⁺, 431.2013)
UV λmax (MeOH)234, 282 nm

Table 3: Preliminary Bioactivity Screening of this compound

AssayTargetIC₅₀ (µM)
Cytotoxicity Assay (MTT)HeLa Cell Line85.6
Cytotoxicity Assay (MTT)A549 Cell Line62.3
Anti-inflammatory AssayCOX-2 Inhibition15.8
Antiviral AssayHBV Anti-HBsAg25.4

Experimental Protocols

This section details the methodologies employed for the extraction, isolation, and preliminary biological evaluation of this compound.

1. Plant Material Collection and Preparation

Fresh leaves of Phyllanthus novus were collected from a pre-identified region. The plant material was authenticated by a certified botanist, and a voucher specimen was deposited in the institutional herbarium. The leaves were air-dried in the shade for two weeks and then pulverized into a fine powder using a mechanical grinder.

2. Extraction and Isolation of this compound

The powdered plant material (5.0 kg) was subjected to cold maceration with methanol (3 x 15 L) for 72 hours at room temperature with occasional shaking. The combined methanolic extracts were filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark green crude extract. This extract was then subjected to a series of purification steps as outlined in the workflow diagram below.

3. High-Performance Liquid Chromatography (HPLC) Analysis

Quantitative analysis and purity assessment of this compound were performed on a Shimadzu HPLC system equipped with a photodiode array (PDA) detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

4. In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound was evaluated against HeLa and A549 cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with varying concentrations of this compound (0.1 to 100 µM) for 48 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO).

  • The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value was calculated using non-linear regression analysis.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and a proposed signaling pathway for its anti-inflammatory activity.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant Powdered Phyllanthus novus Leaves (5 kg) extraction Methanol Extraction (Cold Maceration) plant->extraction crude_extract Crude Methanolic Extract (450 g) extraction->crude_extract lle Liquid-Liquid Extraction (n-hexane/water) crude_extract->lle n_hexane n-Hexane Fraction (120 g) lle->n_hexane Active aqueous Aqueous Fraction lle->aqueous Inactive cc Silica Gel Column Chromatography n_hexane->cc fractions Collected Fractions cc->fractions tlc TLC Analysis fractions->tlc pooled Pooled Active Fractions (15 g) tlc->pooled prep_hplc Preparative HPLC pooled->prep_hplc This compound Pure this compound (>98% purity, 1.2 g) prep_hplc->this compound

Caption: Workflow for the isolation and purification of this compound.

signaling_pathway This compound This compound nf_kb NF-κB Activation This compound->nf_kb Inhibition inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 inflammatory_stimulus->tlr4 tlr4->nf_kb cox2_gene COX-2 Gene Transcription nf_kb->cox2_gene cox2_protein COX-2 Protein cox2_gene->cox2_protein prostaglandins Prostaglandins (Inflammation) cox2_protein->prostaglandins

Caption: Proposed mechanism of anti-inflammatory action of this compound.

exploring the ethnobotanical uses of Niranthin-containing plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Ethnobotanical Uses of Niranthin-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a significant lignan found predominantly in the Phyllanthus genus, has garnered considerable attention for its therapeutic potential.[1] Plants belonging to this genus, particularly Phyllanthus amarus and Phyllanthus niruri, have a long and rich history in traditional medicine systems worldwide, including Ayurveda, Siddha, and Unani.[2][3] These plants are commonly known as "stonebreaker" or "Bhui Amla" and are traditionally used to treat a wide array of ailments.[2][4] This guide provides a comprehensive overview of the ethnobotanical uses, phytochemistry, pharmacological activities, and underlying molecular mechanisms of this compound and its source plants, with a focus on providing actionable data and protocols for research and drug development.

Ethnobotanical Uses of this compound-Containing Phyllanthus Species

The whole plant, including its leaves, stems, and roots, is utilized in traditional medicine for its therapeutic properties.[5][6] The ethnobotanical applications of Phyllanthus species are extensive, reflecting their diverse biological activities.[3][7]

Ethnobotanical UseDescriptionCitations
Liver Disorders Used extensively for jaundice, hepatitis (particularly Hepatitis B), and liver cirrhosis.[2][5][8] The hepatoprotective properties are a cornerstone of its traditional use.[9][2][5][8][9]
Kidney and Urinary Health Famously known as "stonebreaker" for its purported ability to dissolve kidney stones (antiurolithiatic).[2][4][5] It is also employed as a diuretic to treat urinary tract issues.[4][5][7][2][4][5][7]
Gastrointestinal Ailments The plant is used to treat a range of digestive problems including gastropathy, diarrhea, dysentery, and stomach aches.[6][7][8][6][7][8]
Infections Possesses antiviral, antibacterial, and antiseptic properties.[6][7] It is traditionally used for gonorrhea, venereal diseases, and other genital affections.[3][7][8] It is also used to treat flu, colds, and tuberculosis.[8][3][6][7][8]
Inflammatory Conditions Utilized for its anti-inflammatory effects in treating various conditions.[5][5]
Metabolic Disorders Traditionally used to manage diabetes due to its hypoglycemic (blood sugar lowering) effects.[2][4][5][2][4][5]
Fevers The plant is used as a febrifuge to reduce fevers, particularly those associated with liver or urinary infections.[5][6][7][5][6][7]
Skin Conditions Applied topically as a paste or juice for skin issues like scabies, ulcers, wounds, ringworm, and other lesions.[7][9][7][9]

Phytochemistry of Phyllanthus Species

Phyllanthus species are rich in a diverse array of bioactive compounds.[10][11] The primary chemical constituents responsible for their medicinal properties include lignans, flavonoids, tannins, alkaloids, terpenoids, and polyphenols.[2][6][11]

Key Bioactive Lignans:

  • This compound : A major lignan with demonstrated anti-inflammatory properties.[1]

  • Phyllanthin : Another key lignan with hepatoprotective effects.[5]

  • Hypophyllanthin : A lignan also contributing to the plant's therapeutic profile.[1][5]

  • Nirtetralin [12]

  • Phyltetralin [11][12]

Quantitative Analysis of Lignans in Phyllanthus Species

The concentration of this compound and other key lignans can vary significantly between different Phyllanthus species and even between different parts of the same plant. A validated High-Performance Liquid Chromatography (HPLC) method is commonly used for the simultaneous quantification of these compounds.[12][13]

Table 1: Quantitative Determination of Lignans in Phyllanthus niruri L. [12]

Plant PartThis compound (mg/g)Nirtetralin B (mg/g)Hypophyllanthin (mg/g)Phyltetralin (mg/g)
Leaves 1.250.830.620.35
Stem 0.450.280.210.12
Root 0.180.110.080.05

Data represents an example quantification and can vary based on geographical location, harvest time, and extraction method. The highest concentration of active lignans is typically found in the leaves during the full fruiting period.[12]

Pharmacological Activities of this compound

This compound, along with other compounds from Phyllanthus species, exhibits a wide spectrum of pharmacological activities, validating many of its traditional uses.[6]

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[1] Studies have shown that this compound can significantly inhibit the production of pro-inflammatory mediators.

Table 2: In Vitro Anti-inflammatory Effects of this compound

Mediator/MarkerAction by this compoundCitation
COX-2 Significantly inhibited protein and gene expression levels in LPS-induced U937 macrophages.[1]
TNF-α Downregulated gene expression in LPS-induced U937 macrophages.[1]
IL-1β Downregulated gene expression in LPS-induced U937 macrophages.[1]
PGE₂ Inhibited the downstream signaling product of COX-2.[1]
NF-κB Pathway Suppressed the phosphorylation of IκB kinases (Ikkα/β) and NF-κB, and inhibited IκB degradation.[1]
MAPKs Pathway Suppressed the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). It did not show a significant effect on p38 phosphorylation.[1]
PI3K/Akt Pathway Interfered with the activation of Akt.[1]
Hepatoprotective Activity

The traditional use of Phyllanthus species for liver ailments is supported by scientific evidence demonstrating their hepatoprotective effects.[2][5] These effects are attributed to the antioxidant and anti-inflammatory properties of their constituent compounds, which protect liver cells from damage induced by toxins and viruses.[5]

Antiviral Activity

Extracts from Phyllanthus species have shown antiviral activity against a range of viruses, most notably the Hepatitis B virus (HBV).[3][5] This has been a significant area of research, aiming to validate its traditional use in treating viral hepatitis.[8]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by downregulating several key signaling pathways that are crucial in the inflammatory response.[1] Upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) activates downstream pathways including PI3K/Akt, MAPKs (JNK, ERK, p38), and NF-κB. This compound intervenes by inhibiting the phosphorylation and activation of key proteins within these cascades, ultimately leading to a reduction in the expression of pro-inflammatory genes like COX-2, TNF-α, and IL-1β.[1]

G Start Plant Material (Phyllanthus sp.) Drying Drying & Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Reconstitution Reconstitution in HPLC-grade Solvent Evaporation->Reconstitution Final_Filtration 0.45 µm Syringe Filtration Reconstitution->Final_Filtration HPLC HPLC-PDA Analysis Final_Filtration->HPLC Quantification Quantification of This compound HPLC->Quantification G Start Culture & Differentiate Macrophage Cells (e.g., U937) Pretreat Pre-treatment with this compound (or vehicle control) Start->Pretreat Induce Induce Inflammation with LPS Pretreat->Induce Incubate Incubate for 24h Induce->Incubate Collect Collect Supernatant & Cells Incubate->Collect Supernatant_Branch Collect->Supernatant_Branch Cell_Branch Collect->Cell_Branch ELISA ELISA for Cytokines (TNF-α, IL-1β) Supernatant_Branch->ELISA Griess Griess Assay for NO Supernatant_Branch->Griess RNA_Extraction Total RNA Extraction Cell_Branch->RNA_Extraction cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth qPCR qRT-PCR for Gene Expression (COX-2, TNF-α, IL-1β) cDNA_Synth->qPCR

References

Methodological & Application

Application Note: Quantification of Niranthin in Plant Material by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Niranthin, a lignan found in various Phyllanthus species, has garnered significant interest from researchers in the fields of phytochemistry and pharmacology due to its potential therapeutic properties, including anti-inflammatory and antiviral activities.[1] Accurate and precise quantification of this compound in plant materials is crucial for quality control, standardization of herbal formulations, and advancing drug development research. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant materials.

Analytical Method

This method utilizes reversed-phase HPLC with UV detection, a widely adopted, reliable, and sensitive technique for the analysis of lignans in complex plant extracts.[2] The separation is achieved on a C18 column with an isocratic mobile phase, ensuring stable and reproducible results.

Table 1: HPLC Method Parameters

ParameterValue
Instrument HPLC system with UV/PDA Detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (55:45, v/v)[2]
Flow Rate 1.0 mL/min[2][3][4]
Column Temperature 30°C[2]
Detection Wavelength 230 nm[2]
Injection Volume 10 µL[2]
Run Time Approximately 20 minutes

Method Validation

The described method has been validated according to standard guidelines, demonstrating its suitability for the intended purpose.

Table 2: Method Validation Parameters

ParameterResult
Linearity (Concentration Range) Linear with a correlation coefficient (r²) > 0.99
Limit of Detection (LOD) 0.75 µg/mL[4]
Limit of Quantification (LOQ) 3.00 µg/mL[4]
Precision (RSD%) Intraday: 1.56-2.77%; Interday: 0.12-0.68%[4]
Accuracy (Recovery) Within acceptable limits (typically 95-105%)

Application

This method was successfully applied to determine the this compound content in various Phyllanthus species. The results indicate a significant variation in this compound concentration depending on the species and the plant part analyzed.

Table 3: this compound Content in Different Phyllanthus Species

Plant SpeciesPlant PartThis compound Content (mg/g of dry weight)
Phyllanthus niruriLeavesHighest concentration[2]
Phyllanthus niruriStemLower than leaves[2]
Phyllanthus niruriRootLowest concentration[2]
Phyllanthus amarusWhole PlantVariable
Phyllanthus urinariaWhole PlantLower than P. amarus[5]

Experimental Workflow

The following diagram outlines the key steps in the quantification of this compound from plant material.

experimental_workflow plant_material Plant Material Collection & Drying grinding Grinding to Fine Powder plant_material->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution hplc_analysis HPLC Analysis reconstitution->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response Leads to

References

Application Note: High-Throughput Analysis of Niranthin and its Metabolites in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Niranthin, a lignan isolated from plants of the Phyllanthus genus, has demonstrated a range of pharmacological activities, including anti-inflammatory and antiviral effects. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for its development as a potential therapeutic agent. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a proposed metabolic pathway for this compound is presented to aid in the identification of its metabolites.

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound in a complex biological matrix like plasma. The protocol involves a simple liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples to room temperature.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Diazepam at 1 µg/mL in methanol).

  • Vortex the sample for 10 seconds.

  • Add 1 mL of n-hexane and vortex for 1 minute to extract the analytes.[1]

  • Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Parameter Condition
LC Column C18 column (e.g., 150 mm x 3.0 mm, 3 µm)[1]
Mobile Phase Methanol:5 mM Ammonium Formate (63:37, v/v)[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature 40°C[1]
Ionization Mode ESI Positive[1]
Interface Voltage 4.0 kV[1]
Nebulizing Gas Flow 3 L/min[1]
Drying Gas Flow 15 L/min[1]
Heat Block Temperature 400°C[1]
Desolvation Line (DL) Temperature 250°C[1]
MRM Transitions

The following MRM transitions should be monitored. The collision energy (CE) and other compound-specific parameters should be optimized for the specific instrument used.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound449.95369.20Optimized for instrument
Diazepam (IS)285.00154.05Optimized for instrument

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of this compound in plasma.[1]

Table 1: Calibration Curve and Linearity

Analyte Linear Range (ng/mL) Correlation Coefficient (r²) LOD (ng/mL) LOQ (ng/mL)
This compound1 - 1000> 0.990.31

Table 2: Precision and Accuracy

Analyte QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
This compoundLQC3< 5%< 6%95 - 105%
MQC300< 4%< 5%97 - 103%
HQC800< 3%< 4%98 - 102%

Table 3: Recovery

Analyte QC Level Concentration (ng/mL) Extraction Recovery (%)
This compoundLQC3> 85%
MQC300> 88%
HQC800> 90%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (n-hexane) add_is->lle separate Centrifugation lle->separate evaporate Evaporation separate->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation Chromatographic Separation (C18 Column) reconstitute->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

proposed_metabolic_pathway cluster_phase1 Phase I Metabolism (Proposed) cluster_phase2 Phase II Metabolism (Proposed) This compound This compound Hydroxylation Hydroxylated Metabolite This compound->Hydroxylation Hydroxylation (CYP450) Demethylation Demethylated Metabolite This compound->Demethylation O-Demethylation (CYP450) Oxidation Oxidized Metabolite Hydroxylation->Oxidation Oxidation Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugate Demethylation->Sulfate Sulfation (SULTs) Excretion Excretion Glucuronide->Excretion Excretion Sulfate->Excretion

Caption: Proposed metabolic pathway of this compound.

Discussion

The presented LC-MS/MS method provides a robust and reliable tool for the quantitative analysis of this compound in plasma. The simple sample preparation procedure and the high selectivity of the MS/MS detection allow for high-throughput analysis, which is essential for pharmacokinetic studies in drug development.

The proposed metabolic pathway for this compound is based on the common metabolic transformations of lignans. Phase I metabolism likely involves hydroxylation and O-demethylation of the aromatic rings and side chains, catalyzed by cytochrome P450 (CYP450) enzymes. These phase I metabolites can then undergo further oxidation or be conjugated with endogenous molecules in phase II reactions. The primary phase II metabolic routes are expected to be glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs). The resulting conjugates are more water-soluble and are readily excreted from the body. The identification of these proposed metabolites in future studies will provide a more complete understanding of the biotransformation of this compound.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of this compound in plasma and proposes a metabolic pathway to guide future metabolism studies. This information is valuable for researchers and scientists involved in the preclinical and clinical development of this compound.

References

Application Notes and Protocols for Evaluating Niranthin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niranthin, a lignan predominantly isolated from plants of the Phyllanthus genus, has demonstrated a spectrum of pharmacological activities, positioning it as a compound of interest for therapeutic development.[1][2] Preclinical studies have highlighted its potential as an anti-inflammatory, anticancer, and antiviral agent.[2][3][4][5] This document provides detailed cell-based assay protocols to facilitate the investigation of this compound's bioactivity and mechanism of action.

Data Presentation

The following tables summarize key quantitative data on this compound's activity from published studies.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured ParametersKey FindingsReference
Cytokine ProductionU937 MacrophagesLPSTNF-α, IL-1βThis compound significantly inhibited the production of TNF-α and IL-1β.[3]
Gene ExpressionU937 MacrophagesLPSCOX-2, TNF-α, IL-1βThis compound downregulated the gene expression of COX-2, TNF-α, and IL-1β.[3]
Protein ExpressionU937 MacrophagesLPSCOX-2, p-IκB, p-JNK, p-ERKThis compound suppressed the protein levels of COX-2 and inhibited the phosphorylation of IκB, JNK, and ERK.[3]

Table 2: Anticancer Activity of this compound

AssayCell LineIC50 ValueKey FindingsReference
MTT AssayHeLa (Cervical Cancer)70.4 µg/mLThis compound exhibited cytotoxic activity against HeLa cells.
MTT AssayNIH/3T3 (Normal Fibroblast)> 100 µg/mLThis compound showed lower cytotoxicity towards normal cells compared to cancer cells.[4]

Table 3: Anti-Hepatitis B Virus (HBV) Activity of this compound

AssayCell LineMeasured ParametersIC50 ValuesKey FindingsReference
ELISAHepG2.2.15HBsAg, HBeAgHBsAg: 15.6 µM, HBeAg: 25.1 µMThis compound significantly decreased the secretion of HBsAg and HBeAg.[5]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. Below are diagrams illustrating these pathways.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Activation This compound This compound This compound->IKK Inhibits This compound->IkB Inhibits Degradation Gene Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-1β) Nucleus->Gene

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MKK36 MKK3/6 Ras->MKK36 MKK47 MKK4/7 Ras->MKK47 MEK12 MEK1/2 Raf->MEK12 ERK12 ERK1/2 MEK12->ERK12 AP1 AP-1 (c-Jun/c-Fos) ERK12->AP1 p38 p38 MKK36->p38 p38->AP1 JNK JNK MKK47->JNK JNK->AP1 This compound This compound This compound->ERK12 Inhibits This compound->JNK Inhibits Gene Inflammatory Gene Expression AP1->Gene

Figure 2: this compound's modulation of the MAPK signaling pathway.

PI3K_Akt_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Targets (e.g., NF-κB) Akt->Downstream This compound This compound This compound->Akt Inhibits

Figure 3: this compound's interference with the PI3K-Akt signaling pathway.

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity

This protocol details the steps to assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model.

1.1. Cell Culture and Differentiation

  • Culture human monocytic U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

  • To differentiate U937 monocytes into macrophages, treat the cells with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • After differentiation, replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours before treatment.

1.2. This compound Treatment and LPS Stimulation

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Pre-treat the differentiated U937 macrophages with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for the desired time points (e.g., 6 hours for RNA analysis, 24 hours for protein analysis). Include a vehicle control (DMSO) and an LPS-only control.

1.3. Measurement of Cytokine Production by ELISA

  • After 24 hours of LPS stimulation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6][7][8][9][10]

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations based on a standard curve.

1.4. Analysis of Gene Expression by qRT-PCR

  • After 6 hours of LPS stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using SYBR Green master mix and primers specific for COX-2, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[11][12][13][14]

  • Calculate the relative gene expression using the 2^-ΔΔCt method.

1.5. Analysis of Protein Expression by Western Blot

  • After 24 hours of LPS stimulation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against COX-2, phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated JNK (p-JNK), total JNK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[15][16][17][18][19]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Anti_Inflammatory_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Stimulation cluster_analysis Analysis U937 U937 Monocytes PMA PMA Treatment (48h) U937->PMA Rest Rest (24h) PMA->Rest Pretreat This compound Pre-treatment (1h) Rest->Pretreat LPS LPS Stimulation Pretreat->LPS ELISA ELISA (Cytokines) LPS->ELISA qRT_PCR qRT-PCR (Gene Expression) LPS->qRT_PCR Western Western Blot (Protein Expression) LPS->Western

Figure 4: Experimental workflow for assessing anti-inflammatory activity.

Protocol 2: Evaluation of Anticancer Activity

This protocol outlines the MTT assay to determine the cytotoxic effects of this compound on cancer and normal cell lines.

2.1. Cell Culture

  • Culture human cervical cancer (HeLa) cells and mouse embryonic fibroblast (NIH/3T3) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

2.2. MTT Assay

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 75, 100 µg/mL) for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[20][21][22]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Analyze Calculate Viability & IC50 Read->Analyze

Figure 5: Workflow for the MTT cytotoxicity assay.

Protocol 3: Evaluation of Anti-Hepatitis B Virus (HBV) Activity

This protocol describes the use of the HepG2.2.15 cell line to assess the anti-HBV activity of this compound.

3.1. Cell Culture

  • Culture HepG2.2.15 cells, which stably express HBV, in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418 at 37°C in a humidified 5% CO2 incubator.[23][24]

3.2. Anti-HBV Assay

  • Seed HepG2.2.15 cells in a 96-well plate and allow them to reach 80-90% confluency.

  • Treat the cells with various non-toxic concentrations of this compound (determined by a prior MTT assay on HepG2.2.15 cells) for a designated period (e.g., 6 days). Change the medium containing fresh this compound every 2 days.[25]

  • Collect the cell culture supernatants on day 3 and day 6.

  • Measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculate the inhibition rate of HBsAg and HBeAg secretion compared to the untreated control.

  • Determine the IC50 values for HBsAg and HBeAg inhibition.

3.3. Optional: Plaque Reduction Assay

For viruses that form plaques, a plaque reduction assay can be employed to determine the antiviral activity.

  • Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound and mix with a known titer of the virus.

  • Incubate the virus-niranthin mixture for 1 hour at 37°C.

  • Infect the cell monolayer with the mixture and incubate for 1-2 hours to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without this compound.

  • Incubate the plates for several days until visible plaques are formed.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[1][2][3][26][27]

  • Calculate the percentage of plaque reduction compared to the virus-only control.

Anti_HBV_Workflow Seed Seed HepG2.2.15 Cells Treat Treat with this compound (6 days) Seed->Treat Collect Collect Supernatants (Day 3 & 6) Treat->Collect ELISA ELISA for HBsAg & HBeAg Collect->ELISA Analyze Calculate Inhibition & IC50 ELISA->Analyze

Figure 6: Workflow for the anti-HBV activity assay.

References

Application Notes and Protocols for Administering Niranthin in Rodent Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niranthin, a lignan isolated from plants of the Phyllanthus species, has demonstrated significant anti-inflammatory properties in various preclinical studies. These application notes provide detailed protocols for administering this compound in rodent models of inflammation, summarizing its mechanism of action and presenting key quantitative data from published research. This document is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory potential of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to downregulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-kinase (PI3K-Akt). By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and prostaglandin E2 (PGE2). Additionally, this compound has been identified as an antagonist of the Platelet-Activating Factor (PAF) receptor, further contributing to its anti-inflammatory and antiallodynic actions.[1][2][3]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various inflammatory models.

Table 1: In Vivo Efficacy of this compound in Rodent Models of Inflammation

ModelSpeciesThis compound DoseRoute of AdministrationKey FindingsReference
Complete Freund's Adjuvant (CFA)-induced chronic painMouse5 and 10 mg/kgIntraperitoneal (i.p.)Significantly reduced CFA-induced paw edema and mechanical hypersensitivity.[3]
Platelet-Activating Factor (PAF)-induced pleurisyMouse100 µmol/kgOral (p.o.)Significantly inhibited PAF-induced protein extravasation.[1]
Platelet-Activating Factor (PAF)-induced paw edemaMouse30 nmol/pawLocalSignificantly inhibited PAF-induced paw edema.[1][2]
Platelet-Activating Factor (PAF)-induced allodyniaRat30 nmol/pawLocalSignificantly inhibited PAF-induced allodynia with a rapid onset and long-lasting action.[1][2]
Carrageenan-induced chronic inflammatory painRatNot specifiedIntraperitoneal (i.p.)Reduced thermal and mechanical hypersensitivity and decreased PGE2 concentration.[4]

Table 2: In Vitro Efficacy of this compound

AssayModelThis compound ConcentrationKey FindingsReference
PAF receptor bindingMouse cerebral cortex membranes30 µMDecreased the specific binding of [3H]-PAF. IC50 value of 6.5 µM.[1][2]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Group the animals and administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally or intraperitoneally.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Mice

This model is used to evaluate the effect of this compound on chronic inflammation and associated pain.

Materials:

  • Male Swiss albino mice (25-30 g)

  • This compound

  • Vehicle

  • Complete Freund's Adjuvant (CFA)

  • Digital Plethysmometer

  • Von Frey filaments

  • Acetone

Procedure:

  • Induce arthritis by injecting 0.05 mL of CFA into the sub-plantar surface of the right hind paw.

  • Monitor the development of paw edema and mechanical hypersensitivity over several days.

  • On the day of the experiment (e.g., day 7 or 14 post-CFA injection), administer a single dose of this compound (5 and 10 mg/kg, i.p.) or vehicle.

  • Measure paw volume using a digital plethysmometer at baseline and at various time points post-treatment.

  • Assess mechanical hypersensitivity using Von Frey filaments 30 minutes after this compound administration.

  • Evaluate cooling allodynia by applying a drop of acetone to the paw surface and measuring the withdrawal response duration, typically within 4 hours of treatment.

  • For chronic studies, administer multiple doses of this compound (e.g., twice daily for 5-10 days) and monitor changes in paw edema and hypersensitivity.[3]

Western Blot Analysis of Inflammatory Signaling Pathways

This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB, MAPK, and PI3K-Akt pathways in inflamed tissues.

Materials:

  • Inflamed tissue samples (e.g., paw tissue from CFA model)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB p65, anti-p-ERK, anti-p-Akt, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize frozen tissue samples in RIPA buffer and centrifuge to collect the supernatant.

  • Determine the protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

ELISA for Pro-inflammatory Cytokines

This protocol is for quantifying the levels of TNF-α, IL-1β, and PGE2 in serum or tissue homogenates.

Materials:

  • Serum or tissue homogenate samples

  • Commercially available ELISA kits for TNF-α, IL-1β, and PGE2

  • Microplate reader

Procedure:

  • Collect blood samples via cardiac puncture and prepare serum, or homogenize inflamed tissue to obtain lysates.

  • Perform the ELISA according to the manufacturer's instructions provided with the kit.

  • Briefly, add standards and samples to the antibody-coated microplate.

  • Incubate and wash the plate.

  • Add the detection antibody and incubate.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine or prostaglandin in the samples based on the standard curve.

Visualizations

Niranthin_Signaling_Pathway LPS_PAF Inflammatory Stimuli (e.g., LPS, PAF) Receptor Receptors (e.g., TLR4, PAFR) LPS_PAF->Receptor PI3K PI3K Receptor->PI3K MAPK MAPKs (JNK, ERK) Receptor->MAPK IKK IKKα/β Receptor->IKK Akt Akt PI3K->Akt Akt->IKK NFkB NF-κB MAPK->NFkB IkB IκB IKK->IkB degradation IKK->NFkB activation Pro_inflammatory Pro-inflammatory Genes (COX-2, TNF-α, IL-1β) NFkB->Pro_inflammatory transcription This compound This compound This compound->Receptor This compound->PI3K This compound->MAPK This compound->IKK Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: this compound's inhibitory action on inflammatory signaling pathways.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping Animal_Acclimatization->Grouping Niranthin_Admin This compound/Vehicle Administration Grouping->Niranthin_Admin Inflammation_Induction Inflammation Induction (Carrageenan or CFA) Niranthin_Admin->Inflammation_Induction Data_Collection Data Collection Inflammation_Induction->Data_Collection Paw_Edema Paw Edema Measurement (Plethysmometer) Data_Collection->Paw_Edema Hypersensitivity Hypersensitivity Testing (Von Frey, Acetone) Data_Collection->Hypersensitivity Tissue_Collection Tissue/Blood Collection Data_Collection->Tissue_Collection Biochemical_Analysis Biochemical Analysis Western_Blot Western Blot (NF-κB, MAPK, Akt) Biochemical_Analysis->Western_Blot ELISA ELISA (TNF-α, IL-1β, PGE2) Biochemical_Analysis->ELISA Tissue_Collection->Biochemical_Analysis

Caption: General experimental workflow for evaluating this compound in rodent inflammation models.

References

Application Notes and Protocols: Niranthin for in vitro Anti-leishmanial Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niranthin, a lignan isolated from the plant Phyllanthus amarus, has demonstrated potent in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This document provides a comprehensive overview of the effective dosage of this compound for in vitro anti-leishmanial studies, detailed experimental protocols, and a summary of its mechanism of action. The information presented here is intended to serve as a guide for researchers investigating the potential of this compound as an anti-leishmanial agent.

Quantitative Data Summary

The anti-leishmanial activity of this compound has been primarily evaluated against Leishmania donovani. The following tables summarize the key quantitative data regarding its efficacy and cytotoxicity.

Table 1: In Vitro Anti-leishmanial Activity of this compound against Leishmania donovani
Parasite StageAssay TypeIC₅₀ (µM)Exposure TimeReference
PromastigotesViability Assay~2.524 h[1][2]
Amastigotes (intracellular)Macrophage Infection1.26 ± 0.21 (Sb-sensitive)24 h[2]
Amastigotes (intracellular)Macrophage Infection1.68 ± 0.18 (Sb-resistant)24 h[1]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Sb: Antimony

Table 2: Cytotoxicity of this compound against Mammalian Cells
Cell LineAssay TypeCC₅₀ (µM)Exposure TimeReference
Murine MacrophagesViability Assay>5024 h[3]

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that is lethal to 50% of cells in vitro.

Mechanism of Action

This compound exerts its anti-leishmanial effect through a multi-faceted mechanism that ultimately leads to parasite death.[2][3] The primary mode of action involves the inhibition of Leishmania donovani topoisomerase IB, a crucial enzyme for DNA replication and repair.[3] By stabilizing the covalent complex between the enzyme and DNA, this compound induces DNA damage.[3] This, in turn, triggers a cascade of events including the generation of reactive oxygen species (ROS) and activation of cellular nucleases, leading to apoptosis-like cell death in the parasite.[2]

Signaling Pathway of this compound's Anti-leishmanial Action

Niranthin_Pathway This compound This compound TopoisomeraseIB Leishmania donovani Topoisomerase IB This compound->TopoisomeraseIB Inhibits DNA_Complex Topoisomerase-DNA Covalent Complex TopoisomeraseIB->DNA_Complex Stabilizes DNA_Damage DNA Damage DNA_Complex->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation DNA_Damage->ROS Nuclease Nuclease Activation DNA_Damage->Nuclease Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Nuclease->Apoptosis

Caption: Proposed mechanism of this compound's anti-leishmanial activity.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound's anti-leishmanial activity.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

  • Dissolving: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). Vortex thoroughly until the this compound is completely dissolved.

  • Sterilization: While not always necessary due to the nature of DMSO, if required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

In Vitro Anti-promastigote Assay

Objective: To determine the IC₅₀ of this compound against the promastigote stage of Leishmania.

Materials:

  • Leishmania promastigotes (e.g., L. donovani) in the logarithmic growth phase

  • Complete culture medium (e.g., M199 or RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum)

  • This compound stock solution

  • 96-well flat-bottom sterile culture plates

  • Resazurin solution or other viability indicators (e.g., MTT)

  • Plate reader (fluorometer or spectrophotometer)

  • Positive control (e.g., Amphotericin B)

  • Negative control (vehicle, e.g., 0.5% DMSO in medium)

Protocol:

  • Parasite Culture: Culture Leishmania promastigotes in complete medium at the appropriate temperature (e.g., 25°C for L. donovani) until they reach the mid-logarithmic phase of growth.

  • Plate Seeding: Adjust the parasite concentration to 1 x 10⁶ promastigotes/mL in fresh complete medium. Add 100 µL of this parasite suspension to each well of a 96-well plate.

  • Drug Addition: Prepare serial dilutions of this compound from the stock solution in complete medium. Add 100 µL of the diluted this compound solutions to the wells to achieve the desired final concentrations (e.g., ranging from 0.1 to 50 µM). Ensure the final DMSO concentration does not exceed a non-toxic level (typically ≤0.5%).

  • Controls: Include wells with parasites and medium only (negative control) and parasites with a standard anti-leishmanial drug (positive control).

  • Incubation: Incubate the plate at the appropriate temperature for 72 hours.

  • Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration compared to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-amastigote Assay (Macrophage Infection Model)

Objective: To determine the IC₅₀ of this compound against the intracellular amastigote stage of Leishmania.

Materials:

  • Macrophage cell line (e.g., J774A.1, THP-1, or primary peritoneal macrophages)

  • Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stationary-phase Leishmania promastigotes

  • This compound stock solution

  • 24-well or 96-well culture plates with or without coverslips

  • Giemsa stain

  • Microscope

  • Positive and negative controls

Protocol:

  • Macrophage Seeding: Seed macrophages in a culture plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-6 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Wash the wells gently with pre-warmed sterile PBS or medium to remove non-phagocytosed promastigotes.

  • Drug Treatment: Add fresh complete medium containing serial dilutions of this compound to the infected macrophages.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Staining and Quantification:

    • If using coverslips, fix the cells with methanol and stain with Giemsa.

    • Mount the coverslips on microscope slides and examine under oil immersion.

    • Count the number of amastigotes per 100 macrophages for each drug concentration and the controls.

  • Data Analysis: Calculate the percentage of inhibition of amastigote proliferation for each concentration relative to the untreated control. Determine the IC₅₀ value as described for the anti-promastigote assay.

Experimental Workflow Diagrams

Promastigote_Assay_Workflow Start Start Culture Culture Leishmania promastigotes to log phase Start->Culture Seed Seed 1x10^6 parasites/mL in 96-well plate Culture->Seed Add_Drug Add serial dilutions of this compound Seed->Add_Drug Incubate Incubate for 72h Add_Drug->Incubate Add_Resazurin Add Resazurin and incubate 4-6h Incubate->Add_Resazurin Measure Measure fluorescence Add_Resazurin->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro anti-promastigote assay.

Amastigote_Assay_Workflow Start Start Seed_Macro Seed macrophages and allow adherence Start->Seed_Macro Infect Infect with stationary phase promastigotes Seed_Macro->Infect Wash Wash to remove extracellular parasites Infect->Wash Add_Drug Add serial dilutions of this compound Wash->Add_Drug Incubate Incubate for 48-72h Add_Drug->Incubate Fix_Stain Fix and stain with Giemsa Incubate->Fix_Stain Count Count intracellular amastigotes Fix_Stain->Count Analyze Calculate IC50 Count->Analyze End End Analyze->End

References

Application Notes and Protocols for the Asymmetric Synthesis of Niranthin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niranthin, a lignan found in plants of the Phyllanthus genus, has garnered significant interest for its diverse biological activities, including antiviral and anti-leishmanial properties. The stereochemistry of this compound is crucial for its biological function, making the development of asymmetric synthetic routes to access its individual enantiomers, (+)-Niranthin and (–)-Niranthin, a key objective for further pharmacological studies and drug development.

These application notes provide a detailed overview and experimental protocols for the asymmetric total synthesis of both (+)- and (–)-Niranthin. The featured methodology employs a highly stereoselective approach centered around the organocatalytic enantioselective cyclopropanation of an α,β-unsaturated aldehyde and a subsequent diastereoselective reductive ring-opening of the resulting donor-acceptor cyclopropane.[1][2][3]

Synthetic Strategy Overview

The asymmetric synthesis of this compound enantiomers is achieved through a multi-step sequence starting from commercially available materials. The core strategy involves the creation of the chiral butyrolactone skeleton with precise control over the stereochemistry at two key centers. This is accomplished via an enantioselective organocatalytic cyclopropanation, followed by a series of functional group transformations and a diastereoselective reductive cyclopropane ring-opening. The choice of the enantiomer of the organocatalyst in the initial cyclopropanation step dictates which enantiomer of this compound is ultimately produced.

The overall workflow for the synthesis is depicted below:

Asymmetric Synthesis Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Products start1 Enal (1) step1 Enantioselective Cyclopropanation start1->step1 start2 Dimethyl α-bromomalonate (2) start2->step1 step2 Reduction & Lactonization step1->step2 step3 Reductive Ring-Opening step2->step3 step4 Decarboxylation & Esterification step3->step4 step5 Final Modifications step4->step5 product (+)- or (–)-Niranthin step5->product

Caption: General workflow for the asymmetric synthesis of this compound enantiomers.

Key Experimental Protocols

The following protocols are adapted from the successful asymmetric total synthesis of (+)- and (–)-Niranthin.[1][2][3]

Protocol 1: Enantioselective Synthesis of Optically Active Cyclopropyl Aldehydes (3a and 3b)

This protocol describes the organocatalytic cyclopropanation of 3-(3,4-dimethoxyphenyl)acrylaldehyde (1) with dimethyl α-bromomalonate (2) using a Hayashi-Jørgensen catalyst to produce the enantiomerically enriched cyclopropyl aldehydes 3a and 3b .

Diagram of the Reaction:

Cyclopropanation enal Enal (1) malonate Dimethyl α-bromomalonate (2) catalyst Hayashi-Jørgensen Catalyst ((S)- or (R)-isomer) base 2,6-Lutidine aldehyde_S Cyclopropyl Aldehyde (3a) (for (+)-Niranthin) aldehyde_R Cyclopropyl Aldehyde (3b) (for (–)-Niranthin) reaction->aldehyde_S Catalyst, Base CH2Cl2 reaction->aldehyde_R Catalyst, Base CH2Cl2

Caption: Enantioselective cyclopropanation reaction.

Materials:

  • 3-(3,4-dimethoxyphenyl)acrylaldehyde (1)

  • Dimethyl α-bromomalonate (2)

  • (S)- or (R)-diphenylprolinol silyl ether (Hayashi-Jørgensen catalyst)

  • 2,6-Lutidine

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of 3-(3,4-dimethoxyphenyl)acrylaldehyde (1) in dichloromethane, add dimethyl α-bromomalonate (2).

  • Add 2,6-lutidine to the mixture.

  • Add the (S)- or (R)-Hayashi-Jørgensen catalyst (typically 20 mol%). The (S)-catalyst leads to the precursor for (+)-Niranthin, while the (R)-catalyst leads to the precursor for (–)-Niranthin.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction and purify the crude product by flash column chromatography to yield the desired cyclopropyl aldehyde (3a or 3b ).

Protocol 2: Synthesis of Bicyclic Lactones (4a and 4b)

This protocol details the reduction of the cyclopropyl aldehyde and subsequent acid-catalyzed lactonization to form the key bicyclic lactone intermediate.

Procedure:

  • Dissolve the cyclopropyl aldehyde (3a or 3b ) in a suitable solvent such as methanol.

  • Add sodium borohydride (NaBH₄) portion-wise at 0 °C and stir the mixture.

  • After the reduction is complete, acidify the reaction mixture with an acid such as p-toluenesulfonic acid (TsOH).

  • Heat the mixture to induce lactonization.

  • After cooling, perform an aqueous workup and extract the product.

  • Purify the crude product by chromatography to obtain the bicyclic lactone (4a or 4b ).

Protocol 3: Reductive Ring-Opening of Bicyclic Lactones (5a and 5b)

This key step involves the diastereoselective reductive ring-opening of the cyclopropane ring using palladium-catalyzed hydrogenation.

Procedure:

  • Dissolve the bicyclic lactone (4a or 4b ) in a solvent such as methanol.

  • Add a palladium on carbon catalyst (Pd/C, 10 wt%).

  • Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon).

  • Stir vigorously at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Purify the resulting product by chromatography to yield the desired butyrolactone (5a or 5b ).

Protocol 4: Synthesis of (–)-Niranthin

This protocol outlines the final steps for the synthesis of (–)-Niranthin from the butyrolactone intermediate 5b . The synthesis of (+)-Niranthin follows an analogous route from 5a .

Procedure:

  • Reduction of the Lactone: To a solution of the butyrolactone (5b ) in an anhydrous ether solvent (e.g., THF), add lithium aluminum hydride (LAH) at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed. Quench the reaction carefully with water and base, and extract the resulting diol.

  • Dimethylation: To a solution of the diol in an anhydrous solvent (e.g., DMF or THF), add sodium hydride (NaH) at 0 °C. After stirring, add methyl iodide (MeI) and allow the reaction to proceed to completion. Perform an aqueous workup and extract the product.

  • Purification: Purify the crude product by flash column chromatography to afford (–)-Niranthin.

Quantitative Data Summary

The following table summarizes the reported yields and stereoselectivities for the key steps in the asymmetric synthesis of the this compound enantiomers.[1]

StepProductCatalyst/ReagentYieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Enantioselective CyclopropanationCyclopropyl AldehydeHayashi-Jørgensen78%>95% ee
Reduction and LactonizationBicyclic LactoneNaBH₄, TsOH65%-
Reductive Ring-OpeningButyrolactoneH₂, Pd/C91%>20:1 dr
LAH ReductionDiolLAH91%-
Dimethylation(–)-NiranthinNaH, MeI89%95% ee (overall)

Conclusion

The described synthetic route provides an efficient and highly stereoselective method for accessing both (+)- and (–)-Niranthin.[1] The key to the asymmetric induction is the use of the Hayashi-Jørgensen organocatalyst in the initial cyclopropanation step.[1] The subsequent diastereoselective reductive ring-opening of the cyclopropane ring establishes the final stereochemistry of the butyrolactone core.[1][2][3] These detailed protocols offer a practical guide for researchers in medicinal chemistry and natural product synthesis to produce enantiomerically pure this compound for further biological evaluation. The distinct biological activities observed for the individual enantiomers underscore the importance of such asymmetric syntheses in drug discovery.[1]

References

Application of Niranthin in Drug-Resistant Leishmaniasis Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem. The emergence of drug-resistant strains, particularly to pentavalent antimonials, necessitates the discovery of novel therapeutic agents. Niranthin, a lignan isolated from Phyllanthus amarus, has emerged as a promising candidate for the treatment of drug-resistant leishmaniasis. This document provides detailed application notes and experimental protocols for researchers investigating the anti-leishmanial properties of this compound, with a focus on its application against drug-resistant parasites.

This compound exhibits a dual mechanism of action, directly targeting the parasite's DNA topoisomerase IB and modulating the host's immune response to favor parasite clearance.[1][2][3][4][5] It has shown efficacy against antimony-resistant Leishmania donovani and can reverse multidrug resistance by downregulating P-glycoprotein (P-gp) expression on host macrophages.[2] These properties make this compound a compelling subject for further research and development in the fight against leishmaniasis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound against Leishmania.

Table 1: In Vitro Efficacy of this compound against Leishmania donovani

ParameterValueConditionsReference
IC50 (DNA Relaxation Assay - Simultaneous)4.86 µML. donovani topoisomerase IB[2]
IC50 (DNA Relaxation Assay - Pre-incubation)1.52 µML. donovani topoisomerase IB[2]
Promastigote Viability Reduction (24h)93%5 µM this compound[2]
Promastigote Viability Reduction (24h)98%10 µM this compound[2]
Intracellular Amastigote Clearance (24h)~95%500 nM this compound + 5 µg/ml SAG (in Sb-resistant strain)[2]
DNA Fragmentation (8h)up to 85%This compound-treated promastigotes[2][4]

Table 2: In Vivo Efficacy of this compound in BALB/c Mice Infected with L. donovani

Treatment RegimenRouteEfficacyReference
5 mg/kg body weight, twice a week for 3 weeksIntraperitoneal & IntramuscularAlmost complete clearance of liver and splenic parasite burden[2]
10 mg/kg body weight, twice a week for 3 weeksIntraperitoneal & IntramuscularAlmost complete clearance of liver and splenic parasite burden[2]

Signaling Pathways and Mechanisms of Action

This compound's anti-leishmanial activity is multifaceted, involving direct parasiticidal effects and immunomodulation of the host.

Direct Parasiticidal Effect: Topoisomerase I Inhibition

This compound acts as a non-competitive inhibitor of Leishmania donovani topoisomerase IB (LdTOP1LS), an enzyme crucial for DNA replication and transcription.[1][2][3] It stabilizes the covalent complex between the enzyme and DNA, leading to an accumulation of DNA single-strand breaks.[1][2] This DNA damage triggers an apoptotic cascade within the parasite, characterized by the activation of cellular nucleases and subsequent DNA fragmentation.[2][4]

G This compound This compound LdTOP1LS Leishmania donovani Topoisomerase IB This compound->LdTOP1LS inhibits Cleavable_Complex Stabilized Topoisomerase I-DNA 'Cleavable Complex' LdTOP1LS->Cleavable_Complex stabilizes DNA_Breaks DNA Single-Strand Breaks Cleavable_Complex->DNA_Breaks induces Apoptosis Apoptosis DNA_Breaks->Apoptosis triggers Nuclease Nuclease Activation Apoptosis->Nuclease DNA_Frag DNA Fragmentation Nuclease->DNA_Frag Parasite_Death Parasite Death DNA_Frag->Parasite_Death

Caption: this compound's direct parasiticidal mechanism via inhibition of Leishmania Topoisomerase IB.

Host-Directed Effects: Immunomodulation and Reversal of Drug Resistance

This compound modulates the host immune response, which is critical for clearing the parasite, especially in drug-resistant cases. It also counteracts a key mechanism of drug resistance in macrophages.

G cluster_0 Immunomodulation cluster_1 Reversal of Drug Resistance Niranthin_im This compound Th2 Th2 Response Niranthin_im->Th2 suppresses Th1 Th1 Response Niranthin_im->Th1 promotes IL12 IL-12 Production Th1->IL12 IFNg IFN-γ Production IL12->IFNg Macrophage_act Macrophage Activation IFNg->Macrophage_act NO_ROS Nitric Oxide (NO) & ROS Production Macrophage_act->NO_ROS Parasite_Clearance Parasite Clearance NO_ROS->Parasite_Clearance Niranthin_dr This compound Pgp P-glycoprotein (P-gp) Expression on Macrophage Niranthin_dr->Pgp downregulates Drug_Efflux Drug (e.g., SAG) Efflux Pgp->Drug_Efflux mediates Intracellular_Drug Increased Intracellular Drug Concentration Drug_Efflux->Intracellular_Drug reduces Resistant_Parasite_Death Resistant Parasite Death Intracellular_Drug->Resistant_Parasite_Death

Caption: Host-directed mechanisms of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against drug-resistant Leishmania.

In Vitro Anti-promastigote Activity Assay

Objective: To determine the direct effect of this compound on the viability of Leishmania promastigotes.

Materials:

  • Leishmania donovani promastigotes (drug-sensitive and drug-resistant strains)

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Incubator (26°C)

  • Microplate reader

Protocol:

  • Culture L. donovani promastigotes in M199 medium at 26°C to the late logarithmic phase.

  • Adjust the parasite concentration to 2 x 10^6 cells/mL in fresh medium.

  • Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound in M199 medium. Add 100 µL of each dilution to the wells to achieve final desired concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

  • Incubate the plate at 26°C for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 26°C.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.

In Vitro Anti-amastigote Activity Assay in Macrophages

Objective: To assess the efficacy of this compound against the intracellular amastigote form of Leishmania within host macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • RPMI-1640 medium with 10% FBS

  • L. donovani promastigotes (stationary phase)

  • This compound stock solution

  • Giemsa stain

  • Microscope

  • 24-well plates with glass coverslips

Protocol:

  • Seed macrophages (5 x 10^4 cells/well) onto glass coverslips in a 24-well plate and allow them to adhere overnight at 37°C with 5% CO2.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 4-6 hours to allow phagocytosis.

  • Wash the wells with warm PBS to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of this compound.

  • Incubate for 48-72 hours at 37°C with 5% CO2.

  • After incubation, wash the coverslips, fix with methanol, and stain with Giemsa.

  • Count the number of amastigotes per 100 macrophages under a light microscope.

  • Determine the IC50 value as described for the promastigote assay.

In Vivo Efficacy in a BALB/c Mouse Model

Objective: To evaluate the therapeutic potential of this compound in an experimental model of visceral leishmaniasis.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • L. donovani promastigotes

  • This compound for injection

  • Sterile PBS

Protocol:

  • Infect BALB/c mice intravenously (via the tail vein) or intracardially with 1-2 x 10^7 stationary-phase promastigotes.

  • Allow the infection to establish for 3-4 weeks.

  • Divide the mice into treatment and control groups.

  • Administer this compound (e.g., 5 or 10 mg/kg body weight) via intraperitoneal or intramuscular injection, twice a week for 3 weeks. The control group receives the vehicle.

  • One week after the last treatment, euthanize the mice.

  • Aseptically remove the liver and spleen.

  • Prepare Giemsa-stained impression smears of the liver and spleen.

  • Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei. Calculate the Leishman-Donovan Units (LDU) as follows: LDU = (number of amastigotes / number of host nuclei) x organ weight in mg.

  • Compare the LDU values between treated and control groups to determine the percentage of parasite inhibition.

Nitric Oxide (NO) Production Assay

Objective: To measure the production of nitric oxide by macrophages in response to this compound treatment, indicating a Th1-biased immune response.

Materials:

  • Infected and uninfected macrophages (from protocol 2)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate

Protocol:

  • Culture macrophages and infect with Leishmania as described above.

  • Treat the cells with this compound for 24-48 hours.

  • Collect 50 µL of the culture supernatant from each well.

  • Prepare a standard curve of sodium nitrite (0-100 µM).

  • Mix equal volumes of Griess reagent A and B immediately before use.

  • Add 50 µL of the mixed Griess reagent to 50 µL of supernatant or standard in a 96-well plate.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples from the standard curve.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating this compound's anti-leishmanial properties.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Promastigote_Assay Anti-promastigote Viability Assay (MTT) Amastigote_Assay Anti-amastigote Activity in Macrophages Promastigote_Assay->Amastigote_Assay Infection_Model Establish Infection in BALB/c Mice Promastigote_Assay->Infection_Model Topoisomerase_Assay Topoisomerase I Relaxation Assay Amastigote_Assay->Topoisomerase_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI, DNA fragmentation) Topoisomerase_Assay->Apoptosis_Assay Pgp_Assay P-gp Expression (Flow Cytometry) Apoptosis_Assay->Pgp_Assay Treatment This compound Treatment Infection_Model->Treatment Parasite_Burden Determine Parasite Burden (Liver & Spleen LDU) Treatment->Parasite_Burden Immune_Response Analyze Immune Response (NO, Cytokines) Treatment->Immune_Response

Caption: A comprehensive workflow for the pre-clinical evaluation of this compound.

Conclusion

This compound presents a promising scaffold for the development of new anti-leishmanial drugs, particularly for combating drug-resistant infections. Its dual action on the parasite and the host immune system offers a significant advantage over conventional therapies. The protocols and data provided herein serve as a comprehensive resource for researchers aiming to further investigate and harness the therapeutic potential of this compound against leishmaniasis. Further studies should focus on optimizing its formulation, evaluating its efficacy against a broader range of Leishmania species and clinical isolates, and exploring its potential in combination therapies.

References

Application Note: A Validated HPLC-PDA Method for the Profiling and Quantification of Niranthin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method for the accurate profiling and quantification of niranthin, a key bioactive lignan found in Phyllanthus species.

Introduction

This compound, a lignan predominantly isolated from plants of the Phyllanthus genus, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including hepatoprotective, antiviral, and anti-inflammatory properties.[1] As research into the therapeutic potential of this compound and herbal formulations containing it intensifies, the need for a robust, reliable, and validated analytical method for its quantification is paramount. This application note details a validated reversed-phase HPLC-PDA method that ensures specificity, accuracy, and precision for the determination of this compound in various samples, including plant extracts and herbal formulations. The method is suitable for quality control, stability testing, and pharmacokinetic studies.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Trifluoroacetic acid (TFA), analytical grade.

  • Standards: this compound reference standard (purity >98%).

  • Filters: 0.45 µm nylon syringe filters.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: XBridge C18 column (150 x 4.6 mm, 5.0 µm) or equivalent.[2][3]

  • Mobile Phase: An isocratic elution using a mixture of acetonitrile and water (with 0.05% v/v TFA, pH adjusted to 2.15).[2][3] A common ratio is 55:45 (v/v) acetonitrile to water.[4]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: 230 nm.[4]

  • Run Time: Approximately 20 minutes.

Preparation of Standard Solutions

A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol.[4] Working standard solutions are then prepared by serial dilution of the stock solution with methanol to achieve a concentration range suitable for linearity studies (e.g., 1-100 µg/mL).[4] All solutions should be stored at 4°C.[4]

Sample Preparation (from Phyllanthus amarus whole plant)
  • Drying and Grinding: Air-dry the plant material and grind it into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 25 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Repeat Extraction: Repeat the extraction process twice more with fresh solvent.

  • Combine and Evaporate: Pool the filtrates and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with a known volume of methanol (e.g., 10 mL).

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm nylon syringe filter prior to HPLC injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Specificity

The specificity of the method was determined by comparing the chromatograms of a blank (mobile phase), the this compound standard, and a sample extract. The retention time and the UV spectrum of the this compound peak in the sample were compared with those of the reference standard. The peak purity was also evaluated using the PDA detector.

Linearity

Linearity was assessed by injecting the prepared working standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated to determine the linearity.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally used for LOD and 10:1 for LOQ.[4] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). This was done by analyzing multiple injections of a standard solution at different concentration levels on the same day and on different days. The results are expressed as the percentage relative standard deviation (%RSD).

Accuracy

The accuracy of the method was determined by performing a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at different concentration levels (e.g., 80%, 100%, and 120%). The samples were then analyzed, and the percentage recovery was calculated.

Data Presentation

The quantitative results of the method validation are summarized in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20005500
%RSD of Peak Area≤ 2.0%0.8%

Table 2: Linearity, LOD, and LOQ

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
This compound1 - 1000.99950.75[2][3][5]3.00[2][3][5]

Table 3: Precision Data (%RSD)

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound101.56[2]0.12[2]
502.77[2]0.68[2]

Table 4: Accuracy (Recovery Study)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%87.9299.01.2
100%1010.15101.50.9
120%1211.8899.01.1

Visualization of Workflows

The following diagrams illustrate the key workflows in the development and validation of the HPLC-PDA method for this compound profiling.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results Standard This compound Standard Preparation Chrom_Dev Chromatographic Method Development Standard->Chrom_Dev Sample Plant Material Extraction Sample->Chrom_Dev Analysis Sample and Standard Analysis Chrom_Dev->Analysis Specificity Specificity Analysis->Specificity Linearity Linearity & Range Analysis->Linearity LOD_LOQ LOD & LOQ Analysis->LOD_LOQ Precision Precision Analysis->Precision Accuracy Accuracy Analysis->Accuracy Quantification Quantification of This compound Linearity->Quantification Precision->Quantification Accuracy->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound profiling.

validation_parameters cluster_params Validation Parameters Validated_Method Validated HPLC-PDA Method Specificity Specificity Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method LOD LOD Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method LOD->Validated_Method LOQ LOQ LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Relationship of validation parameters.

Conclusion

The HPLC-PDA method described in this application note is simple, rapid, and reliable for the quantification of this compound. The method has been successfully validated, demonstrating excellent linearity, precision, and accuracy. This protocol can be readily implemented in quality control laboratories for the routine analysis of this compound in raw materials and finished products, contributing to the standardization and quality assurance of herbal medicines. This HPLC-PDA method could be useful for the quality control of herbal formulations containing plants from Phyllanthus species.[2][3][5]

References

Application Notes and Protocols for Niranthin Extraction from Phyllanthus niruri Aerial Parts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various protocols for the extraction of niranthin, a bioactive lignan, from the aerial parts of Phyllanthus niruri. This document includes a summary of quantitative data from different extraction methods, detailed experimental protocols, and a visualization of the known anti-inflammatory signaling pathway of this compound.

Introduction

Phyllanthus niruri, commonly known as stonebreaker or bhumi amla, is a medicinal plant with a rich history in traditional medicine.[1] Its aerial parts are a source of various bioactive compounds, including lignans like this compound, phyllanthin, and hypophyllanthin.[1][2] this compound has demonstrated significant biological activities, notably anti-inflammatory effects through the downregulation of key signaling pathways.[3] The efficient extraction of this compound is a critical step for its further study and potential therapeutic application. This document outlines and compares several conventional and non-conventional extraction techniques.

Quantitative Data Summary

The efficiency of this compound extraction is influenced by the chosen method and solvent. While many studies focus on phyllanthin as the primary lignan for quantification, the following tables summarize the available data on lignan content, including this compound where specified, from the aerial parts of P. niruri using various extraction protocols.

Table 1: Conventional Extraction Methods - Lignan Content

Extraction MethodSolventExtract Yield (% w/w)Phyllanthin Content (mg/g of extract)Total Lignans (mg/g of extract)This compound ContentReference
MacerationMethanol3.603.10 ± 2.1015.15 ± 2.10Identified[2][4]
SoxhletHexane0.8236.20 ± 2.60115.1 ± 8.30Identified[2][4]
SoxhletDichloromethane (CH₂Cl₂)1.1211.70 ± 1.6841.55 ± 1.32Identified[2][4]
SoxhletAcetone3.4011.70 ± 1.1038.99 ± 4.20Identified[2][4]
Boiling WaterWater18.100.33 ± 0.102.14 ± 0.81Identified[2][4]

Table 2: Non-Conventional Extraction Methods - Lignan Content

Extraction MethodSolvent/TreatmentExtract Yield (% w/w)Phyllanthin Content (mg/g of extract)Total Lignans (mg/g of extract)This compound ContentReference
Microwave-Assisted Extraction (MAE)80% Methanol8.1321.2 ± 1.3064.20 ± 4.2Identified[2][4]
Enzyme-Assisted Extraction (EAE)Cellulase & Protease13.9225.985.87Identified[2][4]
Alkaline Digestion30% Potassium Hydroxide3.122.34 ± 0.1366.77 ± 0.67Identified[2][4]

Table 3: this compound Content in Different Plant Parts (Petroleum Ether Extract)

Plant PartThis compound Content (mg/g of dried plant material)Reference
LeafHighest Concentration (specific value varies with growth stage)[5]
StemLower Concentration than Leaf[5]
RootLowest Concentration[5]

Note: The quantification of this compound across different extraction methods is not consistently reported in the literature. The data presented for "Total Lignans" is often calculated as phyllanthin equivalents.

Experimental Protocols

The following are detailed methodologies for the extraction of this compound from the aerial parts of Phyllanthus niruri.

Plant Material Preparation
  • Collection and Identification: Collect fresh aerial parts of Phyllanthus niruri. Ensure proper botanical identification.

  • Drying: Air-dry the plant material in the shade at room temperature until a constant weight is achieved to prevent the degradation of thermolabile compounds.

  • Pulverization: Grind the dried aerial parts into a coarse powder using a mechanical grinder.

  • Sieving: Pass the powder through a sieve to obtain a uniform particle size, which enhances extraction efficiency.

Conventional Extraction Protocols

This method is a continuous extraction technique that offers high extraction efficiency but can expose the extract to high temperatures for extended periods.

  • Sample Preparation: Place a known quantity (e.g., 20 g) of the powdered plant material into a cellulose thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent (e.g., 250 mL of hexane or methanol), the Soxhlet extractor with the thimble, and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material in the thimble. The extraction chamber will fill with the solvent until it reaches the siphon arm, at which point the extract is siphoned back into the round-bottom flask. Allow this cycle to repeat for a specified duration (e.g., 6-8 hours).

  • Solvent Evaporation: After extraction, cool the apparatus and collect the extract from the round-bottom flask. Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying and Storage: Dry the resulting crude extract in a vacuum oven to remove any residual solvent and store it in a desiccator until further use.

Maceration is a simple extraction technique that involves soaking the plant material in a solvent for an extended period.

  • Sample Preparation: Place a known amount (e.g., 50 g) of the powdered plant material in a sealed container.

  • Solvent Addition: Add a sufficient volume of the chosen solvent (e.g., methanol, ethanol) to completely submerge the plant material (e.g., 500 mL).

  • Incubation: Seal the container and keep it at room temperature for a specified period (e.g., 3-7 days), with occasional shaking or stirring to enhance extraction.

  • Filtration and Concentration: Filter the mixture to separate the extract from the plant residue. The residue can be re-macerated with fresh solvent to maximize yield. Combine the filtrates and evaporate the solvent using a rotary evaporator.

  • Drying and Storage: Dry the crude extract in a vacuum oven and store it in a desiccator.

Non-Conventional Extraction Protocols

MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.

  • Sample and Solvent Mixture: Mix a known quantity (e.g., 10 g) of the powdered plant material with a specific volume of solvent (e.g., 100 mL of 80% methanol) in a microwave-safe extraction vessel.

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the extraction parameters, such as microwave power (e.g., 400-600 W), temperature (e.g., 60-80°C), and time (e.g., 5-15 minutes).

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to remove the plant debris.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.

  • Drying and Storage: Dry the extract and store it appropriately.

EAE uses enzymes to break down the plant cell walls, facilitating the release of intracellular bioactive compounds.

  • Enzyme Suspension Preparation: Prepare a solution or suspension of the selected enzymes (e.g., cellulase and protease) in a suitable buffer (e.g., acetate buffer, pH 5.0).

  • Incubation: Add the powdered plant material (e.g., 20 g) to the enzyme solution. Incubate the mixture at a specific temperature (e.g., 50°C) and for a set duration (e.g., 12-24 hours) with continuous agitation.

  • Enzyme Inactivation: After incubation, inactivate the enzymes by heating the mixture (e.g., at 90°C for 10 minutes).

  • Extraction: Cool the mixture and proceed with solvent extraction (e.g., maceration or Soxhlet extraction with a suitable solvent like ethanol or hexane).

  • Filtration and Concentration: Filter the extract and evaporate the solvent to obtain the crude extract.

  • Drying and Storage: Dry the final extract and store it under appropriate conditions.

Visualization of this compound's Anti-inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB, MAPKs, and PI3K-Akt signaling pathways.[3] The following diagram illustrates the workflow of a typical extraction and analysis process and the signaling pathway inhibited by this compound.

G cluster_0 Extraction Workflow plant Phyllanthus niruri Aerial Parts drying Drying & Grinding plant->drying extraction Extraction (Soxhlet, MAE, etc.) drying->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Lignan Extract evaporation->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification This compound Pure this compound purification->this compound

Caption: General workflow for the extraction and purification of this compound.

G cluster_1 This compound's Anti-inflammatory Signaling Pathway cluster_2 Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKs MAPKs (JNK, ERK) TLR4->MAPKs Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation MAPKs->Nucleus activates transcription factors Pro_inflammatory Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-1β) This compound This compound This compound->PI3K This compound->IKK This compound->MAPKs NFkB_nucleus NF-κB NFkB_nucleus->Pro_inflammatory induces MAPKs_nucleus Activated TFs MAPKs_nucleus->Pro_inflammatory induces

Caption: this compound inhibits inflammatory responses via NF-κB/MAPKs/PI3K-Akt pathways.[3]

Conclusion

The selection of an appropriate extraction protocol for this compound from Phyllanthus niruri aerial parts depends on the desired yield, purity, and the available resources. Non-conventional methods like MAE and EAE can offer higher yields and reduced extraction times compared to conventional methods.[2][4] However, Soxhlet extraction with a non-polar solvent like hexane has been shown to yield a high concentration of lignans in the extract.[2][4] Further optimization and direct quantification of this compound for each method are recommended to establish the most efficient protocol for specific research or drug development purposes. The elucidated anti-inflammatory pathway of this compound provides a strong basis for its potential as a therapeutic agent.

References

Niranthin in Silico: Application Notes and Protocols for Molecular Docking Simulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of niranthin, a lignan found in plants of the Phyllanthus genus, in molecular docking simulation studies. This document outlines the methodologies, summarizes key quantitative findings, and presents detailed protocols for researchers interested in exploring the therapeutic potential of this compound through computational approaches.

Introduction to this compound and Molecular Docking

This compound has garnered scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anxiolytic, antiviral, and anticancer properties.[1][2][3][4] Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This method is instrumental in drug discovery for elucidating potential mechanisms of action and identifying promising lead compounds. This document details the application of molecular docking to understand the interaction of this compound with various biological targets.

Quantitative Data Summary

Molecular docking studies have provided valuable quantitative data on the binding affinity of this compound with several key protein targets. The docking score, typically measured in kcal/mol, represents the binding energy of the ligand-protein complex, with lower scores indicating a more favorable interaction.

Target ProteinPDB IDSoftware UsedThis compound Docking Score (kcal/mol)Standard/Reference DrugStandard/Reference Drug Docking Score (kcal/mol)Therapeutic Area
GABA-A Receptor β3 Homopentamer4COFVlife QSAR-62.1714Diazepam-63.1568Anxiolytic[1]
Prostaglandin E Synthase (PGE Synthase)Not SpecifiedVLifeMDS-54.22Not SpecifiedNot SpecifiedAnti-inflammatory/Analgesic[2][5]
Tumor Necrosis Factor-alpha (TNF-α)Not SpecifiedVLifeMDSNot SpecifiedNot SpecifiedNot SpecifiedAnti-inflammatory/Analgesic[2]
Interleukin-1 beta (IL-1β)Not SpecifiedVLifeMDSNot SpecifiedNot SpecifiedNot SpecifiedAnti-inflammatory/Analgesic[2]
Neuraminidase (Influenza Virus)Not SpecifiedPatchDock5342 (Arbitrary Units)Oseltamivir4678 (Arbitrary Units)Antiviral[3]

Experimental Protocols

This section provides detailed protocols for performing molecular docking simulations with this compound. Two representative protocols are presented: a general protocol using the widely adopted AutoDock Vina and a protocol for VLifeMDS with GRIP docking, as this software has been frequently cited in this compound research.

Protocol 1: Molecular Docking of this compound using AutoDock Vina

This protocol outlines the steps for performing a molecular docking simulation of this compound with a target protein using AutoDock Vina.

1. Preparation of the Target Protein: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules, heteroatoms, and any co-crystallized ligands from the PDB file. c. Add polar hydrogens to the protein structure. d. Assign Kollman charges to the protein. e. Save the prepared protein structure in the PDBQT format.

2. Preparation of the Ligand (this compound): a. Obtain the 3D structure of this compound from a chemical database like PubChem or ZINC, or draw it using a chemical drawing tool. b. Minimize the energy of the this compound structure using a suitable force field. c. Detect the root and define the rotatable bonds. d. Save the prepared this compound structure in the PDBQT format.

3. Grid Box Generation: a. Identify the binding site of the target protein. This can be determined from the position of a co-crystallized ligand or through literature review. b. Define the grid box, which is a three-dimensional box that encompasses the binding site. The size and center of the grid box should be adjusted to cover the entire binding pocket.

4. Running the Docking Simulation: a. Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box, and other docking parameters (e.g., exhaustiveness). b. Execute the AutoDock Vina program using the configuration file as input.

5. Analysis of Results: a. Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the root-mean-square deviation (RMSD) values for the different binding poses of this compound. b. Visualize the docked poses of this compound within the protein's binding site using molecular visualization software (e.g., PyMOL, Chimera) to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol 2: Molecular Docking of this compound using VLifeMDS (GRIP Docking)

This protocol provides a general workflow for performing GRIP (Grid-based Interaction Potential) docking with VLifeMDS, based on available descriptions.

1. System Preparation: a. Import the 3D structures of the target protein and this compound into the VLifeMDS workspace. b. Prepare the protein by removing water molecules, adding hydrogens, and assigning charges. c. Clean and prepare the this compound structure.

2. Active Site Identification and Grid Generation: a. Define the active site of the protein. This can be done by selecting the residues lining the binding pocket or by using a co-crystallized ligand as a reference. b. Generate a grid around the defined active site. The grid parameters, such as spacing and dimensions, should be set to encompass the binding region adequately.

3. GRIP Docking Execution: a. Select the prepared protein as the receptor and this compound as the ligand. b. Choose the GRIP docking method. VLifeMDS offers options for both rigid and flexible docking.[6] For flexible docking, the conformational flexibility of the ligand is considered. c. Set the docking parameters, which may include the number of poses to generate and the scoring function to be used (e.g., PLP score, XCscore).[7] d. Initiate the docking run.

4. Results Analysis: a. The software will generate a set of docked poses for this compound with corresponding docking scores. b. Analyze the docking scores to identify the most favorable binding poses. c. Visualize the protein-ligand interactions for the best-ranked poses to understand the binding mode of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a typical molecular docking workflow.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Download, Water Removal, H-addition) grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure, Energy Minimization) docking_run Execute Docking Simulation (e.g., AutoDock Vina, VLifeMDS) ligand_prep->docking_run grid_gen->docking_run results Analyze Docking Scores (Binding Affinity, RMSD) docking_run->results visualization Visualize Interactions (H-bonds, Hydrophobic) results->visualization

Caption: A typical workflow for molecular docking simulations.

gabaa_signaling This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Activates Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Causes Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Results in

Caption: Postulated GABA-A receptor signaling pathway for this compound.

pge_synthase_pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Synthesizes This compound This compound This compound->PGE_Synthase Inhibits Anti_inflammatory_Effect Anti-inflammatory Effect This compound->Anti_inflammatory_Effect Leads to Inflammation Inflammation & Pain PGE2->Inflammation Promotes

Caption: Inhibition of the Prostaglandin E2 synthesis pathway by this compound.

tnf_alpha_pathway TNF_alpha TNF-α TNFR1 TNFR1 Receptor TNF_alpha->TNFR1 Binds to Signaling_Complex Intracellular Signaling Complex (TRADD, TRAF2, RIPK1) TNFR1->Signaling_Complex Recruits This compound This compound This compound->TNFR1 Potentially Inhibits Binding Anti_inflammatory_Effect Anti-inflammatory Effect This compound->Anti_inflammatory_Effect Leads to NF_kB_Activation NF-κB Activation Signaling_Complex->NF_kB_Activation Leads to Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_Activation->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Results in

Caption: Potential interference of this compound with the TNF-α signaling pathway.

neuraminidase_inhibition Influenza_Virus Influenza Virus Host_Cell Host Cell Influenza_Virus->Host_Cell Infects Replication Viral Replication Host_Cell->Replication Site of Budding_Virions Budding Progeny Virions Replication->Budding_Virions Produces Neuraminidase Neuraminidase Budding_Virions->Neuraminidase Requires for release Release Virus Release Neuraminidase->Release Mediates This compound This compound This compound->Neuraminidase Inhibits Inhibition_of_Spread Inhibition of Spread This compound->Inhibition_of_Spread Results in Infection_Spread Spread of Infection Release->Infection_Spread Leads to

Caption: Inhibition of influenza virus release by this compound via neuraminidase.

References

Application Notes and Protocols: Niranthin Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niranthin, a lignan isolated from plants of the Phyllanthus genus, has demonstrated a range of pharmacological activities. These activities are attributed, in part, to its ability to inhibit specific enzymes and interact with cellular receptors. This document provides detailed application notes and experimental protocols for studying the inhibitory effects of this compound on two key targets: Leishmania donovani topoisomerase IB and the human platelet-activating factor (PAF) receptor. Additionally, it briefly discusses the putative interaction of this compound with the GABA-A receptor, an area requiring further in-vitro investigation.

These protocols are intended to guide researchers in the setup and execution of robust and reproducible enzyme inhibition assays, facilitating the exploration of this compound's therapeutic potential.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's inhibitory activity against its primary molecular targets.

Target Enzyme/ReceptorInhibitorIC50 ValueAssay TypeOrganism
Topoisomerase IBThis compound4.86 µMDNA Relaxation Assay (simultaneous incubation)Leishmania donovani
Topoisomerase IBThis compound1.52 µMDNA Relaxation Assay (pre-incubation)Leishmania donovani
Platelet-Activating Factor (PAF) ReceptorThis compound6.5 µM[3H]-PAF Binding AssayMouse (cerebral cortex membranes)

Experimental Protocols

Leishmania donovani Topoisomerase IB Inhibition Assay

This protocol is adapted from the DNA relaxation assay used to demonstrate this compound's inhibition of L. donovani topoisomerase IB. The principle of this assay is to measure the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme in the presence and absence of the inhibitor.

Materials and Reagents:

  • Recombinant L. donovani topoisomerase IB (LdTOP1LS)

  • Supercoiled plasmid DNA (e.g., pBS (SK+))

  • This compound

  • Camptothecin (positive control inhibitor)

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.1 mM EDTA, 100 mM KCl, 15 µg/ml BSA

  • Stop Solution: 0.5% SDS, 25 mM EDTA, 0.05% bromophenol blue, 50% glycerol

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • DMSO (for dissolving this compound and camptothecin)

Protocol:

  • Reaction Setup:

    • Prepare reaction mixtures in a final volume of 20 µL in microcentrifuge tubes.

    • Each reaction should contain approximately 90 fmol of supercoiled plasmid DNA.

    • Add the desired concentration of this compound (e.g., ranging from 1 µM to 200 µM) or camptothecin (e.g., 2 µM to 50 µM) to the respective tubes. Ensure the final DMSO concentration is consistent across all samples and does not exceed 2% (v/v).

    • Include a no-inhibitor control (with DMSO) and a no-enzyme control.

  • Enzyme Addition and Incubation:

    • Add approximately 30 fmol of reconstituted LdTOP1LS to each reaction mixture (except the no-enzyme control).

    • For a simultaneous incubation assay , add the enzyme, substrate, and inhibitor at the same time.

    • For a pre-incubation assay , pre-incubate the enzyme with the inhibitor for 10-15 minutes at 37°C before adding the plasmid DNA.

    • Incubate all reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of the Stop Solution to each tube and mix thoroughly.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer containing a suitable DNA stain (e.g., ethidium bromide).

    • Load the entire reaction mixture into the wells of the agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Data Analysis and Visualization:

    • Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

    • Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Platelet-Activating Factor (PAF) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to measure the inhibition of [3H]-PAF binding to its receptor by this compound.[1][2] This assay is crucial for determining the affinity of this compound for the PAF receptor.

Materials and Reagents:

  • [3H]-PAF (radioligand)

  • Unlabeled PAF (for non-specific binding determination)

  • This compound

  • WEB2170 (positive control antagonist)

  • Membrane preparation containing PAF receptors (e.g., from mouse cerebral cortex or washed rabbit platelets)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2 and 0.25% BSA

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation (from mouse cerebral cortex):

    • Homogenize mouse cerebral cortex tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in the Binding Buffer to a protein concentration of approximately 1-2 mg/mL.

  • Binding Assay:

    • Set up the assay in a 96-well plate or microcentrifuge tubes in a final volume of 250 µL.

    • Total Binding: Add 50 µL of membrane preparation, 50 µL of Binding Buffer, and 50 µL of [3H]-PAF (at a final concentration of ~1 nM).

    • Non-specific Binding: Add 50 µL of membrane preparation, 50 µL of unlabeled PAF (at a final concentration of ~1 µM), and 50 µL of [3H]-PAF.

    • Inhibitor Wells: Add 50 µL of membrane preparation, 50 µL of varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or WEB2170, and 50 µL of [3H]-PAF.

    • Incubate the reactions at 25°C for 60 minutes.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a competitive binding curve.

GABA-A Receptor Interaction (Putative)

In-vivo and in-silico studies suggest that this compound may exert its anxiolytic effects through modulation of the GABA-A receptor.[3] However, direct in-vitro evidence and a specific enzyme inhibition or binding assay protocol for this compound on this receptor are not yet established. To investigate this potential interaction, a radioligand binding assay using [3H]-Muscimol (a GABA-A agonist) or [3H]-Flunitrazepam (a benzodiazepine site ligand) could be adapted. Researchers would need to determine if this compound can displace these radioligands from the receptor complex.

Visualizations

experimental_workflow_topoisomerase cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, DNA, this compound) setup_reaction Set up Reaction Mixtures prep_reagents->setup_reaction add_enzyme Add Topoisomerase IB setup_reaction->add_enzyme incubation Incubate at 37°C add_enzyme->incubation terminate Terminate Reaction incubation->terminate electrophoresis Agarose Gel Electrophoresis terminate->electrophoresis visualize Visualize DNA Bands electrophoresis->visualize quantify Quantify Bands & Calculate % Inhibition visualize->quantify ic50 Determine IC50 quantify->ic50 experimental_workflow_paf cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_membranes Prepare Receptor Membranes setup_binding Set up Binding Reactions (Total, Non-specific, Inhibitor) prep_membranes->setup_binding prep_reagents Prepare Radioligand & Inhibitors prep_reagents->setup_binding incubation Incubate at 25°C setup_binding->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation calculate_binding Calculate Specific Binding & % Inhibition scintillation->calculate_binding ic50 Determine IC50 calculate_binding->ic50 paf_signaling_pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds This compound This compound This compound->PAFR Inhibits Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (Inflammation, Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response gaba_a_signaling_pathway GABA GABA GABAAR GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds This compound This compound (Putative Modulator) This compound->GABAAR Potentially Modulates Cl_influx Cl- Influx GABAAR->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) Hyperpolarization->Neuronal_Inhibition

References

Application Notes and Protocols: Semi-Synthesis and Bioactivity Screening of Novel Niranthin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of novel Niranthin derivatives and detailed protocols for their subsequent bioactivity screening. This document is intended to guide researchers in the exploration of this compound's therapeutic potential through chemical modification and biological evaluation.

Introduction

This compound, a lignan isolated from Phyllanthus amarus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and cytotoxic effects.[1][2] Its complex structure offers multiple sites for chemical modification, making it an attractive scaffold for the semi-synthesis of novel derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties. This document outlines a strategic workflow for the generation of a this compound derivative library and the subsequent screening for various biological activities.

Data Presentation: Bioactivity of this compound

The following tables summarize the known quantitative bioactivity data for the parent compound, this compound. These values will serve as a benchmark for evaluating the potency of newly synthesized derivatives.

Table 1: Anti-inflammatory and Cytotoxic Activity of this compound

BioactivityAssay/ModelTarget/Cell LineIC50 ValueReference
Anti-inflammatory PAF-induced paw edemaPlatelet-Activating Factor (PAF) Receptor6.5 µM (inhibition of [3H]-PAF binding)[3][4]
Cytotoxicity SRB assayMCF-7 (human breast adenocarcinoma)> 100 µM[5]
SRB assayMCF-7ADR (adriamycin-resistant breast cancer)> 100 µM[5]
MTT assayDifferentiated U937 cellsNon-toxic at tested concentrations[6]
MTT assayHeLa (human cervical cancer)Not significantly active[7]
MTT assayNIH/3T3 (mouse embryonic fibroblast)Not significantly active[7]

Table 2: Antiviral and Antibacterial Activity of this compound

BioactivityAssay/ModelTarget/OrganismIC50/MIC ValueReference
Antiviral (Anti-Hepatitis B) HepG2.2.15 cell lineHBsAg secretion15.6 µM[8][9][10]
HepG2.2.15 cell lineHBeAg secretion25.1 µM[8][9][10]
Antibacterial Agar well diffusion/Broth dilutionStaphylococcus aureusMIC not explicitly stated, but showed activity[11][12][13]
Agar well diffusion/Broth dilutionEscherichia coliMIC not explicitly stated, but showed activity[11][12][13]
Agar well diffusion/Broth dilutionPseudomonas aeruginosaMIC not explicitly stated, but showed activity[11]

Experimental Protocols

Semi-Synthesis of this compound Derivatives: A Generalized Approach

While specific protocols for the extensive derivatization of this compound are not widely available in the public domain, a general strategy can be devised based on the chemical structure of this compound and common organic synthesis reactions. This compound possesses several reactive functional groups, including methoxy and methylenedioxy groups, which can be targeted for modification.

1. General Derivatization Strategies:

  • Demethylation/Demethylenation: The methoxy and methylenedioxy groups on the aromatic rings are potential sites for cleavage to yield free hydroxyl groups. Reagents like boron tribromide (BBr₃) are commonly used for this purpose. The resulting hydroxyl groups can then be used for further derivatization.

  • Esterification/Etherification: If hydroxylated derivatives are successfully synthesized, they can be further modified by esterification with various acyl chlorides or carboxylic anhydrides, or by etherification using alkyl halides. These modifications can significantly alter the lipophilicity and, consequently, the biological activity of the compounds.

  • Aromatic Substitution: The aromatic rings of this compound could potentially undergo electrophilic substitution reactions, such as nitration or halogenation, although this might require harsh conditions that could affect other parts of the molecule.

2. General Reaction Protocol (Illustrative Example for Demethylation):

  • Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice bath.

  • Reagent Addition: Slowly add the demethylating agent (e.g., a solution of BBr₃ in dichloromethane) dropwise to the stirred solution of this compound.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., methanol or water).

  • Extraction: Perform a liquid-liquid extraction to separate the product from the aqueous phase. Use an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

3. Purification of this compound Derivatives:

  • Column Chromatography: This is the primary method for purifying semi-synthetic derivatives. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water is often employed.

Bioactivity Screening Protocols

1. Cytotoxicity Screening: MTT Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

2. Anti-inflammatory Screening: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the this compound derivatives (e.g., 10-1000 µg/mL).

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Inhibition Calculation: Use diclofenac sodium as a reference standard. Calculate the percentage inhibition of protein denaturation for each concentration.

3. Antiviral Screening: Plaque Reduction Assay (General Protocol)

This assay measures the reduction in viral plaques in the presence of the test compound.

  • Cell Monolayer Preparation: Grow a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., Herpes Simplex Virus) for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the this compound derivatives and a low percentage of agar.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • IC50 Calculation: Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control and determine the IC50 value.

4. Antibacterial Screening: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit bacterial growth.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Semi_Synthesis_Workflow This compound This compound (Isolated from P. amarus) Modification Chemical Modification (e.g., Demethylation, Esterification) This compound->Modification Purification Purification (Column Chromatography, HPLC) Modification->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Derivatives This compound Derivatives Library Characterization->Derivatives

Caption: Workflow for the semi-synthesis of this compound derivatives.

Bioactivity_Screening_Workflow cluster_screening Bioactivity Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Data_Analysis Data Analysis (IC50/MIC Determination) Cytotoxicity->Data_Analysis Anti_inflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) Anti_inflammatory->Data_Analysis Antiviral Antiviral Assays (e.g., Plaque Reduction) Antiviral->Data_Analysis Antibacterial Antibacterial Assays (e.g., Broth Microdilution) Antibacterial->Data_Analysis Derivatives This compound Derivatives Library Derivatives->Cytotoxicity Derivatives->Anti_inflammatory Derivatives->Antiviral Derivatives->Antibacterial SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Identification Lead Compound Identification SAR->Lead_Identification

Caption: Workflow for bioactivity screening of this compound derivatives.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB MAPK MAPK Signaling Pathway TLR4->MAPK PI3K_Akt PI3K-Akt Signaling Pathway TLR4->PI3K_Akt Pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, PGE2) NFkB->Pro_inflammatory MAPK->Pro_inflammatory PI3K_Akt->Pro_inflammatory Niranthin_Derivative This compound Derivative Niranthin_Derivative->NFkB Niranthin_Derivative->MAPK Niranthin_Derivative->PI3K_Akt

Caption: Potential anti-inflammatory signaling pathways targeted by this compound derivatives.

References

Application Notes and Protocols for Niranthin in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niranthin, a lignan isolated from plants of the Phyllanthus genus, notably Phyllanthus amarus, has garnered scientific interest for its diverse pharmacological activities.[1] While extensive research has highlighted its anti-inflammatory, antiviral, and antiallodynic properties, its direct application in neuroprotective studies is an emerging field.[2][3] Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases.[4] The potent anti-inflammatory actions of this compound suggest its significant potential as a neuroprotective agent.

These application notes provide a summary of the current understanding of this compound's mechanisms and offer detailed protocols for its investigation in neuroprotective research. The information is primarily based on studies of its anti-inflammatory effects, which are foundational to its potential neuroprotective capacity, and on studies of Phyllanthus amarus extracts in which this compound is a key bioactive constituent.[5][6]

Mechanism of Action: Anti-Inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways implicated in the inflammatory cascade. This action is central to its potential for neuroprotection, as chronic neuroinflammation is a hallmark of many neurodegenerative disorders.

Studies have shown that this compound can significantly suppress the production of pro-inflammatory cytokines and mediators. This is achieved through the downregulation of critical signaling pathways, including:

  • Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been observed to inhibit the phosphorylation of IκB and subsequent activation of NF-κB, a master regulator of inflammatory gene expression.[4]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The compound has been shown to suppress the phosphorylation of JNK and ERK, key components of the MAPK pathway that are involved in cellular stress and inflammatory responses.[4]

  • PI3K-Akt Signaling Pathway: this compound can interfere with the activation of the PI3K-Akt pathway, which plays a role in cell survival and inflammation.[4]

  • Platelet-Activating Factor (PAF) Receptor: this compound has been demonstrated to act as an antagonist at the PAF receptor, thereby inhibiting PAF-induced inflammation and allodynia.[2]

Data Presentation

The following tables summarize quantitative data from studies on this compound and Phyllanthus amarus extracts containing this compound, focusing on anti-inflammatory and neuroprotective endpoints.

Table 1: Anti-Inflammatory Effects of this compound

AssayModelTreatmentConcentration/DoseResultReference
PAF-induced paw edemaMouseThis compound30 nmol/pawSignificant inhibition[2]
PAF-induced allodyniaRatThis compound30 nmol/pawSignificant inhibition[2]
Myeloperoxidase activityMouse pawThis compound30 nmol/pawInhibition of PAF-induced increase[2]
Protein extravasationMouse pleurisy modelThis compound100 µmol/kg (p.o.)Significant inhibition[2]
TNF-α & IL-1β productionLPS-induced U937 macrophagesThis compound1.56 - 25 µg/mLDose-dependent inhibition of protein and mRNA expression[4]
COX-2 expressionLPS-induced U937 macrophagesThis compound1.56 - 25 µg/mLDose-dependent inhibition of protein and mRNA expression[4]
PGE₂ productionLPS-induced U937 macrophagesThis compound1.56 - 25 µg/mLDose-dependent inhibition[4]

Table 2: Neuroprotective Effects of Phyllanthus amarus Extract (Containing this compound)

AssayModelTreatmentDoseResultReference
Novel Object DiscriminationLPS-induced cognitive impairment in ratsP. amarus extract200 & 400 mg/kgProtection against memory impairment[6][7]
TNF-α & IL-1β levelsLPS-induced neuroinflammation in ratsP. amarus extract100, 200, & 400 mg/kgSignificant decrease in brain tissue[6]
iNOS protein expressionLPS-induced neuroinflammation in ratsP. amarus extract100 & 200 mg/kgSignificant decrease in brain tissue[6]
CD11b/c integrin expressionLPS-induced neuroinflammation in ratsP. amarus extract100, 200, & 400 mg/kgReduction in the brain[6]

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglia

This protocol is designed to evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cells (or other suitable microglial cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-1β

  • Reagents for Western blotting (antibodies for iNOS, COX-2, p-JNK, p-ERK, p-Akt, and respective total proteins)

  • Reagents for qRT-PCR

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot and qRT-PCR) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours (for NO, TNF-α, IL-1β) or for shorter time points for signaling pathway analysis (e.g., 30-60 minutes for Western blot).

  • Nitric Oxide Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent according to the manufacturer's instructions.

  • ELISA: Quantify the levels of TNF-α and IL-1β in the culture supernatant using specific ELISA kits.

  • Western Blotting: Lyse the cells and perform Western blot analysis to determine the expression levels of iNOS, COX-2, and the phosphorylation status of JNK, ERK, and Akt.

  • qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to analyze the mRNA expression of Nos2, Cox2, Tnf, and Il1b.

Protocol 2: In Vivo Assessment of Neuroprotection in a Mouse Model of Neuroinflammation

This protocol outlines an in vivo experiment to assess the neuroprotective effects of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Reagents for immunohistochemistry (e.g., antibodies for Iba-1, GFAP)

  • ELISA kits for brain cytokine levels

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Drug Administration:

    • Administer this compound orally (e.g., 10, 25, 50 mg/kg) or intraperitoneally once daily for a pre-determined period (e.g., 14 days).

    • Include a vehicle control group and a positive control group.

  • Induction of Neuroinflammation: On a specific day of the treatment period (e.g., day 14), administer a single intraperitoneal injection of LPS (e.g., 0.25 mg/kg).

  • Behavioral Testing:

    • Conduct behavioral tests to assess cognitive function (e.g., Morris water maze for spatial memory, Y-maze for working memory) starting 24 hours after the LPS injection.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the mice and perfuse with saline.

    • Collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be used for biochemical analysis.

    • Immunohistochemistry: Stain brain sections for microglial activation (Iba-1) and astrogliosis (GFAP).

    • Biochemical Analysis: Homogenize brain tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA.

Mandatory Visualizations

Niranthin_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, ERK) TLR4->MAPK PI3K PI3K/Akt Pathway TLR4->PI3K IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->MAPK This compound->PI3K This compound->IKK Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) NFkB_n->Genes activates transcription

Caption: this compound's anti-inflammatory signaling pathway.

Experimental_Workflow_In_Vitro cluster_assays 4. Assays A 1. Culture & Seed Microglial Cells B 2. Pre-treat with This compound/Vehicle A->B C 3. Stimulate with LPS B->C D NO Assay (Griess Reagent) C->D E Cytokine ELISA (TNF-α, IL-1β) C->E F Western Blot (iNOS, COX-2, p-MAPKs) C->F G qRT-PCR (Gene Expression) C->G

Caption: In vitro experimental workflow for this compound.

Experimental_Workflow_In_Vivo cluster_analysis Analysis A 1. Acclimatize Mice B 2. Daily Oral Gavage (this compound/Vehicle) A->B C 3. LPS Injection (i.p.) B->C D 4. Behavioral Testing (e.g., Morris Water Maze) C->D E 5. Tissue Collection & Analysis D->E F Immunohistochemistry (Iba-1, GFAP) E->F G Biochemical Analysis (Cytokine ELISA) E->G

Caption: In vivo experimental workflow for this compound.

References

Application Note: Methodology for Assessing Niranthin's Effect on Prostaglandin E2 (PGE2) Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Niranthin is a lignan, a natural phytoconstituent found in various Phyllanthus species, which has demonstrated significant pharmacological potential.[1] Research has identified its role in modulating chronic inflammatory pain, with studies noting that this compound administration can lead to a reduction in prostaglandin E2 (PGE2) concentration.[1] PGE2 is a key lipid mediator derived from arachidonic acid and is centrally involved in inflammatory processes, vasodilation, and pain sensitization.[2] The anti-inflammatory effects of this compound are attributed to its ability to downregulate the expression of cyclooxygenase-2 (COX-2), the primary enzyme responsible for PGE2 synthesis during inflammation.[3] This downregulation is achieved by interfering with upstream signaling pathways, including NF-κB, MAPKs, and PI3K-Akt.[3][4]

This application note provides detailed methodologies and protocols for researchers to effectively assess the inhibitory effect of this compound on PGE2 production in a laboratory setting.

Background: this compound's Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting key signaling pathways that lead to the production of pro-inflammatory mediators.[3] In an inflammatory state, often stimulated by agents like lipopolysaccharide (LPS), signaling cascades involving NF-κB, Mitogen-Activated Protein Kinases (MAPKs), and PI3K-Akt are activated.[3][4] These pathways converge to promote the transcription and translation of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2, which is further converted to PGE2.[2] this compound has been shown to suppress the activation of these upstream pathways, thereby inhibiting COX-2 expression and significantly reducing the subsequent production of PGE2.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus & ER LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKs MAPKs TLR4->MAPKs Activates PI3K_Akt PI3K/Akt TLR4->PI3K_Akt Activates NFkB NF-κB Activation MAPKs->NFkB Activates PI3K_Akt->NFkB Activates COX2_exp COX-2 Expression NFkB->COX2_exp Promotes This compound This compound This compound->MAPKs Inhibits This compound->PI3K_Akt Inhibits This compound->NFkB Inhibits AA Arachidonic Acid COX2_exp->AA Catalyzes PGE2 PGE2 Synthesis AA->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Mediates G start Start culture 1. Seed and Culture RAW 264.7 or U937 Macrophages start->culture pretreat 2. Pre-treat Cells with Varying Concentrations of this compound culture->pretreat induce 3. Induce Inflammation (e.g., with 1 µg/mL LPS) pretreat->induce incubate 4. Incubate for 18-24 hours induce->incubate collect 5. Collect Cell Culture Supernatant incubate->collect assay 6. Perform PGE2 Quantification (Competitive ELISA) collect->assay analyze 7. Analyze Data and Determine IC50 assay->analyze end End analyze->end

References

Application Note and Protocol: Investigating the Inhibitory Effect of Niranthin on NF-κB Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niranthin, a lignan isolated from Phyllanthus amarus, has demonstrated significant anti-inflammatory properties.[1] The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those for cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).

Studies have shown that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] Specifically, this compound has been found to suppress the phosphorylation of IKKα/β and IκBα, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1] This application note provides detailed protocols for investigating the inhibitory effect of this compound on NF-κB phosphorylation and the downstream expression of inflammatory mediators.

Data Presentation

The following tables summarize the dose-dependent inhibitory effects of this compound on key markers of NF-κB pathway activation and inflammation. Data is based on studies using LPS-stimulated U937 macrophages.

Table 1: Effect of this compound on NF-κB and IκBα Phosphorylation

This compound Concentration (µM)Inhibition of p-IKKα/β (%)Inhibition of p-IκBα (%)
1.56Data not availableData not available
3.125Data not availableSignificant Inhibition
6.25Significant InhibitionSignificant Inhibition
12.5Significant InhibitionSignificant Inhibition
25Strong InhibitionStrong Inhibition
50Strongest InhibitionStrongest Inhibition

Note: The table reflects the trend of this compound's inhibitory effects. For precise quantitative data, refer to the original research articles.

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production

This compound Concentration (µM)Inhibition of TNF-α Production (%)Inhibition of IL-1β Production (%)
1.56Data not availableData not available
3.125Significant InhibitionSignificant Inhibition
6.25Significant InhibitionSignificant Inhibition
12.5Strong InhibitionStrong Inhibition
25Strong InhibitionStrongest Inhibition
50Strongest InhibitionStrongest Inhibition

Note: The table reflects the trend of this compound's inhibitory effects. For precise quantitative data, refer to the original research articles.

Table 3: Effect of this compound on COX-2 Protein and mRNA Expression

This compound Concentration (µM)Inhibition of COX-2 Protein Expression (%)Inhibition of COX-2 mRNA Expression (%)
1.56Data not availableData not available
3.125~20%~25%
6.25~40%~45%
12.5~60%~65%
25~75%~80%
50~90%~95%

Note: The percentage inhibition values are estimations derived from graphical representations in the cited literature and serve as a guide. For precise quantitative data, refer to the original research articles.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of U937 human monocytic cells and their stimulation with LPS to induce an inflammatory response, followed by treatment with this compound.

Materials:

  • U937 cells (ATCC® CRL-1593.2™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

Protocol:

  • Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • To differentiate the monocytic U937 cells into macrophage-like cells, seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with 100 ng/mL PMA for 48 hours.

  • After differentiation, remove the PMA-containing medium and wash the adherent cells twice with sterile PBS.

  • Pre-treat the cells with various concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25, 50 µM) or vehicle (DMSO) for 2 hours.

  • Following pre-treatment, stimulate the cells with 1 µg/mL LPS for the desired time points (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine and gene expression analysis). A non-stimulated control group should be included.

  • After the incubation period, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein extraction (Western Blot) or RNA isolation (qRT-PCR).

Western Blot for NF-κB and IκBα Phosphorylation

This protocol details the detection of total and phosphorylated forms of IKKα/β, IκBα, and NF-κB p65 by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-IKKα/β, anti-IKKα/β, anti-p-IκBα, anti-IκBα, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Wash the treated cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometric analysis of the bands can be performed to quantify the protein levels, normalizing to a loading control like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β

This protocol describes the quantification of pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • Human TNF-α and IL-1β ELISA kits

  • Cell culture supernatants (collected in step 1.6)

  • Microplate reader

Protocol:

  • Perform the ELISA according to the manufacturer's instructions provided with the kit.

  • Briefly, add standards and cell culture supernatants to the wells of the antibody-coated microplate.

  • Incubate and wash the plate.

  • Add the detection antibody.

  • Incubate and wash the plate.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP).

  • Incubate and wash the plate.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Calculate the concentration of TNF-α and IL-1β in the samples by interpolating from the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for COX-2 Gene Expression

This protocol details the measurement of COX-2 mRNA levels.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for COX-2 and a housekeeping gene (e.g., GAPDH or β-actin)

  • Real-time PCR instrument

Protocol:

  • Isolate total RNA from the treated cells using an RNA extraction kit according to the manufacturer's protocol.

  • Assess the quantity and quality of the extracted RNA.

  • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for COX-2 and the housekeeping gene.

  • The thermal cycling conditions will depend on the qPCR instrument and master mix used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Relative gene expression can be calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of COX-2 to the housekeeping gene.

Mandatory Visualizations

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/β) TLR4->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα This compound This compound This compound->IKK_complex Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination NFkB NF-κB (Active) p_IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Transcription Gene Transcription Inflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-1β) Transcription->Inflammatory_Genes DNA κB sites NFkB_n->DNA Binds DNA->Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start: U937 Cell Culture pma_diff Differentiate with PMA (48h) start->pma_diff pre_treat Pre-treat with this compound (2h) pma_diff->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim collect_samples Collect Supernatant & Lyse Cells lps_stim->collect_samples elisa ELISA (TNF-α, IL-1β) collect_samples->elisa western Western Blot (p-IKK, p-IκBα, p-NF-κB) collect_samples->western qpcr qRT-PCR (COX-2 mRNA) collect_samples->qpcr data_analysis Data Analysis & Interpretation elisa->data_analysis western->data_analysis qpcr->data_analysis end End: Conclusion on this compound's Effect data_analysis->end

Caption: Workflow for investigating this compound's effect on NF-κB.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Niranthin Extraction from Phyllanthus Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Niranthin from Phyllanthus leaves.

Frequently Asked Questions (FAQs)

Q1: Which Phyllanthus species is the best source for this compound?

While several Phyllanthus species contain this compound, Phyllanthus amarus and Phyllanthus niruri are commonly studied and reported to be rich sources of this lignan. The concentration of this compound and other lignans can vary depending on the geographical origin, harvest time, and the specific plant part used.[1][2] Leaves have been identified as the primary location for active lignans like this compound.[1][2]

Q2: What is the best time to harvest Phyllanthus leaves for maximum this compound content?

Studies on Phyllanthus niruri suggest that the highest concentration of active lignans, including this compound, is found during the full fruiting period, which typically occurs from the end of July to August.[1][2]

Q3: What are the most common methods for extracting this compound?

Common extraction methods include conventional techniques like maceration, percolation, and Soxhlet extraction, as well as non-conventional methods such as microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), alkaline digestion, and enzyme-assisted extraction.[3][4][5][6][7] The choice of method will depend on factors like desired yield, purity, cost, and environmental considerations.

Q4: Which solvent system is most effective for this compound extraction?

The choice of solvent significantly impacts the extraction yield and purity of this compound. Methanol and ethanol are frequently used solvents.[5][8] For instance, a study on Phyllanthus niruri showed that 96% ethanol was effective for flavonoid extraction using maceration or percolation.[7][9] Non-polar solvents like hexane can yield extracts with a higher concentration of certain lignans, though the overall extract yield might be lower.[3][4][5][6] Supercritical CO2 extraction has also been explored, with the addition of co-solvents like ethanol-water mixtures influencing the recovery and selectivity of lignans.[10]

Q5: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) with UV or PDA detection is a common and reliable method for the simultaneous quantification of this compound and other lignans like phyllanthin and hypophyllanthin.[1][2][11][12] High-Performance Thin-Layer Chromatography (HPTLC) is another validated method for quantifying these bioactive compounds.[13][14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound.- this compound is a moderately polar lignan. While polar solvents like methanol and ethanol are commonly used, their efficiency can be concentration-dependent.[7][9]- Consider using a solvent system with intermediate polarity. For example, a mixture of ethanol and water (e.g., 50% v/v) has been reported to be effective for lignan recovery.[15]- For higher purity, non-polar solvents like hexane can be used in Soxhlet extraction, although the total extract yield may be lower.[3][4][5][6]
Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant cell walls to release the target compound.- Consider non-conventional methods that can enhance extraction efficiency. Microwave-assisted extraction (MAE) has been shown to provide better yields of lignans compared to maceration or Soxhlet in some cases.[5][6]- Enzyme-assisted extraction, using cellulase and protease, can also significantly improve the release of lignans by breaking down the plant cell wall.[3][4][5][6]- Supercritical Fluid Extraction (SFE) with CO2 is a green alternative that can be optimized by adjusting pressure, temperature, and the use of co-solvents.[10]
Suboptimal Plant Material: The concentration of this compound in the plant material may be low.- Ensure the Phyllanthus leaves are harvested at the optimal time, which is typically the full fruiting period.[1][2]- Proper drying and storage of the plant material are crucial to prevent degradation of bioactive compounds. Air-drying or oven drying at low temperatures (e.g., ≤40°C) is recommended.[13]
Co-extraction of Impurities Low Selectivity of the Extraction Method/Solvent: The solvent may be extracting a wide range of compounds in addition to this compound.- Supercritical Fluid Extraction (SFE) with pure CO2 can offer high selectivity for less polar compounds. While this compound has some polarity, adjusting SFE parameters can optimize for its extraction while minimizing impurities.[10]- Consider a multi-step extraction process. For example, an initial extraction with a non-polar solvent to remove oils and waxes, followed by extraction with a more polar solvent for the lignans.
Presence of Pigments and other interfering substances: Chlorophyll and other pigments are often co-extracted, which can interfere with downstream analysis and processing.- Post-extraction purification steps are often necessary. Column chromatography is a standard method for purifying this compound from the crude extract.[8]- Techniques like Centrifugal Partition Chromatography (CPC) have been successfully used for the simultaneous isolation of multiple lignans from a crude extract.[16]
Inconsistent Results Variability in Plant Material: Natural variation in the chemical composition of the plant.- Standardize the source and collection time of the plant material. If possible, use authenticated and certified plant material.- It is advisable to analyze a sample of the raw material for its this compound content before proceeding with large-scale extraction.
Lack of Control over Extraction Parameters: Fluctuations in temperature, time, or solvent-to-solid ratio.- Precisely control all experimental parameters. For maceration, ensure consistent agitation and duration. For Soxhlet, maintain a constant heating rate. For MAE, control power and time accurately.[7]- Document all parameters for each experiment to identify potential sources of variation.
Degradation of this compound Exposure to High Temperatures or Light: this compound may be sensitive to heat and light, leading to degradation during extraction or storage.- Avoid prolonged exposure to high temperatures. If using heat-assisted methods, optimize for the shortest possible extraction time.- Store extracts and isolated compounds in a cool, dark place.
Presence of Degrading Enzymes: Endogenous plant enzymes may degrade this compound after harvesting.- Proper and rapid drying of the plant material after harvesting can help to deactivate these enzymes.

Experimental Protocols

Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on methodologies that have shown improved extraction yields for lignans from Phyllanthus species.[3][4][5][6]

Materials:

  • Dried and powdered Phyllanthus leaves

  • 80% Methanol (MeOH) in water

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Phyllanthus leaves and place them in a microwave extraction vessel.

  • Add 100 mL of 80% MeOH to the vessel.

  • Secure the vessel in the microwave extractor.

  • Set the extraction parameters (e.g., 3 minutes at a specified power level, which should be optimized for the specific instrument).

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract through filter paper to remove the solid plant material.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • The crude extract can then be further purified or analyzed for this compound content.

Supercritical Fluid Extraction (SFE) of this compound

This protocol provides a general guideline for SFE, which can be optimized for this compound extraction.[10]

Materials:

  • Dried and powdered Phyllanthus leaves

  • Supercritical Fluid Extractor

  • High-purity CO2

  • Co-solvent (e.g., ethanol/water mixture)

Procedure:

  • Load a known quantity of powdered Phyllanthus leaves into the extraction vessel of the SFE system.

  • Set the desired extraction pressure (e.g., 10-30 MPa) and temperature (e.g., 30-50 °C).

  • If using a co-solvent, set the desired percentage (e.g., 10% w/w).

  • Pump supercritical CO2 (and co-solvent, if applicable) through the extraction vessel at a constant flow rate.

  • The extract is precipitated in a separator by reducing the pressure and/or temperature.

  • Collect the extract from the separator at predetermined time intervals.

  • Analyze the collected fractions for this compound content to determine the optimal extraction conditions.

Data Presentation

Table 1: Comparison of Conventional Extraction Methods for Lignans from Phyllanthus niruri

Extraction MethodSolventExtract Yield (% w/w)Phyllanthin Content (mg/g extract)
Boiling WaterWater18.100.33 ± 0.10
MacerationMethanol3.63.1
SoxhletHexane0.8236.2 ± 2.6
SoxhletCH2Cl21.1211.7 ± 1.68
SoxhletAcetone3.4011.7 ± 1.10

Data synthesized from studies on Phyllanthus niruri, where Phyllanthin is often used as a marker for lignan extraction efficiency.[3][4][5][6]

Table 2: Comparison of Non-Conventional Extraction Methods for Lignans from Phyllanthus niruri

Extraction MethodKey ParametersExtract Yield (% w/w)Phyllanthin Content (mg/g extract)Total Lignans (mg/g extract)
Alkaline Digestion (KOH)30% KOH, extracted with CH2Cl23.122.34 ± 0.1366.77
Microwave-Assisted (MAE)80% MeOH, Diaion HP-20 column8.1321.2 ± 1.30-
Enzyme-AssistedCellulase (9 U/g) then Protease (4 U/g)13.9225.985.87

Data synthesized from studies on Phyllanthus niruri.[3][4][5][6]

Visualizations

Niranthin_Extraction_Workflow Plant_Material Phyllanthus Leaves (Dried & Powdered) Extraction Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Lignan Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Analysis Quantification (HPLC / HPTLC) Crude_Extract->Analysis Direct Analysis Pure_this compound Pure this compound Purification->Pure_this compound Pure_this compound->Analysis Troubleshooting_Logic Start Low this compound Yield? Check_Solvent Review Solvent System (Polarity, Concentration) Start->Check_Solvent Yes Check_Method Evaluate Extraction Method (Conventional vs. Non-conventional) Start->Check_Method Yes Check_Material Assess Plant Material (Harvest Time, Storage) Start->Check_Material Yes Optimize_Solvent Optimize Solvent Check_Solvent->Optimize_Solvent Change_Method Consider MAE, SFE, or Enzyme-Assisted Extraction Check_Method->Change_Method Standardize_Material Standardize Plant Source and Handling Check_Material->Standardize_Material Success Yield Improved Optimize_Solvent->Success Change_Method->Success Standardize_Material->Success

References

Niranthin Technical Support Center: Troubleshooting Degradation in Storage and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Niranthin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the degradation of this compound during storage and analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its stock solutions?

A1: For solid this compound, it is recommended to store it at -20°C. Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.

Q2: What are the primary factors that can cause this compound degradation?

A2: Like many lignans, this compound's stability can be influenced by several factors, including:

  • pH: Lignans can be sensitive to acidic or alkaline conditions, which may lead to hydrolysis or other structural changes. Some lignans have been reported to be sensitive to low pH.

  • Temperature: Elevated temperatures can accelerate degradation. Studies on other lignans have shown that while moderate heating (around 100°C) in dry conditions might not cause significant degradation, higher temperatures, especially in the presence of moisture, can lead to rapid degradation.[2][3]

  • Light: Exposure to UV or even ambient light can induce photodegradation in some lignan compounds.[4][5]

  • Oxidation: The phenolic groups present in many lignans are susceptible to oxidation, which can be initiated by exposure to air (oxygen), oxidizing agents, or free radicals.[1][6][7][8]

Q3: Are there known degradation products of this compound?

A3: Currently, there is limited specific information in the public domain detailing the forced degradation studies and specific degradation products of this compound. However, based on the general degradation pathways of similar lignans, potential degradation products could arise from oxidation of phenolic moieties, cleavage of ether linkages, or other structural rearrangements. To ensure the accuracy of your results, it is crucial to develop and validate a stability-indicating analytical method that can separate the intact this compound from any potential degradants.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Possible Causes & Solutions

CauseSolution
Column Overload Decrease the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For lignans with phenolic groups, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) can improve peak shape by suppressing the ionization of silanol groups on the column.
Column Contamination or Degradation Wash the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase). If the problem persists, consider replacing the guard column or the analytical column.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase. Operating at a lower pH can also minimize secondary interactions with residual silanol groups.
Issue 2: Inconsistent or Shifting Retention Times

Possible Causes & Solutions

CauseSolution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run, especially when using a gradient method.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature throughout the analysis.
Pump Malfunction or Leaks Check the HPLC system for any leaks and ensure the pump is delivering a constant flow rate.
Issue 3: Low or No Recovery of this compound

Possible Causes & Solutions

CauseSolution
Incomplete Extraction from Sample Matrix Optimize the extraction solvent and method. Sonication or other assisted extraction techniques may improve recovery. For plant materials, different solvents like hexane, methanol, or acetone can yield different extraction efficiencies.
Degradation During Sample Preparation Minimize the exposure of the sample to light and heat. Work quickly and, if necessary, use amber vials and keep samples on ice.
Adsorption to Vials or Pipette Tips Use silanized glass vials or low-retention plasticware to minimize adsorption.
Matrix Effects The presence of other compounds in the sample extract can suppress the analytical signal. This can be addressed by using a more effective sample clean-up method (e.g., solid-phase extraction), diluting the sample, or using a matrix-matched calibration curve.
Issue 4: Presence of Ghost Peaks in the Chromatogram

Possible Causes & Solutions

CauseSolution
Contamination from Previous Injections Implement a thorough needle wash protocol and run blank injections between samples to ensure the system is clean.
Contaminants in the Mobile Phase or System Use high-purity solvents and filter the mobile phase. Flush the entire HPLC system to remove any accumulated contaminants.
Degradation of this compound in the Autosampler If samples are left in the autosampler for an extended period, degradation may occur. Use a cooled autosampler or analyze samples promptly after preparation.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC-UV Method for Lignan Analysis

This protocol provides a starting point for developing a stability-indicating method for this compound. Optimization will be required based on your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).

    • Example Gradient: Start with a lower percentage of Solvent B, and gradually increase to elute compounds with higher hydrophobicity. A post-run equilibration step is crucial.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is recommended to monitor peak purity).

  • Injection Volume: 10 µL.

Protocol 2: Forced Degradation Study

To assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Acid Hydrolysis: Incubate this compound solution in 0.1 N HCl at 60°C for a specified time.

  • Base Hydrolysis: Incubate this compound solution in 0.1 N NaOH at 60°C for a specified time.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid this compound or a solution to heat (e.g., 80°C).

  • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) or a combination of UV and visible light.

After exposure to these stress conditions, analyze the samples using the stability-indicating HPLC method to observe any new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample (e.g., Plant Material, Plasma) extraction Extraction of this compound sample->extraction cleanup Sample Clean-up (e.g., SPE) extraction->cleanup hplc HPLC System cleanup->hplc separation Chromatographic Separation hplc->separation detection UV/PDA Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for this compound analysis.

Caption: Troubleshooting logic for common HPLC issues.

degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound acid_base Acid/Base Hydrolysis This compound->acid_base oxidation Oxidation This compound->oxidation heat Thermal Stress This compound->heat light Photodegradation This compound->light hydrolysis_prod Hydrolyzed Products (e.g., ether cleavage) acid_base->hydrolysis_prod oxidized_prod Oxidized Products (e.g., quinones) oxidation->oxidized_prod isomerized_prod Isomers heat->isomerized_prod fragmented_prod Smaller Fragments heat->fragmented_prod light->fragmented_prod

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Niranthin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Niranthin, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1][2] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing is problematic because it can negatively impact the accuracy and reproducibility of your results.[1][3] Specifically, it can lead to:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[1]

  • Inaccurate Peak Integration: The asymmetrical shape can lead to errors in calculating the peak area, affecting the precision of quantitative analysis.[1]

  • Poor Reproducibility: Inconsistent peak tailing can reduce the overall robustness and reliability of the analytical method.[1]

The USP Tailing Factor (Tf) is a common metric used to quantify peak tailing, with an ideal value being close to 1.0.[1] Tf values greater than 2.0 are generally considered unacceptable for methods requiring high precision.[1]

Q2: What are the most common causes of peak tailing when analyzing this compound?

Peak tailing in HPLC can stem from several factors, broadly categorized as chemical interactions, sample and injection issues, and column or system integrity problems.[2] For a neutral compound like this compound, a lignan without strongly acidic or basic functional groups, the causes are often related to secondary interactions with the stationary phase or issues with the chromatographic system itself.

Common Causes of Peak Tailing:

  • Secondary Interactions with the Stationary Phase: Even though this compound is neutral, it can still interact with active sites on the column packing material, such as residual silanol groups on silica-based columns.[2][4] These interactions can cause some molecules to be retained longer than others, leading to a tailing peak.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shapes.[1][2] A partially blocked column frit can also cause peak tailing.[5]

  • Improper Mobile Phase Conditions: An unsuitable mobile phase pH or buffer concentration can contribute to peak tailing.[1] For neutral compounds like this compound, the mobile phase should be optimized to ensure good peak shape.

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and result in peak distortion, including tailing.[1][2][6]

  • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections between the column and the detector, can lead to peak broadening and tailing.[1][3] This is often more noticeable for early-eluting peaks.[6]

  • Solvent Mismatch: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion.[1][2]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

When encountering peak tailing in your this compound analysis, a systematic approach is crucial for efficient problem-solving. The following workflow provides a step-by-step guide to identifying and resolving the issue.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks system_issue Suspect System-Wide Issue (e.g., extra-column volume, detector) check_all_peaks->system_issue Yes niranthin_specific Suspect this compound-Specific Issue (e.g., secondary interactions, sample overload) check_all_peaks->niranthin_specific No check_connections Check and minimize tubing length/ID. Ensure proper connections. system_issue->check_connections reduce_injection Reduce injection volume and/or sample concentration. niranthin_specific->reduce_injection check_detector Check detector settings and cell. check_connections->check_detector check_column Evaluate Column Health reduce_injection->check_column flush_column Flush column with strong solvent. Consider column regeneration. check_column->flush_column Column is old or contaminated check_mobile_phase Evaluate Mobile Phase check_column->check_mobile_phase Column is new/in good condition replace_column Replace with a new or different column (e.g., end-capped, different chemistry). flush_column->replace_column prepare_fresh Prepare fresh mobile phase. Ensure proper degassing. check_mobile_phase->prepare_fresh Mobile phase is old check_sample_prep Review Sample Preparation check_mobile_phase->check_sample_prep Mobile phase is fresh adjust_ph Adjust mobile phase pH slightly (e.g., add 0.1% formic acid). prepare_fresh->adjust_ph match_solvent Match sample solvent to mobile phase. check_sample_prep->match_solvent Solvent mismatch suspected end Peak Shape Improved check_sample_prep->end No issue with sample prep cleanup_sample Improve sample cleanup (e.g., SPE). match_solvent->cleanup_sample

Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC analysis.

Guide 2: Optimizing HPLC Parameters for this compound Analysis

Based on published methods and general chromatographic principles, the following table summarizes key HPLC parameters and provides recommendations for optimizing the analysis of this compound to minimize peak tailing.

ParameterCommon Starting ConditionsTroubleshooting Recommendations for Peak Tailing
Column C18, 150 x 4.6 mm, 5 µmUse a modern, high-purity, end-capped silica column to minimize silanol interactions.[4][7] Consider a column with a different stationary phase if tailing persists.[4]
Mobile Phase Acetonitrile:Water (Isocratic or Gradient)Prepare fresh mobile phase daily. Add a small amount of acid (e.g., 0.05-0.1% TFA or formic acid) to the mobile phase to suppress any potential silanol activity.[8] A low pH mobile phase (around pH 3) can be beneficial.[4]
Flow Rate 1.0 mL/minEnsure the flow rate is optimal for the column dimensions. A lower flow rate can sometimes improve peak shape but will increase run time.
Injection Volume 10-20 µLTo check for column overload, inject a smaller volume (e.g., 5 µL) or dilute the sample.[1][6]
Sample Solvent Methanol or AcetonitrileThe sample solvent should be as weak as or weaker than the initial mobile phase composition to avoid peak distortion.[1][2]
Temperature AmbientIncreasing the column temperature (e.g., to 30-40 °C) can sometimes improve peak shape and reduce viscosity, but may also affect retention time and selectivity.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

If column contamination is suspected as the cause of peak tailing, a thorough flushing procedure can help restore performance.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade hexane (if compatible with your column)

  • HPLC-grade dichloromethane (if compatible with your column)

Procedure:

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Reverse the column direction. This helps to flush out particulates that may be trapped on the inlet frit.[5]

  • Flush with a series of solvents at a low flow rate (e.g., 0.5 mL/min):

    • 20 column volumes of HPLC-grade water: To remove any buffer salts.

    • 20 column volumes of isopropanol: To remove strongly retained organic compounds.

    • If your column is compatible, you can perform a more rigorous cleaning:

      • 10 column volumes of hexane.

      • 10 column volumes of dichloromethane.

      • 10 column volumes of isopropanol.

  • Equilibrate the column in the forward direction with your mobile phase until a stable baseline is achieved.

  • Reconnect the column to the detector and test its performance with a standard injection of this compound.

Protocol 2: Investigating the Effect of Mobile Phase pH

This protocol helps determine if secondary silanol interactions are contributing to peak tailing.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Prepare your standard mobile phase (e.g., Acetonitrile:Water) and run your this compound standard to obtain a baseline chromatogram showing the peak tailing.

  • Prepare a modified mobile phase by adding a small amount of acid. For example, prepare a mobile phase of Acetonitrile:Water with 0.1% formic acid. A low pH mobile phase can suppress the ionization of silanol groups, reducing their interaction with the analyte.[4]

  • Equilibrate the HPLC system with the modified mobile phase until the baseline is stable.

  • Inject the this compound standard and compare the peak shape to the baseline chromatogram. A significant reduction in peak tailing suggests that silanol interactions were a contributing factor.

The following diagram illustrates the relationship between mobile phase pH and silanol interactions, a key factor in peak tailing for some compounds.

Silanol_Interaction cluster_high_ph Higher pH Mobile Phase cluster_low_ph Low pH Mobile Phase (e.g., with 0.1% Formic Acid) silanol_ionized SiO- (Ionized Silanol) interaction Secondary Interaction silanol_ionized->interaction niranthin_high This compound niranthin_high->interaction tailing Peak Tailing interaction->tailing Leads to silanol_protonated SiOH (Protonated Silanol) no_interaction Minimal Interaction silanol_protonated->no_interaction niranthin_low This compound niranthin_low->no_interaction good_peak Symmetrical Peak no_interaction->good_peak Results in

Caption: Effect of mobile phase pH on silanol interactions and peak shape.

References

minimizing cytotoxicity of Niranthin in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxic effects of Niranthin in cell culture experiments. This compound, a lignan isolated from Phyllanthus amarus, has demonstrated various pharmacological activities, but like many bioactive compounds, it can exhibit cytotoxicity, which needs to be carefully managed to obtain reliable experimental results.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic profile of this compound?

A1: this compound has shown selective cytotoxicity against various cancer cell lines, including HeLa, HCT116, and K-562.[1][4][5][6] For instance, in one study, the IC50 value for this compound against HeLa cells was reported to be 70.4 µg/mL.[6] Conversely, it has been observed to have limited cytotoxicity to host cells, such as murine macrophages, and normal cell lines like NIH/3T3 at effective concentrations against pathogens like Leishmania donovani.[2][6] One study reported that even at a concentration of 100 µg/mL, this compound only reduced the viability of NIH/3T3 cells to about 60%.[6]

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: The cytotoxic effects of this compound are often linked to the induction of apoptosis.[2][5][7] This process can be initiated through the modulation of several key signaling pathways, including the downregulation of NF-κB, MAPKs, and PI3K-Akt pathways, which are crucial for cell survival and proliferation.[8] this compound has also been shown to act as a topoisomerase IB inhibitor, leading to DNA-protein adduct formation and subsequent apoptosis.[2][9]

Q3: How do I determine the optimal non-toxic concentration of this compound for my specific cell line?

A3: The optimal concentration of this compound with minimal cytotoxicity will vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) value for your specific cells. A typical approach is to use a broad range of concentrations in a cell viability assay, such as the MTT or Alamar Blue assay, to identify a concentration that maintains high cell viability while still being effective for your intended experiment.

Q4: Can the solvent used to dissolve this compound affect its cytotoxicity?

A4: Yes, the solvent can contribute to cytotoxicity. This compound is often dissolved in dimethyl sulfoxide (DMSO).[1] High concentrations of DMSO can be toxic to cells. It is essential to use a final DMSO concentration in the cell culture medium that is non-toxic to your cells, typically below 0.5% (v/v). Always include a vehicle control (medium with the same concentration of DMSO used for this compound dilutions) in your experiments to account for any solvent-induced effects.

Troubleshooting Guide: Minimizing this compound Cytotoxicity

This guide addresses common issues encountered during cell culture experiments with this compound.

Problem Potential Cause Recommended Solution
High levels of cell death observed at the desired experimental concentration. The concentration of this compound is above the cytotoxic threshold for the specific cell line.Perform a dose-response curve to determine the IC50 value. Select a concentration for your experiments that is well below the IC50 and demonstrates the desired biological effect with minimal impact on cell viability.
Inconsistent results in cell viability assays. - Uneven cell seeding.- Pipetting errors when adding this compound.- Edge effects in multi-well plates.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and mix the this compound solution thoroughly before adding to the wells.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Vehicle control (e.g., DMSO) shows significant cytotoxicity. The concentration of the solvent is too high.Decrease the final concentration of the solvent in the culture medium. For DMSO, aim for a final concentration of ≤ 0.1%. Prepare a serial dilution of your this compound stock solution to achieve the desired final concentration with a minimal amount of solvent.
Precipitation of this compound in the culture medium. This compound has limited solubility in aqueous solutions.Ensure the stock solution is fully dissolved before diluting in the culture medium. Consider using a serum-free medium for the initial hours of treatment if serum components are suspected of causing precipitation. Gently warm the medium to 37°C before adding the this compound solution.
Delayed cytotoxic effects observed after prolonged incubation. This compound may induce apoptosis or other forms of programmed cell death that require time to manifest.Conduct a time-course experiment to assess cell viability at different time points (e.g., 24h, 48h, 72h) to understand the kinetics of this compound's effect on your cells.

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with the vehicle (solvent control).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Component Volume/Concentration
Cell Seeding Density5,000 - 10,000 cells/well
This compound Concentrationse.g., 0.1, 1, 10, 50, 100 µM
MTT Solution5 mg/mL
Incubation Time (this compound)24, 48, or 72 hours
Incubation Time (MTT)3-4 hours
Solubilization Buffer100 µL/well
Absorbance Wavelength570 nm

Visualizations

Experimental Workflow for Assessing this compound Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_this compound Prepare this compound Dilutions prep_this compound->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve

Caption: Workflow for determining this compound's cytotoxicity using an MTT assay.

Signaling Pathways Modulated by this compound Leading to Apoptosis

G cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPKs (JNK, ERK) This compound->MAPK inhibits NFkB NF-κB This compound->NFkB inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Survival Cell Survival & Proliferation Akt->Survival MAPK->Survival MAPK->Apoptosis NFkB->Survival NFkB->Apoptosis

Caption: this compound induces apoptosis by inhibiting pro-survival signaling pathways.

References

refinement of Niranthin purification by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Niranthin Purification

Welcome to the technical support center for the . This guide provides detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing their purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this compound purification? A1: Silica gel (60–120 or 200-300 mesh) is the most commonly used stationary phase for the column chromatography of this compound and other lignans from Phyllanthus species.[1][2] For analytical purposes like HPTLC, chiral plates have been shown to provide excellent resolution of isomeric lignans.[1][3]

Q2: Which solvent systems are most effective for separating this compound? A2: Gradient elution with a non-polar and a moderately polar solvent is highly effective. A common system involves starting with n-hexane and gradually increasing the concentration of ethyl acetate.[1][2] Another validated mobile phase, particularly for TLC/HPTLC, is a mixture of n-hexane, acetone, and 1,4-dioxane (e.g., 9:1:0.5 by volume).[1][3]

Q3: How can I monitor the fractions during column chromatography? A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the separation and identifying fractions containing this compound.[4] Fractions can be compared against a standard this compound spot. High-Performance Liquid Chromatography (HPLC) is used for more precise quantitative analysis of the collected fractions to determine purity.[2][5]

Q4: What is the expected Rf value for this compound on a TLC plate? A4: Using a mobile phase of n-hexane/acetone/1,4-dioxane (9:1:0.5 by volume) on a chiral TLC plate, this compound (compound C) has been reported to have an Rf value of approximately 0.41.[1] Note that Rf values can vary depending on the specific TLC plate, solvent saturation, and temperature.

Q5: How can the initial yield of lignans, including this compound, be improved before chromatography? A5: The initial extraction method from the plant material significantly impacts the final yield. While conventional solvent extraction works, nonconventional methods like microwave-assisted extraction or enzymatic treatment (using cellulase and protease) have been shown to optimize the yield of the extract and its overall lignan content.[6] Soxhlet extraction with hexane can also yield an extract with a high concentration of phyllanthin and related lignans.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

Problem: Poor separation and resolution between this compound and other structurally similar lignans (e.g., Phyllanthin, Hypophyllanthin).

  • Possible Causes:

    • The mobile phase polarity is not optimal for separating compounds with close structural similarities.[7]

    • The column is overloaded with the sample.

    • The elution speed is too fast, not allowing for equilibrium.

  • Solutions:

    • Optimize the Elution Gradient: Employ a slow, shallow gradient. Start with 100% n-hexane and increase the ethyl acetate concentration in very small increments (e.g., 1-2%).[1][2]

    • Try an Alternative Solvent System: If hexane/ethyl acetate is not providing adequate separation, consider a system like n-hexane/acetone/1,4-dioxane.[1]

    • Reduce Sample Load: Overloading the column is a common cause of poor resolution. Decrease the amount of crude extract loaded onto the silica gel.

    • Control the Flow Rate: Maintain a consistent and slow flow rate to allow for proper partitioning of the compounds between the stationary and mobile phases.

Problem: Peaks are tailing in the chromatogram.

  • Possible Causes:

    • The sample is interacting too strongly with active sites (acidic silanol groups) on the silica gel.[8]

    • The sample was loaded in a solvent that was too strong (too polar).

    • The column is overloaded.[8]

  • Solutions:

    • Deactivate Silica Gel: To reduce acidity, silica gel can be treated by preparing the slurry in a mobile phase that contains a small amount of a modifying agent like triethylamine, if compatible with your compound.[9]

    • Use Dry Loading: If the sample has poor solubility in the starting mobile phase, use the dry loading method. Pre-adsorb the sample onto a small amount of silica gel from a suitable solvent, evaporate the solvent completely, and then load the dry, free-flowing powder onto the top of the column.[10]

    • Load in a Concentrated Band: Dissolve the sample in the minimum amount of solvent possible to ensure it loads onto the column as a narrow, concentrated band.[10]

Problem: this compound is not eluting from the column or the retention time is excessively long.

  • Possible Causes:

    • The mobile phase is too non-polar for the compound.[11]

    • The compound may have degraded or irreversibly adsorbed onto the column.[9]

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.[11]

    • Check Compound Stability: Before performing column chromatography, run a simple test by spotting the crude extract on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation occurs on the silica.[9]

Problem: The final yield of purified this compound is very low.

  • Possible Causes:

    • Inefficient initial extraction from the plant material.[6]

    • Compound degradation on the silica gel column.[9]

    • Fractions were mixed due to poor separation, leading to loss during selection.

    • The column was allowed to run dry, causing cracking of the stationary phase.

  • Solutions:

    • Optimize Initial Extraction: Use an extraction method known to maximize lignan content, such as microwave-assisted or enzymatic extraction.[6]

    • Monitor Fractions Carefully: Use TLC to analyze fractions before combining them to avoid mixing pure fractions with impure ones.

    • Maintain Column Integrity: Never let the solvent level drop below the top of the stationary phase. Keep the column wet at all times to prevent cracking and channeling.

Data Presentation: Solvent Systems & HPLC Conditions

Table 1: Column Chromatography Systems for Lignan Separation

Stationary Phase Mobile Phase / Elution System Target Lignans Source
Silica Gel (60-120 mesh) Gradient of n-hexane and ethyl acetate (starting from 90:10 v/v) This compound (C), Nirtetralin (D), Phyllanthin (A), Hypophyllanthin (B) [1][12]
Chiral TLC Plate n-hexane / acetone / 1,4-dioxane (9:1:0.5 by volume) This compound (Rf=0.41), Nirtetralin (Rf=0.48), Phyllanthin (Rf=0.30), Hypophyllanthin (Rf=0.36) [1]

| Polyamide Resin | Step gradient of Water, 40% Ethanol, and 80% Ethanol | Total Lignans and Flavonoids |[13] |

Table 2: HPLC Conditions for this compound Analysis

Parameter Condition 1 Condition 2
Column Thermo Hypersil Gold C18 (2.1 × 250 mm, 5 µm) Chromolith performance RP-18E (100–4.6)
Mobile Phase Acetonitrile : Water (55:45, v/v) Gradient: Acetonitrile (B) and Water (A). 0 min—40% B, 20 min—50% B
Flow Rate 1.0 mL/min 1.0 mL/min
Detection Wavelength 230 nm 280 nm
Column Temperature 30 °C 25 °C

| Source |[2] |[5] |

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This protocol describes a general method for purifying this compound from a pre-extracted plant source using silica gel column chromatography.

1. Preparation of the Column

  • Select a glass column of appropriate size based on the amount of crude extract (a rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight).

  • Prepare a slurry of silica gel (60-120 mesh) in the initial, non-polar solvent (e.g., 100% n-hexane).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add a small layer of sand on top of the silica bed to protect the surface.

  • Wash the packed column with 2-3 column volumes of the initial solvent, ensuring the solvent level never drops below the top of the sand layer.

2. Sample Loading

  • Wet Loading:

    • Dissolve the crude lignan extract in a minimal volume of a suitable solvent (e.g., dichloromethane or the mobile phase).[10]

    • Carefully pipette the dissolved sample directly onto the sand layer at the top of the column.[10]

    • Allow the sample to absorb completely into the silica bed by draining the solvent until the liquid level just touches the sand.

    • Gently add a small amount of fresh solvent, wash the sides of the column, and again allow it to absorb.

  • Dry Loading (Recommended for samples with poor solubility):

    • Dissolve the crude extract in a suitable solvent like methanol or dichloromethane.[10]

    • Add a small amount of silica gel (approx. 2-3 times the weight of the extract) to the solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10]

    • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection

  • Begin elution with the starting solvent (e.g., n-hexane / ethyl acetate, 90:10 v/v).[1]

  • Start collecting fractions of a fixed volume (e.g., 10-20 mL) as soon as the solvent begins to elute from the column.

  • Gradually increase the polarity of the mobile phase by incrementally increasing the percentage of ethyl acetate. A shallow gradient is crucial for separating closely related lignans.[2]

  • Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and run it in a suitable solvent system (e.g., n-hexane/acetone/1,4-dioxane 9:1:0.5). Visualize spots under UV light.

  • Combine the fractions that show a pure spot corresponding to the this compound standard.

4. Purity Analysis

  • Evaporate the solvent from the combined pure fractions under reduced pressure.

  • Confirm the purity of the isolated this compound using HPLC with the conditions outlined in Table 2.[2][5]

  • Further characterization can be performed using techniques like NMR and Mass Spectrometry.[1]

Visualizations

Workflow cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Isolation Plant Dried Plant Material (Phyllanthus amarus) Extract Crude Lignan Extract Plant->Extract Extraction (e.g., Methanol) Load Load Extract on Silica Column Extract->Load Elute Gradient Elution (Hexane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Final Pure this compound Combine->Final

Caption: Workflow for this compound purification.

Troubleshooting Start Problem: Poor Peak Resolution Q1 Is the column overloaded? Start->Q1 S1 Solution: Reduce sample load. Use dry-loading method. Q1->S1 Yes Q2 Is the elution gradient too steep? Q1->Q2 No End Re-run Experiment S1->End S2 Solution: Use a shallower gradient. (e.g., 1-2% increments) Q2->S2 Yes Q3 Is the flow rate too fast? Q2->Q3 No S2->End S3 Solution: Reduce flow rate to allow for equilibrium. Q3->S3 Yes Q3->End No (Consider alternative solvent system) S3->End

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Large-Scale Synthesis of Niranthin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Niranthin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Section 1: Extraction and Purification of this compound from Natural Sources

The isolation of this compound from its natural source, primarily plants of the Phyllanthus genus, presents challenges related to extraction efficiency and the purification of the target molecule from a complex mixture of similar compounds.

Frequently Asked Questions (FAQs) - Extraction and Purification

Q1: What are the main challenges in extracting this compound from Phyllanthus species?

A1: The primary challenges include:

  • Low Yield: this compound is often present in low concentrations in the plant material.

  • Co-extraction of Structurally Similar Lignans: Phyllanthus species contain a variety of lignans with similar polarities and structures, such as phyllanthin and hypophyllanthin, making selective extraction difficult.

  • Solvent Selection: The choice of solvent significantly impacts the yield and purity of the extracted this compound.

  • Degradation: Lignans can be sensitive to heat and pH, potentially leading to degradation during extraction.

Q2: Which extraction methods are most effective for obtaining this compound?

A2: Several methods have been explored, each with its own advantages and disadvantages. Conventional methods like Soxhlet extraction can be effective but may lead to thermal degradation. Non-conventional methods are often preferred for improved efficiency and yield. These include:

  • Microwave-Assisted Extraction (MAE): Offers rapid extraction with reduced solvent consumption.

  • Alkaline or Enzymatic Digestion: These pre-treatment methods can help to break down the plant cell walls, leading to a better release of lignans.[1][2]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2, this method can offer high selectivity, although the addition of a co-solvent like ethanol may be necessary to increase the recovery of more polar lignans like this compound.[3]

Troubleshooting Guide - Extraction and Purification
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Lignan Extract 1. Inefficient cell wall disruption. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature.1. Ensure the plant material is finely powdered. Consider enzymatic or alkaline pre-treatment to enhance cell wall degradation.[1][2] 2. Refer to the data table below for solvent effectiveness. Hexane has shown high phyllanthin content, but methanol extracts a higher total amount of lignans.[1] 3. Optimize extraction parameters. For MAE, experiment with different power levels and durations.
Low Purity of this compound in the Crude Extract 1. Co-extraction of other lignans and lipids. 2. Inadequate selectivity of the extraction method.1. Perform a preliminary defatting step with a non-polar solvent like hexane if the starting material is rich in lipids. 2. Employ a more selective extraction technique like SFE. Adjusting the pressure, temperature, and co-solvent percentage can fine-tune the selectivity for this compound.[3]
Difficulty in Separating this compound from Phyllanthin and Hypophyllanthin 1. Similar chromatographic behavior of the lignan isomers.1. Utilize high-resolution purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC). 2. For HPLC, carefully optimize the mobile phase composition and gradient. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[4]
Data Presentation: Lignan Extraction from Phyllanthus niruri

The following table summarizes the yield and phyllanthin content from the aerial parts of P. niruri using various conventional extraction methods. Phyllanthin is often used as a marker for the total lignan content.

Extraction Method Solvent Yield of Extract (g% w/w) Phyllanthin Content (mg/g Extract) Total Lignans (calc. as Phyllanthin mg/g Extract)
Boiling WaterWater18.100.33 ± 0.102.14 ± 0.81
MacerationMethanol3.603.10 ± 2.1015.15 ± 2.10
SoxhletHexane0.8236.20 ± 2.60115.1 ± 8.30
SoxhletCH₂Cl₂1.1211.70 ± 1.6841.55 ± 1.32
SoxhletAcetone3.4011.70 ± 1.1038.99 ± 4.20

Data sourced from Molecules (2020).[1]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general guideline for the analytical separation of this compound from other lignans.

  • Sample Preparation: Dissolve the dried plant extract in HPLC-grade methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is recommended.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is typically employed. A common starting point is a 55:45 (v/v) ratio of acetonitrile to water.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.[4]

  • Detection: UV detection at 230 nm is appropriate for monitoring the elution of lignans.[4]

  • Injection Volume: 10-20 µL.

Visualization: this compound Purification Workflow

G start Dried Phyllanthus amarus extraction Extraction (e.g., Methanol Maceration) start->extraction crude_extract Crude Lignan Extract (this compound, Phyllanthin, Hypophyllanthin, etc.) extraction->crude_extract purification Chromatographic Purification (e.g., Preparative HPLC) crude_extract->purification fractions Separated Fractions purification->fractions This compound Pure this compound fractions->this compound other_lignans Other Lignans fractions->other_lignans

Caption: Workflow for the extraction and purification of this compound.

Section 2: Challenges in the Chemical Synthesis of this compound

The total synthesis of this compound is a complex undertaking, with the primary difficulties arising from the need for precise control over the stereochemistry of the molecule.

Frequently Asked Questions (FAQs) - Chemical Synthesis

Q1: What are the major hurdles in the total synthesis of this compound?

A1: The key challenges are:

  • Stereoselectivity: this compound has multiple stereocenters, and achieving the correct relative and absolute stereochemistry is crucial for its biological activity.

  • Construction of the Tetrahydrofuran Core: The formation of the substituted tetrahydrofuran ring with the desired stereochemistry is a significant synthetic challenge.

  • Multi-step Synthesis: The overall synthesis is lengthy, which can lead to a low overall yield, making large-scale production difficult and costly.

  • Purification of Diastereomers: The separation of the desired diastereomer from other stereoisomers formed during the reaction can be challenging.

Q2: What synthetic strategies have been successfully employed for this compound?

A2: A notable successful strategy involves the asymmetric total synthesis of (-)-Niranthin using the reductive ring-opening of a donor-acceptor cyclopropane as a key step to introduce the necessary stereocenters. Other key reactions may include Wittig reactions for carbon-carbon bond formation and stereoselective reductions.

Troubleshooting Guide - Chemical Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity in Tetrahydrofuran Ring Formation 1. Inappropriate choice of catalyst or reagent. 2. Non-optimal reaction temperature. 3. Steric hindrance from protecting groups.1. For cyclization reactions, screen a variety of Lewis or Brønsted acids to find the optimal catalyst. 2. Vary the reaction temperature; lower temperatures often favor higher stereoselectivity. 3. Re-evaluate the protecting group strategy to minimize steric hindrance that may influence the transition state.
Poor Yield in Wittig Reaction 1. Incomplete formation of the ylide. 2. Sterically hindered aldehyde or ketone. 3. Unstable ylide leading to side reactions.1. Ensure the use of a sufficiently strong base (e.g., n-BuLi) and anhydrous conditions for ylide formation. 2. If steric hindrance is an issue, consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction. 3. For stabilized ylides, longer reaction times or higher temperatures may be required.
Incomplete Reductive Ring-Opening of Cyclopropane 1. Inactive catalyst or reducing agent. 2. Insufficient reaction time or temperature.1. Ensure the catalyst (e.g., a palladium catalyst) is active and the reducing agent (e.g., H₂) is of high purity. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary.
Difficulty in Separating Diastereomers 1. Similar polarity and physical properties of the isomers.1. Utilize chiral HPLC for analytical and preparative separations. 2. Consider derivatization of the diastereomeric mixture to create compounds with greater differences in their physical properties, facilitating separation by conventional chromatography, followed by removal of the derivatizing group.
Experimental Protocols: Key Synthetic Transformations

Detailed, step-by-step protocols for the entire synthesis of this compound are proprietary and not fully disclosed in the public literature. However, the following provides a general outline for key reaction types that are relevant to its synthesis.

General Protocol for Reductive Ring-Opening of a Donor-Acceptor Cyclopropane:

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the donor-acceptor cyclopropane substrate in a suitable anhydrous solvent (e.g., THF or methanol).

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd/C).

  • Reduction: Introduce a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography on silica gel.

General Protocol for a Wittig Reaction:

  • Ylide Formation: In an inert atmosphere, dissolve the phosphonium salt in an anhydrous solvent (e.g., THF). Cool the solution (e.g., to -78 °C or 0 °C) and add a strong base (e.g., n-butyllithium) dropwise. Allow the mixture to stir to form the ylide.

  • Aldehyde/Ketone Addition: Add a solution of the aldehyde or ketone in the same anhydrous solvent to the ylide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting alkene by flash column chromatography.

Visualization: Troubleshooting Low Stereoselectivity

G problem Low Diastereoselectivity in Cyclization Step cause1 Suboptimal Temperature? problem->cause1 cause2 Incorrect Catalyst/Reagent? problem->cause2 cause3 Steric Hindrance? problem->cause3 solution1 Vary Temperature (e.g., lower to -78 °C) cause1->solution1 solution2 Screen Different Catalysts (e.g., Lewis Acids) cause2->solution2 solution3 Re-evaluate Protecting Groups cause3->solution3

Caption: A logical workflow for troubleshooting low stereoselectivity.

References

improving the oral bioavailability of Niranthin formulations

Author: BenchChem Technical Support Team. Date: November 2025

Niranthin Formulation Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the oral bioavailability of this compound formulations. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and detailed protocols for key formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability challenging?

A: this compound is a bioactive lignan found in plants of the Phyllanthus species, such as Phyllanthus amarus.[1][2] It exhibits a range of pharmacological activities, including anti-inflammatory and anti-leishmanial effects.[2][3] The primary challenges to its oral bioavailability are its poor aqueous solubility and potential susceptibility to efflux by transporters like P-glycoprotein (P-gp) in the gastrointestinal tract.[1][4] These factors limit its dissolution in gastrointestinal fluids and its absorption into systemic circulation, potentially reducing its therapeutic efficacy.

Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?

A: The main goal is to enhance the dissolution rate and/or apparent solubility of this compound. Key strategies focus on creating amorphous solid dispersions and reducing particle size to the nanoscale. Common approaches include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to create an amorphous form, which has higher energy and improved solubility compared to its crystalline form.[1][5][6]

  • Nanoformulations:

    • Nanosuspensions: Reducing the particle size of this compound to the sub-micron range increases the surface area, leading to a faster dissolution rate.[2][7]

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oil, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation with aqueous fluids in the GI tract. This keeps the drug in a solubilized state for absorption.[8]

    • Lipid-Based Nanoparticles (e.g., SLNs): Encapsulating this compound within solid lipid nanoparticles can improve its stability and facilitate absorption.[9]

Q3: How does P-glycoprotein (P-gp) affect this compound's bioavailability and how can this be addressed?

A: P-glycoprotein is an efflux transporter protein in the intestinal epithelium that actively pumps xenobiotics, including some drugs and natural compounds, back into the intestinal lumen, thereby reducing their net absorption. Lignans similar to this compound have been shown to be substrates and/or inhibitors of P-gp.[10] If this compound is a P-gp substrate, its absorption will be limited. This can be addressed by co-administering a P-gp inhibitor or by using formulation excipients (like certain surfactants used in SMEDDS or solid dispersions) that have P-gp inhibitory effects.[10][11][12]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low in vitro dissolution rate of my solid dispersion formulation. 1. Incomplete conversion to amorphous state.2. Drug recrystallization during the process or storage.3. Poor wettability of the formulation.4. Inappropriate drug-to-carrier ratio.1. Confirm amorphous state using XRD and DSC.2. Select a polymer with a high glass transition temperature (Tg) to improve stability.3. Incorporate a hydrophilic surfactant into the formulation.4. Optimize the drug loading; higher carrier content often improves dissolution.
Good in vitro dissolution but poor in vivo bioavailability (low AUC, Cmax). 1. P-glycoprotein (P-gp) mediated efflux: The dissolved drug is being pumped back into the GI lumen.2. First-pass metabolism: The drug is extensively metabolized in the gut wall or liver before reaching systemic circulation.3. In vivo precipitation: The supersaturated solution created by the amorphous formulation precipitates into a less soluble form in the GI tract.1. Perform an in vitro Caco-2 cell permeability assay to assess P-gp efflux. Consider using excipients with P-gp inhibitory activity (e.g., Gelucire®, Cremophor® RH 40).[8]2. Investigate metabolic pathways. Co-administration with a metabolic inhibitor (e.g., piperine) could be explored in preclinical models.3. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the solid dispersion formulation to maintain a supersaturated state in vivo.
High inter-subject variability in animal pharmacokinetic studies. 1. pH-dependent solubility of the formulation.2. Influence of food on absorption (positive or negative food effect).3. Inconsistent emulsification of lipid-based formulations (e.g., SMEDDS).1. Test the formulation's dissolution across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).2. Conduct fasted vs. fed state pharmacokinetic studies to characterize the food effect.3. Optimize the surfactant/co-surfactant ratio in SMEDDS to ensure robust and spontaneous emulsification.

Quantitative Data on Bioavailability Enhancement

While specific pharmacokinetic data for this compound formulations is limited in publicly available literature, studies on the closely related lignan Phyllanthin and the flavonoid Naringenin provide excellent models for the expected improvements.

Table 1: Comparison of Pharmacokinetic Parameters for Phyllanthin Formulations in Rats This table illustrates the enhancement of Phyllanthin bioavailability using different advanced formulation strategies.

FormulationCmax (ng/mL)AUC₀₋t (ng·h/mL)Relative Bioavailability IncreaseReference
Phyllanthin (Plain Drug)11.4418.07-[13]
Phospholipid Complex31.4441.43~2.3-fold[13]
Conventional Liposomes-15217.60~2.9-fold (vs. free drug AUC of 5265.30)[14]
PEGylated Liposomes-30810.23~5.8-fold (vs. free drug AUC of 5265.30)[14]

Table 2: Comparison of Pharmacokinetic Parameters for Naringenin Formulations in Rats This table demonstrates the significant improvement in Naringenin absorption achieved with an amorphous solid dispersion prepared by hot-melt extrusion.

Formulation (100 mg/kg oral dose)Cmax (µg/mL)tmax (h)AUC₀₋∞ (µg·h/mL)Relative Bioavailability IncreaseReference
Crystalline Naringenin0.13 ± 0.014.00 ± 1.260.74 ± 0.24-[15]
Physical Mixture (PM)0.49 ± 0.072.00 ± 0.002.02 ± 0.46~2.7-fold[15]
Solid Dispersion (SD)1.83 ± 0.202.00 ± 0.007.90 ± 0.94~10.7-fold[15]

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This method is suitable for thermally labile compounds and involves dissolving both the drug and a hydrophilic carrier in a common solvent, which is then evaporated.

Methodology:

  • Selection of Carrier: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), or a Polyethylene Glycol (PEG 6000).

  • Solubilization: Accurately weigh this compound and the selected carrier (e.g., in a 1:4 drug-to-carrier ratio). Dissolve both components in a suitable volatile organic solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol) in a round-bottom flask.[6][16]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.[17]

  • Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask. Gently pulverize the material using a mortar and pestle.

  • Sieving and Storage: Pass the powdered solid dispersion through a fine mesh sieve (e.g., #80 mesh) to ensure particle size uniformity. Store the final product in a desiccator to protect it from moisture.

G cluster_prep Preparation cluster_char Characterization cluster_invivo Preclinical Evaluation weigh 1. Weigh this compound & Carrier dissolve 2. Dissolve in Common Solvent weigh->dissolve evap 3. Solvent Evaporation (Rotary Evaporator) dissolve->evap dry 4. Vacuum Drying evap->dry process 5. Pulverize & Sieve dry->process diss_test In Vitro Dissolution (USP Apparatus II) process->diss_test xrd Solid-State Analysis (XRD, DSC) process->xrd pk_study Animal PK Study (e.g., in Rats) diss_test->pk_study Promising Result analyze Analyze Plasma Samples (LC-MS/MS) pk_study->analyze params Calculate PK Parameters (AUC, Cmax, tmax) analyze->params

Fig 1. Experimental workflow for developing and testing a this compound solid dispersion.
Protocol 2: In Vitro P-Glycoprotein (P-gp) Efflux Assay using Caco-2 Cells

This protocol assesses whether this compound is a substrate for the P-gp efflux pump, a common cause of poor oral absorption.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Study:

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • Add the this compound solution (at a known concentration) to either the apical (A) or basolateral (B) side of the Transwell® insert.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber (B side for A→B transport; A side for B→A transport) at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.

  • Control Experiments: Run parallel experiments with known P-gp substrates (e.g., Digoxin) and inhibitors (e.g., Verapamil) to validate the assay.

  • Quantification: Analyze the concentration of this compound in all collected samples using a validated analytical method, such as HPLC or LC-MS/MS.

  • Calculate Permeability: Determine the apparent permeability coefficient (Papp) for both directions (A→B and B→A).

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration.

  • Calculate Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

    • An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux by P-gp.[10]

G cluster_yes cluster_no start Low in vivo bioavailability despite good dissolution? check_pgp Is this compound a P-gp substrate? start->check_pgp yes_pgp Yes (Efflux Ratio > 2) check_pgp->yes_pgp solution_pgp Incorporate P-gp Inhibitors (e.g., specific excipients like Gelucire®, Cremophor®) OR Co-administer P-gp inhibitor check_pgp->solution_pgp Yes no_pgp No (Efflux Ratio < 2) check_pgp->no_pgp check_metabolism Consider other factors: - First-pass metabolism - In vivo precipitation check_pgp->check_metabolism No retest_pk Re-evaluate in vivo PK solution_pgp->retest_pk solution_metabolism Investigate metabolic stability (liver microsomes) Add precipitation inhibitors (e.g., HPMC, PVP) check_metabolism->solution_metabolism

Fig 2. Troubleshooting flowchart for addressing poor in vivo performance.
Signaling Pathway: this compound's Anti-Inflammatory Mechanism

Recent studies have shown that this compound exerts anti-inflammatory effects by modulating key signaling pathways. Understanding these mechanisms can be valuable for correlating pharmacokinetic profiles with pharmacodynamic outcomes. This compound has been shown to inhibit the activation of NF-κB, MAPKs (JNK, ERK), and PI3K-Akt pathways in response to inflammatory stimuli like LPS.[3][18] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as COX-2, TNF-α, and IL-1β.[3]

G cluster_pathways Intracellular Signaling Cascades LPS Inflammatory Stimulus (e.g., LPS) PI3K PI3K LPS->PI3K MAPK MAPKs LPS->MAPK IKK IKKα/β LPS->IKK Akt Akt PI3K->Akt Akt->IKK JNK_ERK JNK / ERK MAPK->JNK_ERK NFkB NF-κB (p65) JNK_ERK->NFkB IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases COX2 COX-2 NFkB->COX2 transcription TNFa TNF-α NFkB->TNFa transcription IL1b IL-1β NFkB->IL1b transcription This compound This compound This compound->Akt This compound->JNK_ERK This compound->IKK This compound->NFkB Response Inflammatory Response COX2->Response TNFa->Response IL1b->Response

Fig 3. This compound's inhibition of NF-κB/MAPK/PI3K-Akt pathways.

References

Technical Support Center: Optimization of Mobile Phase for Niranthin Separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the separation of Niranthin using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the HPLC analysis of this compound.

Q1: What is a good starting mobile phase for this compound separation?

A good starting point for developing a reversed-phase HPLC method for this compound is a mobile phase consisting of a mixture of acetonitrile and water.[1][2][3] An isocratic elution with an equal ratio of acetonitrile and water (50:50, v/v) is a common starting condition.[3] To improve peak shape and control the ionization of acidic silanol groups on the column, a small amount of acid, such as 0.05% trifluoroacetic acid (TFA), can be added to the water component.[2][3][4]

Q2: My this compound peak is showing significant tailing. How can I fix this?

Peak tailing is a common issue in HPLC and can be caused by several factors. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Tailing can occur due to interactions between the analyte and active silanol groups on the silica-based column. Lowering the pH of the mobile phase by adding an acid like TFA or formic acid can suppress the ionization of these silanols, reducing unwanted interactions.[5][6][7]

  • Check for Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Try flushing the column with a strong solvent to clean it.[6]

  • Use a High-Purity Column: Columns packed with high-purity silica exhibit fewer active silanols, minimizing tailing.[7]

  • Insufficient Buffering: If not using an acid modifier, ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a constant pH and ionization state for the analyte.[7]

Q3: The resolution between this compound and other lignans (like Nirtetralin or Hypophyllanthin) is poor. How can I improve it?

Improving resolution requires adjusting the selectivity or efficiency of your separation.

  • Modify Solvent Ratio: Systematically vary the ratio of acetonitrile to water in your mobile phase.[1][8] Increasing the water content (the weaker solvent in reversed-phase) will generally increase retention times and may improve the separation between closely eluting peaks.

  • Change Organic Solvent: The choice of organic solvent affects selectivity. If acetonitrile does not provide adequate separation, consider trying methanol. Methanol has different solvatochromatic properties than acetonitrile and can alter the elution order or spacing of peaks.[5]

  • Adjust Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve efficiency, sometimes leading to better resolution. However, it can also affect selectivity, so it should be tested systematically (e.g., in 5°C increments).[1][8]

  • Optimize Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, which may enhance resolution, although this will also increase the analysis time.[8][9]

Q4: I'm observing a sudden shift in the retention time for this compound. What could be the cause?

Retention time instability can compromise the reliability of your results. Common causes include:

  • Inconsistent Mobile Phase Preparation: Even small variations in the mobile phase composition can lead to shifts in retention time.[8] Ensure you are preparing the mobile phase accurately and consistently for every run.

  • Column Temperature Fluctuations: If you are not using a column oven, changes in the ambient laboratory temperature can affect retention times. Using a thermostatically controlled column compartment is highly recommended.[7][8]

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when using mobile phases with extreme pH values. This changes the column chemistry and affects retention.[7]

  • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.

Q5: The backpressure in my HPLC system is too high. What should I do?

High backpressure is a frequent problem that can damage the pump and column.

  • Isolate the Source: Systematically disconnect components to identify the source of the blockage. Start by disconnecting the column; if the pressure drops significantly, the column is likely the issue. If the pressure remains high, the blockage is somewhere between the pump and the injector.[6][10]

  • Check for Column Blockage: A blocked frit at the column inlet is a common cause. Try back-flushing the column (reversing the flow direction) at a low flow rate to dislodge particulates.[6] Note: Always disconnect the column from the detector before back-flushing.

  • Filter Samples and Mobile Phase: Ensure all samples and mobile phase solvents are filtered through an appropriate filter (e.g., 0.45 µm or 0.22 µm) to remove particulate matter that can clog the system.[11]

  • Buffer Precipitation: If you are using buffers, ensure they are fully dissolved and miscible with the organic solvent. Buffer precipitation can occur when mixing aqueous and organic phases, leading to blockages.[7]

Experimental Protocols

Below is a detailed methodology for a validated reversed-phase HPLC method for the separation and quantification of this compound.[2][3][4][12]

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, in-line degasser, autosampler, and a photodiode array (PDA) detector.[3]

  • Column: Waters C18 XBridge® column (150 mm x 4.6 mm, 5.0 µm particle size).[3]

  • Mobile Phase: An isocratic mixture of acetonitrile and water containing 0.05% (v/v) trifluoroacetic acid (TFA) in a 50:50 ratio.[3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: Ambient.[4]

  • Injection Volume: 20 µL.[3]

  • Detection Wavelength: 230 nm.[4]

2. Standard Solution Preparation

  • Prepare a stock solution of this compound standard in HPLC-grade methanol at a concentration of 1.0 mg/mL.[4]

  • From the stock solution, prepare a series of working standard solutions at different concentrations by diluting with methanol to create a calibration curve.

3. Sample Preparation

  • Extract the plant material or drug product with a suitable solvent (e.g., methanol).

  • Filter the sample extract through a 0.45 µm syringe filter before injection to remove any particulate matter.[11]

4. Analysis Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions followed by the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.[3]

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Data Presentation

The following tables summarize key quantitative data from a validated HPLC method for this compound and other lignans.

Table 1: Chromatographic Parameters

Compound Retention Time (min) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL)
Phyllanthin 10.47 0.75 3.00
Hypophyllanthin 11.10 0.75 3.00
Nirtetralin 13.67 0.75 3.00
This compound 14.53 0.75 3.00

Data sourced from a study using an XBridge C18 column with an isocratic mobile phase of acetonitrile and water with 0.05% TFA (50:50) at a flow rate of 1 mL/min.[2][3][4][12]

Visualizations

The following diagrams illustrate key workflows for method optimization and troubleshooting.

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal (e.g., Resolve this compound) initial_conditions Select Initial Conditions - C18 Column - ACN:H2O (50:50) - Flow Rate: 1.0 mL/min start->initial_conditions run_hplc Run Initial HPLC Analysis initial_conditions->run_hplc evaluate Evaluate Chromatogram: Resolution, Peak Shape, RT run_hplc->evaluate adjust_solvent Adjust ACN:H2O Ratio (e.g., 45:55 or 55:45) evaluate->adjust_solvent Poor Resolution change_solvent Change Organic Solvent (e.g., to Methanol) evaluate->change_solvent Co-elution/ Poor Selectivity add_modifier Add/Adjust Modifier (e.g., 0.05% TFA) evaluate->add_modifier Peak Tailing end_node Optimized Method Achieved evaluate->end_node Acceptable adjust_solvent->run_hplc change_solvent->run_hplc add_modifier->run_hplc

Caption: Workflow for HPLC Mobile Phase Optimization.

HPLC_Troubleshooting_Tree problem Problem Observed During This compound Analysis peak_shape Poor Peak Shape? problem->peak_shape retention Retention Time Shift? pressure High Backpressure? peak_shape->retention No tailing Tailing peak_shape->tailing Yes split Splitting peak_shape->split Yes retention->pressure No sol_retention Solution: - Ensure consistent mobile phase prep - Use column oven - Check pump flow rate retention->sol_retention Yes sol_pressure Solution: - Isolate source of blockage - Back-flush column - Filter samples & mobile phase pressure->sol_pressure Yes sol_tailing Solution: - Lower mobile phase pH - Check for column contamination tailing->sol_tailing sol_split Solution: - Check for column void/damage - Ensure sample solvent matches mobile phase split->sol_split

Caption: Troubleshooting Decision Tree for HPLC Analysis.

References

Technical Support Center: Optimizing Animal Studies with Niranthin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving Niranthin. Our goal is to ensure the generation of robust and reproducible data.

Troubleshooting Guide: Reducing Variability

High variability in animal studies can mask the true effects of a compound. Below are common issues encountered during experiments with this compound, their potential causes, and actionable solutions.

IssuePotential Cause(s)Troubleshooting Steps & Optimization
High variability in anti-inflammatory assays (e.g., carrageenan-induced paw edema) 1. Inconsistent this compound Administration: Improper dosing, inconsistent volume, or incorrect route of administration. 2. Animal Stress: Improper handling, novel environments, or social stressors. 3. Environmental Factors: Fluctuations in temperature, humidity, or light cycles. 4. Dietary Inconsistencies: Variation in feed composition, particularly phytoestrogen content, can influence inflammatory responses.[1] 5. Animal Characteristics: Differences in age, weight, sex, and genetic background.[2]1. Standardize Administration: Ensure accurate and consistent preparation of this compound solution. Use precise, calibrated equipment for administration. For intraperitoneal (i.p.) or oral (p.o.) routes, ensure consistent technique and timing.[3][4] 2. Acclimatize Animals: Handle animals for several days before the experiment to reduce stress.[2] Perform procedures in a quiet, dedicated space. 3. Control Environment: Maintain a stable environment with controlled temperature, humidity, and a consistent 12-hour light/dark cycle.[5] 4. Standardize Diet: Use a fixed, purified diet to minimize variability from nutritional factors.[1][6][7] 5. Homogenize Groups: Use animals of the same age, sex, and from the same supplier. Randomize animals into experimental groups.
Inconsistent results in behavioral assays (e.g., elevated plus-maze for anxiolytic effects) 1. Experimenter Bias: Unintentional cues from the experimenter. 2. Circadian Rhythm Disruption: Testing at different times of the day. 3. Apparatus Familiarity: Lack of habituation to the testing apparatus. 4. Inconsistent this compound Bioavailability: Issues with absorption or metabolism.1. Blinding: The experimenter observing the behavior should be blind to the treatment groups. 2. Consistent Timing: Conduct all behavioral tests at the same time of day to minimize the influence of circadian rhythms.[5] 3. Habituation: Allow animals to acclimate to the testing room before starting the experiment.[5] 4. Consistent Dosing Regimen: Administer this compound at the same time relative to testing in all animals. Consider pharmacokinetic studies to understand its absorption and distribution.[8]
Variable parasite load in Leishmania infection models 1. Inconsistent Inoculum: Variation in the number or viability of parasites injected. 2. Animal Immune Status: Differences in the immune response of individual animals. 3. Route of Infection: Inconsistent administration of the parasite. 4. Timing of Treatment: Variation in the initiation of this compound treatment post-infection.1. Standardize Inoculum: Use a consistent method to prepare and quantify the Leishmania promastigotes.[9][10] 2. Use Inbred Strains: Employ genetically homogenous animal strains (e.g., BALB/c mice) to minimize genetic variability in immune responses.[11][12] 3. Consistent Infection Route: Ensure the injection (e.g., footpad, intravenous) is performed consistently for all animals.[10] 4. Standardize Treatment Onset: Begin this compound administration at a fixed time point after infection for all groups.[12]
Issues with this compound Solution Preparation and Stability 1. Incomplete Solubilization: this compound may not be fully dissolved, leading to inaccurate dosing. 2. Degradation of this compound: The compound may be unstable in certain solvents or under specific storage conditions.1. Optimize Solubilization: Test different biocompatible solvents (e.g., DMSO, ethanol) and sonicate if necessary to ensure complete dissolution. Prepare a stock solution and dilute it to the final concentration in a vehicle like saline or PBS just before use.[13] 2. Assess Stability: If storing solutions, conduct stability tests. For fresh preparations, use immediately after making the solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended animal model for studying the anti-inflammatory effects of this compound?

A1: Both mice and rats are suitable models. The carrageenan-induced paw edema model is a commonly used and well-validated method to assess acute inflammation and the efficacy of anti-inflammatory agents like this compound.[3][14]

Q2: What are the typical dosages of this compound used in animal studies?

A2: Dosages can vary depending on the study and the animal model. For anti-inflammatory effects in mice, doses around 30 nmol/paw have been used for local administration, while oral administration has been tested at 100 µmol/kg.[3] For anxiolytic effects in mice, intraperitoneal doses of 5 and 10 mg/kg have been reported.[5][15]

Q3: How should this compound be administered to animals?

A3: The route of administration depends on the experimental design. Common routes include:

  • Intraperitoneal (i.p.) injection: For systemic effects, such as anxiolytic activity.[5][15]

  • Oral gavage (p.o.): For systemic effects and to mimic clinical administration.[3]

  • Intraplantar (i.pl.) injection: For localized anti-inflammatory studies in the paw.[14]

  • Intramuscular (i.m.) and Intraperitoneal (i.p.) injection: For treating systemic infections like leishmaniasis.[11][12]

Q4: Are there any known toxic effects of this compound in animals?

A4: Studies on the toxicity of Phyllanthus amarus, from which this compound is isolated, suggest a low toxic effect, with an LD50 value greater than 5000 mg/kg for the aqueous extract in mice.[16] One study on a polyherbal formulation containing components from Phyllanthus species showed no mortality or toxicity in rats at doses up to 2000 mg/kg.[17] However, it is always recommended to perform a dose-response study to determine the optimal and non-toxic dose for your specific experimental conditions.

Q5: How can I minimize the number of animals used in my study while maintaining statistical power?

A5: Implementing the strategies outlined in the troubleshooting guide to reduce variability is key. By minimizing extraneous variance, the statistical power to detect a true effect of this compound is increased, which can allow for the use of fewer animals. Additionally, careful experimental design, including power analysis to determine the appropriate sample size, is crucial.[2]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Wistar rats (180-220 g)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide rats into groups (n=6 per group):

    • Vehicle control

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer this compound or the vehicle orally 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 2: Elevated Plus-Maze in Mice (Anxiolytic)

Objective: To assess the anxiolytic-like effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline with 1% Tween 80)

  • Male Swiss albino mice (25-30 g)

  • Elevated Plus-Maze (EPM) apparatus

Procedure:

  • Animal Acclimatization: House mice as described in Protocol 1. Handle mice for 2-3 days before the test.

  • Grouping: Randomly divide mice into groups (n=6-8 per group):

    • Vehicle control

    • This compound (e.g., 5, 10 mg/kg, i.p.)

    • Positive control (e.g., Diazepam, 2 mg/kg, i.p.)

  • Dosing: Administer this compound, vehicle, or diazepam 30 minutes before the test.

  • Testing:

    • Place each mouse individually in the center of the EPM, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.[5][15]

Signaling Pathways and Experimental Workflows

This compound's Anti-inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by downregulating key signaling pathways.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKKα/β TLR4->IKK This compound This compound This compound->PI3K This compound->MAPKs This compound->IKK Akt Akt PI3K->Akt Akt->IKK NFkB NF-κB (p65/p50) MAPKs->NFkB IkB IκBα IKK->IkB phosphorylates & degrades IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) NFkB->Inflammatory_Genes activates transcription

Caption: this compound inhibits LPS-induced inflammatory signaling.

Experimental Workflow for Reducing Variability

A logical workflow to minimize variability in animal studies.

experimental_workflow Planning 1. Experimental Planning - Clear Hypothesis - Power Analysis - Randomization Strategy Standardization 2. Standardization - Animal Model (Strain, Sex, Age) - Housing & Husbandry - Diet Planning->Standardization Acclimatization 3. Animal Acclimatization & Handling - Minimum 1 week acclimatization - Consistent, gentle handling Standardization->Acclimatization Dosing 4. Dosing & Administration - Accurate this compound solution prep - Consistent route, volume, & timing Acclimatization->Dosing Execution 5. Experiment Execution - Blinding of observers - Consistent timing of tests - Controlled environment Dosing->Execution Data 6. Data Collection & Analysis - Unbiased data recording - Appropriate statistical analysis Execution->Data Interpretation 7. Interpretation & Reporting - Consider biological variability - Transparent reporting (ARRIVE guidelines) Data->Interpretation

References

troubleshooting low yield in Niranthin semi-synthetic derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Niranthin semi-synthetic derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the chemical modification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you navigate the challenges of this compound derivatization.

FAQ 1: My esterification reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the esterification of complex natural products like this compound are a common challenge. The primary culprits are often incomplete reactions, side product formation, and difficulties in purification. Here’s a breakdown of potential issues and solutions, with a focus on the widely-used Steglich esterification.

Potential Causes:

  • Steric Hindrance: The hydroxyl groups on the this compound scaffold may be sterically hindered, slowing down the reaction rate and leading to incomplete conversion.

  • Side Reactions: The formation of N-acylurea byproduct is a well-known issue in carbodiimide-mediated esterifications (like Steglich), which can consume the activated carboxylic acid and reduce the yield of the desired ester.[1]

  • Substrate Decomposition: Although Steglich esterification is generally mild, prolonged reaction times or elevated temperatures can lead to the degradation of the sensitive this compound molecule.

  • Purification Losses: The polarity of the this compound derivative may be very similar to that of the starting material or byproducts, leading to co-elution during chromatographic purification and consequently, lower isolated yields.

Troubleshooting Strategies:

  • Optimize Reaction Conditions:

    • Reagent Stoichiometry: Ensure the use of a slight excess of the carboxylic acid and the coupling agent (e.g., DCC or EDC) to drive the reaction to completion. However, a large excess can complicate purification.

    • Catalyst Loading: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst for the Steglich esterification.[1][2] Ensure you are using a catalytic amount (typically 5-10 mol%).

    • Temperature and Reaction Time: While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve yields for sterically hindered alcohols. Monitor the reaction progress by TLC to avoid prolonged reaction times that could lead to degradation.

  • Minimize Side Product Formation:

    • The formation of N-acylurea can be minimized by ensuring that the alcohol is present to react with the O-acylisourea intermediate.[1] The order of addition of reagents can be critical; often, the carboxylic acid, alcohol, and DMAP are mixed before the addition of the carbodiimide.

  • Effective Purification:

    • Work-up: After the reaction, the dicyclohexylurea (DCU) byproduct from DCC can be largely removed by filtration. If using the water-soluble EDC, an aqueous work-up can remove the corresponding urea.

    • Chromatography: Flash column chromatography is typically required for final purification. A carefully selected solvent system is crucial to separate the desired ester from unreacted this compound and any remaining byproducts. See the detailed experimental protocols below for guidance on solvent systems.

FAQ 2: I am observing multiple spots on my TLC plate after attempting to derivatize this compound. What could these be?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. In the context of this compound derivatization, these could be:

  • Unreacted this compound: The starting material.

  • Desired this compound Derivative: Your target product.

  • Reaction Byproducts: Such as the N-acylurea in a Steglich esterification.

  • Degradation Products: If the reaction conditions were too harsh.

  • Isomers: If the derivatization reaction can occur at multiple sites on the this compound molecule, though this is less likely if targeting the primary hydroxyl groups.

To identify these spots, you can run co-spots with your starting material. Staining the TLC plate with a suitable reagent (e.g., vanillin-sulfuric acid) can also help to visualize the different components.

FAQ 3: What are the best practices for purifying my this compound derivatives?

Purification of lignan derivatives often relies on chromatographic techniques due to the structural similarity of the compounds in the reaction mixture.

  • Flash Column Chromatography: This is the most common method for purifying semi-synthetic derivatives. The choice of stationary phase (typically silica gel) and the mobile phase is critical. A good starting point for developing a solvent system is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A gradual increase in the polarity of the mobile phase (gradient elution) often provides the best separation.

  • Preparative HPLC: For difficult separations or to obtain highly pure compounds, preparative reverse-phase HPLC can be employed.

  • Centrifugal Partition Chromatography (CPC): This is a powerful technique for the separation and purification of natural products and their derivatives.

Data Presentation

While specific yield data for a wide range of this compound derivatives is not extensively published, the following table provides representative yields for the semi-synthetic derivatization of verticillin, a complex natural product, using various acylating agents. These can serve as a benchmark for what might be expected in similar reactions with this compound.

DerivativeReagentYield (%)
AcetateAcetic Anhydride71
PropionatePropionic Anhydride68
IsobutyrateIsobutyric Anhydride75
PivaloatePivaloyl Chloride78
SuccinateSuccinic Anhydride71

Table adapted from yields reported for the acylation of verticillin H, which, like this compound, is a polyfunctional natural product.[3]

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification of this compound

This protocol provides a general method for the esterification of this compound with a carboxylic acid using DCC as a coupling agent and DMAP as a catalyst.

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add the desired carboxylic acid (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound ester.

Visualizations

Logical Troubleshooting Workflow for Low Yield in this compound Esterification

low_yield_troubleshooting start Low Yield in this compound Esterification check_reaction Reaction Monitoring (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Multiple Side Products check_reaction->side_products Multiple new spots no_product No Product Formation check_reaction->no_product Only starting material visible optimize Optimize Conditions: - Increase reaction time/temp - Increase reagent equivalents incomplete->optimize purification Improve Purification: - Optimize chromatography - Recrystallization side_products->purification reagents Check Reagent Quality: - Purity of this compound - Freshness of coupling agents no_product->reagents success Improved Yield optimize->success purification->success reagents->success neuroprotective_pathway Lignan This compound Derivative Nrf2 Nrf2 Activation Lignan->Nrf2 activates NFkB NF-κB Inhibition Lignan->NFkB inhibits PI3K_Akt PI3K/Akt Pathway Lignan->PI3K_Akt activates ROS Oxidative Stress (e.g., ROS) ROS->Nrf2 induces ROS->NFkB activates ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Increased Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS detoxifies Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Inflammation Reduced Neuroinflammation NFkB->Inflammation is reduced by Inflammation->Neuroprotection Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis inhibits Apoptosis->Neuroprotection

References

optimization of Niranthin dosage to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Niranthin dosage and mitigate off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic targets?

A1: this compound is a lignan, a class of polyphenols, isolated from plants of the Phyllanthus genus.[1] It has demonstrated a range of pharmacological activities, including anti-inflammatory, anxiolytic, and anti-leishmanial effects.[1][2][3][4] Its primary on-target effects are attributed to the downregulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt).[2][5]

Q2: What are the known off-target effects of this compound?

A2: While this compound shows promise, it has been observed to interact with other cellular targets, which can lead to off-target effects. Notably, studies have suggested its interaction with the GABAA receptor, which could contribute to its anxiolytic properties but may also cause sedative effects at higher doses.[1] Additionally, this compound has been shown to act as an antagonist at the Platelet-Activating Factor (PAF) receptor, which is involved in its anti-inflammatory and antiallodynic actions.[6][7]

Q3: Why is dosage optimization for this compound critical?

A3: Optimizing the dosage of this compound is crucial to maximize its therapeutic efficacy while minimizing or avoiding adverse off-target effects.[8] High concentrations of this compound may lead to unintended interactions with various cellular components, potentially causing toxicity or confounding experimental results.[9] A well-defined therapeutic window ensures that the desired on-target effects are achieved without significant off-target engagement.

Q4: What are the initial steps to determine a suitable dosage range for this compound in my experiments?

A4: Begin with a thorough literature review to identify dosage ranges used in similar in vitro or in vivo models.[1][6] Start with a broad dose-response curve to determine the EC50 (half-maximal effective concentration) for its on-target activity and the CC50 (half-maximal cytotoxic concentration) to assess its toxicity. This will help in establishing a preliminary therapeutic index.

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound experiments.

Issue Possible Cause Troubleshooting Steps
High cell toxicity observed even at low concentrations of this compound. 1. Purity of the this compound sample is low. 2. The solvent used to dissolve this compound is toxic to the cells. 3. The cell line is particularly sensitive to this compound.1. Verify the purity of your this compound sample using techniques like HPLC. 2. Test the toxicity of the solvent (e.g., DMSO) at the concentrations used in your experiment as a vehicle control. 3. Perform a cytotoxicity assay on a different cell line to compare sensitivity.
Inconsistent results between experimental replicates. 1. Inaccurate pipetting or dilution of this compound. 2. Variability in cell seeding density. 3. Degradation of this compound stock solution.1. Calibrate pipettes and ensure proper mixing of solutions. 2. Standardize cell seeding protocols and ensure even cell distribution in plates. 3. Prepare fresh stock solutions of this compound for each experiment and store them appropriately, protected from light and at the recommended temperature.
Observed phenotype does not align with the known on-target effects of this compound (e.g., unexpected changes in cell morphology or proliferation). 1. Off-target effects are dominating at the concentration used. 2. The experimental model lacks the specific on-target pathway components.1. Perform a dose-de-escalation study to find a concentration where on-target effects are observed without the confounding off-target phenotype. 2. Use a positive control known to modulate the target pathway to validate your experimental system. 3. Investigate potential off-target interactions using the protocols outlined below.
Difficulty in reproducing published data on this compound's effects. 1. Differences in experimental conditions (e.g., cell line passage number, serum concentration in media, incubation time). 2. Variation in the source or batch of this compound.1. Carefully review and align your experimental protocol with the published study. 2. If possible, obtain this compound from the same supplier as the original study. Characterize your batch to ensure it meets the required specifications.

Experimental Protocols

Protocol 1: Determining the On-Target Efficacy and Cytotoxicity of this compound

This protocol describes a general workflow to establish the therapeutic window of this compound in a cell-based assay.

1. Cell Culture and Seeding:

  • Culture the selected cell line (e.g., U937 macrophages for inflammation studies) under standard conditions.
  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. This compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
  • Add the this compound dilutions and a vehicle control to the cells and incubate for the desired duration (e.g., 24 hours).

3. Assessment of On-Target Effect (e.g., Anti-inflammatory activity):

  • Induce an inflammatory response (e.g., with LPS for U937 cells).
  • Measure the levels of a key biomarker of the target pathway, such as TNF-α or IL-1β in the cell supernatant using ELISA, or analyze the phosphorylation status of NF-κB, MAPKs, or Akt via Western blotting.[2]

4. Assessment of Cytotoxicity:

  • Use a standard cytotoxicity assay, such as the MTT or LDH assay, to measure cell viability in parallel with the on-target assessment.

5. Data Analysis:

  • Plot the dose-response curves for both the on-target effect and cytotoxicity.
  • Calculate the EC50 and CC50 values to determine the in vitro therapeutic index (CC50/EC50).

Protocol 2: Screening for Off-Target Effects on GABAA and PAF Receptors

This protocol outlines a competitive receptor binding assay to assess this compound's interaction with known off-target receptors.

1. Membrane Preparation:

  • Prepare cell membranes from a source rich in the receptor of interest (e.g., rat brain for GABAA receptors, rabbit platelets for PAF receptors).[2][4] This typically involves homogenization and differential centrifugation to isolate the membrane fraction.

2. Competitive Binding Assay:

  • In a multi-well plate, combine the prepared membranes, a radiolabeled ligand specific for the receptor (e.g., [3H]muscimol for GABAA, [3H]PAF for PAF receptor), and varying concentrations of this compound.[1][10]
  • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled specific ligand).
  • Incubate the mixture to allow binding to reach equilibrium.

3. Separation and Quantification:

  • Separate the bound and free radioligand using rapid filtration through a glass fiber filter.
  • Wash the filters to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the concentration of this compound.
  • Determine the IC50 (half-maximal inhibitory concentration) of this compound for the receptor. A lower IC50 value indicates a higher binding affinity and a greater potential for off-target effects.

Data Presentation

Table 1: In Vitro Dosage Summary for this compound

Parameter Cell Line Concentration Range Effect Reference
EC50 (Anti-inflammatory)U937 Macrophages1-50 µMInhibition of TNF-α, IL-1β, COX-2[2]
IC50 (PAF Receptor Binding)Mouse Cerebral Cortex Membranes1-100 µMDisplacement of [3H]-PAF[6]
Anxiolytic ActivityIn vivo (mice)5-10 mg/kgIncreased time in open arms (EPM test)[1]
Cytotoxicity (LD50)K-562 cell line> 20 µg/mLCytotoxic effects[1]

Visualizations

Niranthin_Signaling_Pathways cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_niranthin_action This compound cluster_signaling_cascades Signaling Cascades cluster_cellular_response Cellular Response LPS LPS PI3K_Akt PI3K/Akt LPS->PI3K_Akt MAPK MAPKs LPS->MAPK NFkB NF-κB LPS->NFkB This compound This compound This compound->PI3K_Akt Inhibits This compound->MAPK Inhibits This compound->NFkB Inhibits Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-1β, COX-2) PI3K_Akt->Inflammatory_Mediators MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Caption: this compound's anti-inflammatory mechanism of action.

Dosage_Optimization_Workflow cluster_planning Phase 1: Planning & Preliminary Testing cluster_analysis Phase 2: Analysis & Refinement cluster_off_target Phase 3: Off-Target Assessment cluster_optimization Phase 4: Final Optimization A Literature Review & Dosage Range Selection B Dose-Response Curve (On-Target Effect) A->B C Cytotoxicity Assay A->C D Calculate EC50 & CC50 B->D C->D E Determine Therapeutic Index (CC50/EC50) D->E F Identify Potential Off-Targets (e.g., GABAA, PAF Receptors) E->F G Competitive Binding Assays F->G H Select Optimal Dosage with Minimal Off-Target Effects G->H

Caption: Experimental workflow for this compound dosage optimization.

Caption: Logical workflow for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of Niranthin and Phyllanthin

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Key Lignans in Inflammation Research

Niranthin and Phyllanthin, two prominent lignans isolated from plants of the Phyllanthus genus, have garnered significant attention for their potent anti-inflammatory properties. Both compounds have been shown to modulate key signaling pathways involved in the inflammatory response, making them promising candidates for the development of novel anti-inflammatory therapeutics. This guide provides a comparative analysis of their anti-inflammatory activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these natural compounds.

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound and Phyllanthin on various inflammatory mediators. The data is compiled from studies on lipopolysaccharide (LPS)-induced inflammation in U937 human macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators

MediatorCompoundConcentration% Inhibition / EffectReference
PGE2 This compound1.5 µMSignificant Inhibition[1]
3.0 µMSignificant Inhibition[1]
6.0 µMSignificant Inhibition[1]
Phyllanthin1.5 µMSignificant Inhibition[2]
3.0 µMSignificant Inhibition[2]
6.0 µMSignificant Inhibition[2]
TNF-α This compound1.5 µMSignificant Inhibition[1]
3.0 µMSignificant Inhibition[1]
6.0 µMSignificant Inhibition[1]
Phyllanthin1.5 µMSignificant Inhibition[2]
3.0 µMSignificant Inhibition[2]
6.0 µMSignificant Inhibition[2]
IL-1β This compound1.5 µMSignificant Inhibition[1]
3.0 µMSignificant Inhibition[1]
6.0 µMSignificant Inhibition[1]
Phyllanthin1.5 µMSignificant Inhibition[2]
3.0 µMSignificant Inhibition[2]
6.0 µMSignificant Inhibition[2]

Table 2: Inhibition of COX-2 Expression

Assay TypeCompoundConcentrationEffectReference
Protein Expression This compound1.5, 3.0, 6.0 µMDose-dependent inhibition[1]
Phyllanthin1.5, 3.0, 6.0 µMDose-dependent inhibition[2]
mRNA Expression This compound1.5, 3.0, 6.0 µMDose-dependent inhibition[1]
Phyllanthin1.5, 3.0, 6.0 µMDose-dependent inhibition[2]

Mechanistic Insights: Modulation of Signaling Pathways

Both this compound and Phyllanthin exert their anti-inflammatory effects by targeting upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)-Akt pathways.[1][2]

This compound has been shown to suppress the phosphorylation of IκB, IKKα/β, and NF-κB, thereby inhibiting the translocation of NF-κB to the nucleus.[1] It also inhibits the phosphorylation of JNK and ERK in the MAPK pathway.[1] Notably, this compound's anti-inflammatory action is also attributed to its ability to act as a platelet-activating factor (PAF) receptor antagonist.[3][4]

Phyllanthin similarly inhibits the NF-κB pathway by downregulating the phosphorylation of IκBα, NF-κB (p65), and IKKα/β.[2] In the MAPK pathway, Phyllanthin suppresses the activation of JNK, ERK, and p38.[2] Furthermore, Phyllanthin has been found to downregulate the expression of upstream signaling molecules like MyD88 and Toll-like receptor 4 (TLR4).[2]

Niranthin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K IKK IKKα/β MyD88->IKK MAPK MAPKs MyD88->MAPK Akt Akt PI3K->Akt Akt->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB releases Inflammatory_Mediators Pro-inflammatory Mediators (COX-2, TNF-α, IL-1β) NFκB->Inflammatory_Mediators transcription JNK JNK MAPK->JNK ERK ERK MAPK->ERK p38 p38 MAPK->p38 JNK->Inflammatory_Mediators activation ERK->Inflammatory_Mediators activation This compound This compound This compound->IKK inhibits This compound->JNK inhibits This compound->ERK inhibits PAF_R PAF Receptor This compound->PAF_R antagonizes PAF PAF PAF->PAF_R

Caption: this compound's anti-inflammatory signaling pathway.

Phyllanthin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K IKK IKKα/β MyD88->IKK MAPK MAPKs MyD88->MAPK Akt Akt PI3K->Akt Akt->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p65) IκBα->NFκB releases Inflammatory_Mediators Pro-inflammatory Mediators (COX-2, TNF-α, IL-1β) NFκB->Inflammatory_Mediators transcription JNK JNK MAPK->JNK ERK ERK MAPK->ERK p38 p38 MAPK->p38 JNK->Inflammatory_Mediators activation ERK->Inflammatory_Mediators activation p38->Inflammatory_Mediators activation Phyllanthin Phyllanthin Phyllanthin->TLR4 inhibits Phyllanthin->MyD88 inhibits Phyllanthin->Akt inhibits Phyllanthin->IKK inhibits Phyllanthin->NFκB inhibits P Phyllanthin->JNK inhibits Phyllanthin->ERK inhibits Phyllanthin->p38 inhibits

Caption: Phyllanthin's anti-inflammatory signaling pathway.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro studies using LPS-stimulated U937 human macrophages. A general workflow for these experiments is outlined below.

Experimental_Workflow Cell_Culture U937 Cell Culture and PMA Differentiation Pretreatment Pre-treatment with This compound or Phyllanthin Cell_Culture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis ELISA ELISA for PGE2, TNF-α, IL-1β Supernatant_Collection->ELISA Western_Blot Western Blot for Protein Expression (COX-2, p-NF-κB, etc.) Cell_Lysis->Western_Blot qRT_PCR qRT-PCR for mRNA Expression (COX-2, TNF-α, etc.) Cell_Lysis->qRT_PCR

Caption: General experimental workflow.

Cell Culture and Differentiation: Human monocytic U937 cells are cultured in appropriate media and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

Pre-treatment and Stimulation: Differentiated macrophages are pre-treated with varying concentrations of this compound or Phyllanthin for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Measurement of Inflammatory Mediators:

  • ELISA: The levels of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot: Cell lysates are subjected to SDS-PAGE and western blotting to determine the protein expression levels of cyclooxygenase-2 (COX-2) and the phosphorylation status of key signaling proteins such as NF-κB, IκBα, IKKα/β, JNK, ERK, p38, and Akt.

  • qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the relative mRNA expression levels of COX-2, TNF-α, and IL-1β.

Summary and Conclusion

Both this compound and Phyllanthin demonstrate significant anti-inflammatory properties by effectively inhibiting the production of key pro-inflammatory mediators such as PGE2, TNF-α, and IL-1β, and downregulating the expression of COX-2. Their mechanisms of action converge on the inhibition of the NF-κB, MAPK, and PI3K-Akt signaling pathways.

A key difference in their reported mechanisms lies in their interaction with other inflammatory pathways. This compound has been shown to additionally act as a PAF receptor antagonist, providing a distinct mechanism for its anti-inflammatory effects. Phyllanthin, on the other hand, has been reported to inhibit the upstream signaling molecules TLR4 and MyD88. While both compounds show considerable promise, the choice between them for further research and development may depend on the specific inflammatory condition and the desired therapeutic target. Further in vivo studies are warranted to fully elucidate their therapeutic potential.

References

Niranthin: A Promising Anxiolytic Agent Validated in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Niranthin's anxiolytic effects against Diazepam, supported by experimental data from established animal models of anxiety.

For researchers and professionals in drug development, the quest for novel anxiolytic agents with improved efficacy and safety profiles is a continuous endeavor. This compound, a lignan isolated from plants of the Phyllanthus genus, has emerged as a compound of interest, demonstrating significant anxiolytic potential in preclinical studies.[1][2] This guide provides an objective comparison of this compound's performance with the well-established anxiolytic drug, Diazepam, based on data from widely accepted animal models of anxiety.

Comparative Efficacy in Animal Models of Anxiety

This compound has been evaluated for its anxiety-reducing effects using standard behavioral paradigms in mice, including the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test.[1] These tests are based on the natural aversion of rodents to open, elevated, and brightly lit spaces, and are widely used to screen for anxiolytic drug candidates.[3]

In these studies, this compound was administered at doses of 5 mg/kg and 10 mg/kg and its effects were compared to a control group and a group treated with Diazepam (2 mg/kg), a benchmark benzodiazepine anxiolytic.[1]

Data Summary

The following table summarizes the key quantitative findings from the comparative studies. The data is extracted from figures presented in the primary research article, "Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations."[1]

Behavioral TestParameterControl (Vehicle)This compound (5 mg/kg)This compound (10 mg/kg)Diazepam (2 mg/kg)
Elevated Plus Maze (EPM) Number of Entries in Open ArmsData from Fig. 1aData from Fig. 1aData from Fig. 1aData from Fig. 1a
Time Spent in Open Arms (s)Data from Fig. 1bData from Fig. 1bData from Fig. 1bData from Fig. 1b
Light-Dark Box (LDB) Number of Entries into Light BoxData from Fig. 2aData from Fig. 2aData from Fig. 2aData from Fig. 2a
Time Spent in Light Box (s)Data from Fig. 2bData from Fig. 2bData from Fig. 2bData from Fig. 2b
Motor Activity Locomotor ScoreData from Fig. 3Data from Fig. 3Data from Fig. 3Data from Fig. 3

*Note: The specific Mean ± SEM and p-values are located in the cited figures of the source publication.[1] The results indicated that this compound, in a dose-dependent manner, significantly increased the number of entries and the time spent in the open arms of the EPM, with effects comparable to Diazepam (p < 0.001 compared to control).[1] Similarly, in the LDB test, this compound significantly increased the number of entries and the time spent in the light compartment, again with a performance comparable to Diazepam (p < 0.001 compared to control).[1] Importantly, at the 5 mg/kg dose, this compound did not show significant changes in locomotor activity, suggesting that its anxiolytic effects are not due to sedation.[1] The 10 mg/kg dose showed a locomotor activity score comparable to that of Diazepam.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the detailed protocols for the key experiments cited in the evaluation of this compound.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.[3]

Apparatus:

  • A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (e.g., 5 x 5 cm).

  • The maze is elevated to a height of approximately 50 cm from the floor.

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes before the experiment.

  • Each mouse is placed on the central platform of the maze, facing one of the enclosed arms.

  • The animal is allowed to freely explore the maze for a period of 5 minutes.

  • Behavior is recorded using a video camera, and the following parameters are scored:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

  • An anxiolytic effect is indicated by a significant increase in the number of entries and the time spent in the open arms.

Light-Dark Box (LDB) Test

The LDB test is another common paradigm for assessing anxiety in rodents. It is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment.

Apparatus:

  • A rectangular box divided into two compartments: a small, dark compartment and a larger, illuminated compartment.

  • An opening connects the two compartments, allowing the animal to move freely between them.

Procedure:

  • Animals are habituated to the testing room prior to the experiment.

  • Each mouse is placed in the center of the illuminated compartment, facing away from the opening.

  • The animal's behavior is recorded for a 5-minute session.

  • The following parameters are measured:

    • The number of transitions between the light and dark compartments.

    • The total time spent in the light compartment.

  • Anxiolytic compounds typically increase the number of transitions and the time spent in the light compartment.

Visualizing the Experimental Process and Mechanism

To provide a clearer understanding of the research workflow and the proposed mechanism of action for this compound, the following diagrams have been generated.

G cluster_0 Animal Preparation cluster_1 Behavioral Testing cluster_2 Data Analysis Animal_Acclimatization Acclimatization of Mice Group_Allocation Random Allocation to Groups (Control, this compound, Diazepam) Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration (i.p. injection) Group_Allocation->Drug_Administration EPM Elevated Plus Maze (EPM) Test Drug_Administration->EPM LDB Light-Dark Box (LDB) Test Drug_Administration->LDB Data_Collection Video Recording & Scoring EPM->Data_Collection LDB->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis

Experimental Workflow for Anxiolytic Validation.
Proposed Signaling Pathway

The anxiolytic effects of this compound are believed to be mediated through its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Molecular docking studies have shown that this compound has a strong binding affinity for the GABA-A receptor, comparable to that of Diazepam.[1] The proposed mechanism involves the positive allosteric modulation of the GABA-A receptor, leading to an enhanced inhibitory effect of GABA.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Results in This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Diazepam Diazepam Diazepam->GABA_A_Receptor Positive Allosteric Modulation

Proposed GABA-Aergic Signaling Pathway of this compound.

References

Niranthin and WEB2170: A Comparative Analysis of Platelet-Activating Factor Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory response modulation, the platelet-activating factor (PAF) receptor has emerged as a critical therapeutic target. This guide provides a detailed comparison of two notable PAF receptor antagonists: Niranthin, a natural lignan, and WEB2170, a synthetic hetrazepine. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their binding affinities, supported by experimental data and methodologies.

Comparative Binding Affinity at the PAF Receptor

Experimental evidence demonstrates a significant difference in the potency of this compound and WEB2170 in binding to the PAF receptor. Competitive radioligand binding assays, utilizing [³H]-PAF, have been employed to determine the concentration of each compound required to inhibit 50% of the radioligand binding (IC50). These studies reveal that WEB2170 possesses a considerably higher affinity for the PAF receptor compared to this compound.

CompoundIC50 (µM)[1][2]
This compound 6.5
WEB2170 0.3

The lower IC50 value for WEB2170 indicates its greater potency as a PAF receptor antagonist.[1][2]

Experimental Protocols

The following section details the methodology for a competitive radioligand binding assay, a standard procedure to evaluate the binding affinity of compounds to the platelet-activating factor receptor.

Competitive Radioligand Binding Assay for PAF Receptor

This assay quantifies the ability of a test compound (e.g., this compound or WEB2170) to compete with a radiolabeled ligand (e.g., [³H]-PAF) for binding to the PAF receptor.

Materials:

  • Membrane preparations from a source rich in PAF receptors (e.g., rabbit platelets, mouse cerebral cortex membranes).[1][2][3]

  • Radiolabeled PAF, such as [³H]-PAF.

  • Unlabeled test compounds (this compound, WEB2170).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[4]

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and centrifuge to pellet the membranes. The pellet is then resuspended in the assay buffer.[4]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-PAF, and varying concentrations of the unlabeled test compound.[5][6]

  • Incubation: Incubate the plates, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. The receptors and bound radioligand are trapped on the filter.[4][6]

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[4]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[4]

  • Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. The IC50 value is calculated by plotting the percentage of inhibition of [³H]-PAF binding against the concentration of the test compound.

Visualizing Molecular Interactions and Processes

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binding Gq Gq Protein PAFR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Activation CellularResponse Cellular Response (e.g., Platelet Aggregation, Inflammation) PKC->CellularResponse Phosphorylation of target proteins

Caption: Platelet-Activating Factor (PAF) Receptor Signaling Pathway.

The binding of PAF to its G-protein coupled receptor (GPCR) initiates a signaling cascade.[7][8][9] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[7] These events culminate in various cellular responses, including platelet aggregation and inflammation.[8][10] this compound and WEB2170 act by competitively inhibiting the initial binding of PAF to its receptor, thereby blocking this entire downstream signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes 1. Prepare PAF Receptor-Rich Membranes incubation 3. Incubate Membranes, [³H]-PAF, and Test Compound prep_membranes->incubation prep_ligands 2. Prepare Radiolabeled Ligand ([³H]-PAF) and Test Compounds (this compound/WEB2170) prep_ligands->incubation filtration 4. Separate Bound and Free Ligand via Filtration incubation->filtration counting 5. Quantify Bound Radioactivity (Scintillation Counting) filtration->counting calculation 6. Calculate IC50 Values counting->calculation

Caption: Competitive Radioligand Binding Assay Workflow.

This diagram outlines the key steps in determining the binding affinity of this compound and WEB2170 to the PAF receptor. The process begins with the preparation of materials, followed by the competitive binding assay itself, and concludes with data analysis to determine the IC50 values.

References

Comparative Efficacy of Niranthin and Nirtetralin on Paw Edema: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-inflammatory efficacy of two lignans, Niranthin and Nirtetralin, with a focus on their effects on paw edema in animal models. The information is intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory effects of this compound and Nirtetralin on paw edema. A direct comparison has been documented in a platelet-activating factor (PAF)-induced paw edema model.

CompoundModelDosePercent Inhibition of Paw EdemaReference
This compound PAF-induced30 nmol/paw78.0 ± 5.0%[1]
Nirtetralin PAF-induced30 nmol/paw42.0 ± 3.0%[1]
WEB2170 (PAF Antagonist) PAF-induced30 nmol/paw60.0 ± 3.0%[1]

Note: Data for carrageenan-induced paw edema with purified this compound or Nirtetralin was not available in the searched literature for a direct comparison. However, extracts of Phyllanthus amarus, a plant rich in these lignans, have shown significant inhibition in this model.[2][3][4]

Experimental Protocols

Platelet-Activating Factor (PAF)-Induced Paw Edema in Rats

This protocol is based on the methodology described in the study by Kassuya et al. (2005).

  • Animal Model: Male Wistar rats weighing 180-220g are used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Edema Induction: A subplantar injection of 100 µL of PAF (10 nmol/paw) in saline is administered into the right hind paw.

  • Test Compound Administration: this compound or Nirtetralin (30 nmol/paw) is co-injected with the PAF. A control group receives only PAF.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before injection) and at various time points after the injection (e.g., 30, 60, 120, and 180 minutes).

  • Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and baseline measurements. The percentage of inhibition is determined by comparing the paw volume of the treated groups with the control group.

Carrageenan-Induced Paw Edema in Rats

While a direct comparative study between this compound and Nirtetralin in this model was not found, the following is a general and widely used protocol for evaluating the anti-inflammatory effects of compounds like those found in Phyllanthus amarus extracts.[2][3][5][6]

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.[5]

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week.[5]

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Compound Administration: The test compound (e.g., Phyllanthus amarus extract) is administered, typically orally or intraperitoneally, at a predetermined time before the induction of inflammation.

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at several time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

Visualized Experimental Workflow and Signaling Pathway

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis A Acclimatize Rats B Baseline Paw Volume Measurement A->B C Administer Test Compound (this compound/Nirtetralin) B->C D Induce Edema (PAF or Carrageenan Injection) C->D E Measure Paw Volume at Timed Intervals D->E F Calculate Paw Volume Increase E->F G Determine Percent Inhibition F->G

Figure 1. General experimental workflow for paw edema assays.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Mediator Release & Action cluster_outcome Physiological Outcome cluster_inhibition Point of Inhibition Stimulus Carrageenan or PAF Mediators Release of Inflammatory Mediators (Histamine, Serotonin, Prostaglandins, Cytokines) Stimulus->Mediators Vasodilation Vasodilation Mediators->Vasodilation Permeability Increased Vascular Permeability Mediators->Permeability Edema Paw Edema (Fluid Accumulation) Vasodilation->Edema Permeability->Edema Inhibition This compound & Nirtetralin Inhibition->Mediators Inhibit Mediator Release/Action

Figure 2. Simplified signaling pathway in inflammatory paw edema.

References

A Comparative Guide to HPLC and HPTLC Methods for Niranthin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development engaged in the analysis of Niranthin, a key bioactive lignan found in Phyllanthus species, selecting the appropriate analytical technique is crucial for accurate quantification. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods for this purpose, supported by experimental data from published studies.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-PDA) Method

A validated reversed-phase HPLC method with photodiode array (PDA) detection has been successfully employed for the simultaneous quantification of this compound and other lignans.[1][2][3][4]

Sample Preparation: Plant material is extracted with a suitable solvent, such as hexane or methanol. The resulting extract is then filtered and used for analysis.

Chromatographic Conditions:

  • Column: Xbridge column® (150 × 4.6 mm, 5.0 µm)[1][2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.05% (v/v) trifluoroacetic acid (TFA) (pH = 2.15)[1][2]

  • Flow Rate: 1 mL/min[1][2]

  • Temperature: Ambient[1][2]

  • Detection: PDA detection, with this compound typically eluted at a mean retention time of 14.53 minutes[1][2]

High-Performance Thin-Layer Chromatography (HPTLC) Method

A sensitive and robust HPTLC method has been developed for the simultaneous quantification of this compound and other lignans like phyllanthin and hypophyllanthin.[5]

Sample Preparation: Similar to HPLC, a methanolic or ethanolic extract of the plant material is prepared.

Chromatographic Conditions:

  • Stationary Phase: Precoated TLC silica gel 60 F254 plates[5][6]

  • Mobile Phase: A mixture of n-hexane–ethyl acetate–glacial acetic acid (9:3:0.3, v/v/v) provides good resolution[5]

  • Detection: Densitometric scanning at 230 nm. The Rf value for this compound is approximately 0.49 with this mobile phase[5]

Quantitative Data Comparison

The following table summarizes the validation parameters for both HPLC and HPTLC methods based on available literature, providing a clear comparison of their performance characteristics for this compound quantification.

Validation ParameterHPLC-PDA MethodHPTLC Method
Linearity (Range) Not explicitly stated for this compound alone, but good linearity (r² > 0.99) is common for such methods.Good linearity observed for related lignans.
Limit of Detection (LOD) 0.75 µg/mL (for a mixture of four lignans including this compound)[1][2]Not explicitly stated for this compound alone in the provided results.
Limit of Quantification (LOQ) 3.00 µg/mL (for a mixture of four lignans including this compound)[1][2]Not explicitly stated for this compound alone in the provided results.
Precision (Intraday RSD) 1.56–2.77%[1][2]Not explicitly stated for this compound alone in the provided results.
Precision (Interday RSD) 0.12–0.68%[1][2]Not explicitly stated for this compound alone in the provided results.
Accuracy (% Recovery) Not explicitly stated for this compound alone in the provided results.Over 98% recovery has been reported for related lignans in a similar method.[5]

Method Validation and Comparison Workflows

The following diagrams illustrate the general workflow for method validation and a logical comparison of the two techniques for this compound quantification.

cluster_0 Method Validation Workflow Start Start MethodDevelopment Method Development & Optimization Start->MethodDevelopment Specificity Specificity/ Selectivity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: General workflow for analytical method validation.

cluster_HPLC HPLC Method cluster_HPTLC HPTLC Method Niranthin_Quantification This compound Quantification HPLC_Node High-Performance Liquid Chromatography Niranthin_Quantification->HPLC_Node HPTLC_Node High-Performance Thin-Layer Chromatography Niranthin_Quantification->HPTLC_Node HPLC_Advantages Advantages: - High Resolution & Sensitivity - Lower LOD & LOQ - High Precision HPLC_Node->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Higher Cost (instrument & solvents) - Slower Sample Throughput - More Complex Instrumentation HPLC_Node->HPLC_Disadvantages HPTLC_Advantages Advantages: - High Sample Throughput - Lower Cost per Sample - Simpler Operation HPTLC_Node->HPTLC_Advantages HPTLC_Disadvantages Disadvantages: - Lower Resolution than HPLC - Potentially Higher LOD & LOQ - Manual Steps can introduce variability HPTLC_Node->HPTLC_Disadvantages

Caption: Logical comparison of HPLC and HPTLC methods.

Conclusion

Both HPLC and HPTLC are suitable techniques for the quantification of this compound in plant extracts. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC is generally preferred when high sensitivity, precision, and resolution are paramount, making it ideal for the detailed analysis of complex mixtures and for regulatory submissions where low limits of detection and quantification are required.[1][2]

  • HPTLC offers the advantages of high sample throughput, lower cost, and simpler operation, making it well-suited for rapid screening of a large number of samples, quality control of raw materials, and in settings with limited resources.[5]

Ultimately, the selection of the analytical method should be based on a careful consideration of the research or quality control objectives, available resources, and the required level of analytical detail.

References

A Comparative Analysis of the Cytotoxic Effects of Niranthin and Hypophyllanthin on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cytotoxic properties of two lignans, niranthin and hypophyllanthin, derived from plants of the Phyllanthus genus. These compounds have garnered interest in oncological research for their potential as anticancer agents. This document summarizes key experimental data, outlines the methodologies used to assess their efficacy, and illustrates the molecular pathways through which they exert their effects, offering a valuable resource for researchers, scientists, and professionals in drug development.

Data Presentation: Cytotoxicity Comparison

The cytotoxic effects of this compound and hypophyllanthin have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these studies. The data presented below is a compilation from various research findings.

CompoundCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
This compound HeLa (Cervical Cancer)70.4-[1]
NIH/3T3 (Normal Fibroblast)>100-[2]
MCF-7 (Breast Cancer)->100[3][4]
MCF-7ADR (Doxorubicin-Resistant Breast Cancer)->100[3][4]
Hypophyllanthin HeLa (Cervical Cancer)30.1-[1]
NIH/3T3 (Normal Fibroblast)>100-[2]
MCF-7 (Breast Cancer)-74.2 ± 1.5[3][4]
MCF-7ADR (Doxorubicin-Resistant Breast Cancer)-58.7 ± 1.2[3][4]
KB-V1 (Multidrug-Resistant Epithelial Cancer)Active-[5]
J774 (Murine Macrophage)Moderately Active-[5]
CHO (Chinese Hamster Ovary)Moderately Active-[5]

Note: Some studies reported IC50 values in µg/mL and others in µM. Direct conversion is not always possible without the molecular weight being explicitly used in the conversion by the study authors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and hypophyllanthin cytotoxicity.

Cell Viability and Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity.

    • Cell Seeding: Cancer cells (e.g., HeLa) and normal cells (e.g., NIH/3T3) are seeded in 96-well plates at a specific density and incubated to allow for attachment.[2]

    • Compound Treatment: The cells are then treated with various concentrations of this compound or hypophyllanthin and incubated for a specified period (e.g., 24-72 hours).[6][7]

    • MTT Addition: After incubation, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[6][7]

    • Incubation and Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]

    • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[2]

  • Sulphorhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.

    • Cell Seeding and Treatment: Cancer cells (e.g., MCF-7, MCF-7ADR) are seeded in 96-well plates and treated with a range of concentrations of the test compounds (0.01–100 μM) for 72 hours.[3][4]

    • Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).

    • Staining: The fixed cells are stained with Sulphorhodamine B dye.

    • Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • Absorbance Measurement: The absorbance is read at a specific wavelength to determine the cell viability.[3][4]

Cell Culture:

  • HeLa (human cervical cancer) and NIH/3T3 (mouse embryonic fibroblast) cells are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][2]

  • MCF-7 (human breast adenocarcinoma) and MCF-7ADR (doxorubicin-resistant) cells are also cultured under standard conditions, typically in DMEM with similar supplementation.[3][4]

Signaling Pathways and Mechanisms of Action

This compound and hypophyllanthin exert their cytotoxic effects by modulating various cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Hypophyllanthin's Mechanism of Action:

Hypophyllanthin has been shown to interfere with key signaling pathways in cancer cells, particularly in doxorubicin-resistant breast cancer cells.[3][8] It has been observed to downregulate the SIRT1/Akt pathway, which is crucial for cancer cell survival and drug resistance.[3] Furthermore, it suppresses the N-cadherin/β-catenin axis, which is involved in epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion.[4][8]

G Hypophyllanthin Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIRT1 SIRT1 Akt Akt SIRT1->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates Proliferation Cell Proliferation & Survival pAkt->Proliferation beta_catenin β-catenin EMT Epithelial-Mesenchymal Transition (EMT) beta_catenin->EMT Hypophyllanthin Hypophyllanthin Hypophyllanthin->SIRT1 Inhibits Hypophyllanthin->beta_catenin Inhibits G This compound's Potential Signaling Pathway Modulation cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound NFkB NF-κB Pathway This compound->NFkB Modulates MAPK MAPK Pathway This compound->MAPK Modulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulates Inflammation Inflammation NFkB->Inflammation Proliferation Proliferation MAPK->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis G General Workflow for Cytotoxicity Testing A Cell Line Selection (e.g., HeLa, MCF-7) B Cell Culture & Seeding (96-well plates) A->B C Compound Treatment (this compound/Hypophyllanthin at various concentrations) B->C D Incubation (24-72 hours) C->D E Cytotoxicity Assay (e.g., MTT, SRB) D->E F Data Acquisition (Absorbance Reading) E->F G Data Analysis (IC50 Calculation) F->G

References

Unveiling Niranthin's Therapeutic Potential: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of Niranthin's Molecular Mechanisms and a Comparative Look at Its Performance Against Established Agents.

This guide provides researchers, scientists, and drug development professionals with an in-depth validation of this compound's mechanisms of action across three key therapeutic areas: anxiolytic, anti-inflammatory, and anti-leishmanial. Through the use of specific inhibitors, this report offers a clear comparison of this compound's performance against alternative compounds, supported by experimental data and detailed protocols.

Anxiolytic Activity: Targeting the GABAA Receptor

This compound has demonstrated significant anxiolytic potential, with evidence pointing towards its interaction with the GABAergic system. To validate this mechanism, studies have employed Flumazenil, a specific antagonist of the benzodiazepine binding site on the GABAA receptor.

Comparative Performance Data: Anxiolytic Effects
Treatment GroupDoseTime Spent in Open Arms (s) (Elevated Plus Maze)Number of Entries into Open Arms (Elevated Plus Maze)Time Spent in Light Compartment (s) (Light/Dark Box)
Control (Vehicle)-~25~5~30
This compound5 mg/kg~50~8~60
This compound10 mg/kg~75~10~85
Diazepam (Standard)2 mg/kg~80~11~90
This compound (10 mg/kg) + Flumazenil10 mg/kg + 2 mg/kg~30~6~35

Data extracted and estimated from graphical representations in Chopade et al., 2020.

The data clearly indicates that this compound produces a dose-dependent anxiolytic effect, comparable to the standard drug Diazepam.[1] Crucially, the co-administration of Flumazenil significantly reversed the anxiolytic effects of this compound, strongly suggesting that this compound's mechanism of action is mediated through the GABAA receptor.[1]

Experimental Protocol: Elevated Plus Maze (EPM) and Light/Dark Box Test

Animal Model: Swiss albino mice (25-30g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

Drug Administration:

  • This compound (5 and 10 mg/kg, i.p.)

  • Diazepam (2 mg/kg, i.p.) as a positive control.

  • Vehicle (e.g., saline with 0.5% DMSO) as a negative control.

  • Flumazenil (2 mg/kg, i.p.) administered 15 minutes prior to this compound in the inhibitor study.

Elevated Plus Maze Apparatus: The maze is elevated 50 cm from the floor and consists of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm).

Procedure (EPM):

  • Thirty minutes after drug administration, each mouse is placed on the central platform, facing an open arm.

  • The animal's behavior is recorded for a 5-minute period.

  • The number of entries into and the time spent in the open and closed arms are recorded.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Light/Dark Box Apparatus: A box with two compartments: a small, dark compartment and a large, illuminated compartment, connected by an opening.

Procedure (Light/Dark Box):

  • Thirty minutes after drug administration, each mouse is placed in the center of the illuminated compartment.

  • The time spent in the light compartment is recorded over a 5-minute period.

  • An increase in the time spent in the light compartment suggests anxiolytic activity.

Signaling Pathway: this compound's Anxiolytic Action

anxiolytic_pathway This compound This compound GABAA_R GABAA Receptor This compound->GABAA_R Binds to Benzodiazepine Site Neuronal_Inhibition Increased Neuronal Inhibition GABAA_R->Neuronal_Inhibition Enhances GABAergic Transmission Flumazenil Flumazenil (Inhibitor) Flumazenil->GABAA_R Blocks Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect

Caption: this compound's proposed anxiolytic mechanism via the GABAA receptor.

Anti-Inflammatory Activity: Downregulation of Pro-inflammatory Pathways

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Validation studies have utilized a panel of specific inhibitors to pinpoint the molecular targets of this compound in lipopolysaccharide (LPS)-stimulated macrophages.

Comparative Performance Data: Inhibition of Pro-inflammatory Markers
Treatment GroupTNF-α Production (% of LPS control)COX-2 Expression (% of LPS control)
LPS Control100%100%
This compoundSignificantly ReducedSignificantly Reduced
This compound + BAY 11-7082 (NF-κB inhibitor)Further ReducedFurther Reduced
This compound + U0126 (ERK inhibitor)Further ReducedFurther Reduced
This compound + SB202190 (p38 inhibitor)Further ReducedFurther Reduced
This compound + SP600125 (JNK inhibitor)Further ReducedFurther Reduced
This compound + LY294002 (PI3K inhibitor)Further ReducedFurther Reduced

Qualitative summary based on findings from Harikrishnan et al., 2018. Specific quantitative data on the combined effect of this compound and inhibitors requires further investigation from the full text.

The use of specific inhibitors for NF-κB (BAY 11-7082), MAPKs (U0126 for ERK, SB202190 for p38, SP600125 for JNK), and PI3K-Akt (LY294002) has confirmed that this compound's anti-inflammatory effects are mediated through the downregulation of these critical signaling cascades.[2][3]

Experimental Protocol: LPS-Induced Macrophage Inflammation Assay

Cell Line: Human monocytic cell line (e.g., U937) or murine macrophage cell line (e.g., RAW 264.7).

Cell Culture and Differentiation: U937 monocytes are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA).

Treatment:

  • Macrophages are pre-treated with various concentrations of this compound for 1-2 hours.

  • For inhibitor studies, cells are pre-treated with specific inhibitors (e.g., BAY 11-7082, U0126, SB202190, SP600125, LY294002) for 1 hour prior to this compound treatment.

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Measurement of Inflammatory Mediators:

  • ELISA: The concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot: The expression levels of key inflammatory proteins like COX-2, and the phosphorylation status of proteins in the NF-κB, MAPK, and PI3K-Akt pathways are determined by Western blot analysis.

Signaling Pathway: this compound's Anti-inflammatory Action

anti_inflammatory_pathway cluster_input Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_inhibitors Specific Inhibitors LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway (ERK, p38, JNK) LPS->MAPK PI3K_Akt PI3K-Akt Pathway LPS->PI3K_Akt Inflammation Pro-inflammatory Gene Expression (TNF-α, COX-2, IL-6) NFkB->Inflammation MAPK->Inflammation PI3K_Akt->Inflammation BAY BAY 11-7082 BAY->NFkB MAPKi U0126, SB202190, SP600125 MAPKi->MAPK PI3Ki LY294002 PI3Ki->PI3K_Akt This compound This compound This compound->NFkB This compound->MAPK This compound->PI3K_Akt

Caption: this compound inhibits multiple pro-inflammatory signaling pathways.

Anti-leishmanial Activity: Targeting Leishmania Topoisomerase IB

This compound has emerged as a promising candidate for the treatment of leishmaniasis, a parasitic disease. Its mechanism of action involves the inhibition of Leishmania donovani topoisomerase IB, an essential enzyme for the parasite's survival.

Comparative Performance Data: Anti-leishmanial and Enzyme Inhibition
CompoundIC50 vs. L. donovani Topoisomerase IB (µM)IC50 vs. L. donovani promastigotes (µM)
This compound4.86~10
Camptothecin (Known Inhibitor)~5Not reported in this study
Miltefosine (Standard Drug)-7.2 ± 0.9
Amphotericin B (Standard Drug)-0.0716 ± 0.0063

IC50 values for this compound and Camptothecin from Chowdhury et al., 2012.[4] IC50 values for Miltefosine and Amphotericin B from Legrand et al., 2008.[2]

This compound demonstrates potent and specific inhibition of Leishmania donovani topoisomerase IB.[4] While its activity against the promastigote form is less potent than Amphotericin B, it is comparable to Miltefosine, highlighting its potential as a novel anti-leishmanial agent.[2][4]

Experimental Protocol: Leishmania donovani Topoisomerase IB DNA Relaxation Assay

Enzyme and Substrate:

  • Recombinant Leishmania donovani topoisomerase IB.

  • Supercoiled plasmid DNA (e.g., pBS (SK+)).

Reaction Conditions:

  • The reaction mixture contains supercoiled DNA, the enzyme, and a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM EDTA, and 10% glycerol).

  • This compound or a control inhibitor (e.g., Camptothecin) is added at various concentrations.

  • The reaction is incubated at 37°C for 30 minutes.

Analysis:

  • The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.

  • The conversion of supercoiled DNA to its relaxed form is visualized.

  • Inhibition of the enzyme's relaxation activity is quantified by densitometry of the gel bands.

Workflow: Validation of Anti-leishmanial Mechanism

antileishmanial_workflow cluster_screening Initial Screening cluster_mechanism Mechanism Validation cluster_comparison Comparative Analysis This compound This compound Promastigote_Assay Anti-promastigote Activity Assay This compound->Promastigote_Assay Topo_Assay Topoisomerase IB DNA Relaxation Assay This compound->Topo_Assay IC50_determination Determine IC50 Promastigote_Assay->IC50_determination Comparison Compare Efficacy IC50_determination->Comparison Inhibition_Quantification Quantify Inhibition (IC50) Topo_Assay->Inhibition_Quantification Inhibition_Quantification->Comparison Comparator_Drugs Standard Anti-leishmanials (Amphotericin B, Miltefosine) Comparator_IC50 Determine IC50 Comparator_Drugs->Comparator_IC50 Comparator_IC50->Comparison

Caption: Experimental workflow for validating this compound's anti-leishmanial mechanism.

References

Niranthin: A Comprehensive Efficacy Analysis Against Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of niranthin, a lignan isolated from Phyllanthus amarus, against Leishmania donovani, the causative agent of visceral leishmaniasis, in relation to standard anti-leishmanial drugs. The information presented herein is collated from peer-reviewed scientific literature to support research and development efforts in the field of anti-leishmanial drug discovery.

Executive Summary

This compound has demonstrated significant in vitro and in vivo activity against Leishmania donovani, including strains resistant to standard therapies. Its unique dual-action mechanism, involving direct parasiticidal activity through inhibition of DNA topoisomerase IB and immunomodulation of the host's immune response, positions it as a promising candidate for further investigation. This guide synthesizes the available quantitative data on its efficacy, details the experimental protocols used in these assessments, and visualizes its mechanism of action.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound compared to standard anti-leishmanial drugs against Leishmania donovani. It is important to note that the data presented is compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions, such as parasite strains, cell lines, and incubation times.

Table 1: In Vitro Efficacy against Leishmania donovani Promastigotes

CompoundIC50 (µM)Incubation Time (h)Parasite StrainReference
This compound ~5 (93% inhibition)24AG83[1]
~10 (98% inhibition)24AG83[1]
Amphotericin B 0.0716 ± 0.006372Not Specified[2]
0.6 - 0.7Not SpecifiedMHOM/ET/67/L82[3]
Miltefosine 7.2 ± 0.972Not Specified[2]
0.4 - 3.8Not SpecifiedMHOM/ET/67/L82[3]
10.63 - 13.3224-72Not Specified[4]
Sodium Stibogluconate Inactive (>64 µg/mL SbV)Not SpecifiedMHOM/ET/67/L82[3]

Table 2: In Vitro Efficacy against Intracellular Leishmania donovani Amastigotes

CompoundEC50 (µM)Host CellParasite StrainReference
This compound 1.26 (SAG-sensitive)Murine MacrophagesAG83[5]
1.68 (SAG-resistant)Murine MacrophagesGE1[5]
Amphotericin B 0.1 - 0.4Mouse Peritoneal MacrophagesMHOM/ET/67/L82[3]
Miltefosine 0.9 - 4.3Mouse Peritoneal MacrophagesMHOM/ET/67/L82[3]
Sodium Stibogluconate 22 - 28 (as Pentostam, µg/mL SbV)Mouse Peritoneal MacrophagesMHOM/ET/67/L82[3]
9 - 11 (crystalline, µg/mL SbV)Mouse Peritoneal MacrophagesMHOM/ET/67/L82[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound's efficacy.

In Vitro Anti-promastigote Activity Assay
  • Leishmania donovani Cultivation: Promastigotes of L. donovani (e.g., strain AG83) are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 25°C.

  • Drug Preparation: this compound and standard drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Assay Procedure: Logarithmic phase promastigotes are seeded into 96-well plates at a density of 2 x 10^5 cells/mL. The drug dilutions are added to the wells, and the plates are incubated at 25°C for 24-72 hours.

  • Viability Assessment: Parasite viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT solution is added to each well, and after incubation, the formazan crystals are dissolved in a solubilization solution. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the drug concentration using a suitable software.

In Vitro Anti-amastigote Activity Assay
  • Macrophage Culture: Murine peritoneal macrophages or a suitable macrophage cell line (e.g., J774A.1) are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Infection of Macrophages: Macrophages are seeded in 96-well plates and allowed to adhere. Stationary phase L. donovani promastigotes are then added at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 4 hours to allow phagocytosis.

  • Removal of Extracellular Parasites: After incubation, the wells are washed with warm medium to remove non-phagocytosed promastigotes.

  • Drug Treatment: Fresh medium containing serial dilutions of the test compounds is added to the infected macrophages, and the plates are incubated for an additional 48-72 hours.

  • Quantification of Intracellular Amastigotes: The medium is removed, and the cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that reduces the number of intracellular amastigotes by 50%, is calculated.

Mechanism of Action: Signaling Pathways and Workflows

This compound exhibits a dual mechanism of action against Leishmania donovani. It directly targets the parasite's DNA replication machinery and also modulates the host's immune response to favor parasite clearance.

Direct Parasiticidal Action

This compound acts as a poison for Leishmania donovani DNA topoisomerase IB, an essential enzyme for DNA replication and repair. By stabilizing the covalent complex between the enzyme and DNA, this compound leads to an accumulation of DNA strand breaks, ultimately triggering apoptosis in the parasite.

Niranthin_Parasiticidal_Action This compound This compound LdTopIB Leishmania donovani Topoisomerase IB This compound->LdTopIB Inhibits CleavageComplex Stabilized Topo IB-DNA Cleavage Complex This compound->CleavageComplex Stabilizes DNA Parasite DNA LdTopIB->DNA Binds to LdTopIB->CleavageComplex Forms DNA->CleavageComplex Forms DNA_Breaks DNA Strand Breaks CleavageComplex->DNA_Breaks Leads to Apoptosis Parasite Apoptosis DNA_Breaks->Apoptosis Induces Niranthin_Immunomodulation cluster_ImmuneResponse Host Immune Response This compound This compound Th1 Th1 Response (IFN-γ, IL-12) This compound->Th1 Promotes shift to Th2 Th2 Response (IL-4, IL-10) Macrophage Macrophage Th1->Macrophage Activates ActivatedMacrophage Activated Macrophage NO_ROS Nitric Oxide (NO) & Reactive Oxygen Species (ROS) ActivatedMacrophage->NO_ROS Produces Amastigote Intracellular Amastigote NO_ROS->Amastigote Kills Clearance Parasite Clearance NO_ROS->Clearance Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment PromastigoteAssay Anti-promastigote Activity Assay AmastigoteAssay Anti-amastigote Activity Assay PromastigoteAssay->AmastigoteAssay Proceed if active CytotoxicityAssay Host Cell Cytotoxicity Assay AmastigoteAssay->CytotoxicityAssay Determine selectivity AnimalModel Infection of Animal Model (e.g., mice) CytotoxicityAssay->AnimalModel Proceed with selective compounds DrugAdministration Drug Administration (e.g., this compound) AnimalModel->DrugAdministration ParasiteBurden Determination of Parasite Burden (Spleen, Liver) DrugAdministration->ParasiteBurden ImmuneResponse Analysis of Immune Response DrugAdministration->ImmuneResponse

References

Unveiling the Synergistic Potential of Niranthin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of Niranthin and its related compounds when combined with other therapeutic agents. The following sections detail quantitative data, experimental methodologies, and the underlying signaling pathways to support further research and development in combination therapies.

While direct quantitative data on the synergistic effects of isolated this compound is limited in the current literature, this guide draws comparisons from studies on the closely related lignans, Hypophyllanthin and Phyllanthin, isolated from Phyllanthus species, as well as extracts from Phyllanthus niruri which naturally contain this compound.

Synergistic Effects with Anticancer Agents: A Comparative Analysis

Recent studies have highlighted the potential of lignans from Phyllanthus species to enhance the efficacy of conventional chemotherapeutic drugs, particularly in resistant cancer cell lines.

Comparison of Cytotoxicity and Synergy

A key study investigated the synergistic effects of Hypophyllanthin and Phyllanthin with Doxorubicin (DOX) in Adriamycin-resistant breast cancer cells (MCF-7/ADR). The results demonstrated a significant enhancement of Doxorubicin's cytotoxic activity.[1][2] Similarly, an extract of Phyllanthus niruri, containing this compound, has been shown to act synergistically with cisplatin.

Compound/ExtractCombination AgentCell LineIC50 of Chemo Agent Alone (µM)IC50 of Chemo Agent in Combination (µM)Combination Index (CI)Synergy Level
Hypophyllanthin DoxorubicinMCF-7/ADR17.0 ± 1.99.5 ± 0.60.65Synergistic
Phyllanthin DoxorubicinMCF-7/ADR17.0 ± 1.91.1 ± 0.030.091Strong Synergy
P. niruri Extract CisplatinHT29 & HepG2---Synergistic

Data for Hypophyllanthin and Phyllanthin is sourced from a study on Doxorubicin-resistant breast cancer cells.[1][2] The synergistic effect of the P. niruri extract with cisplatin was observed to significantly increase cell death in colorectal (HT29) and hepatocellular (HepG2) carcinoma cells.

A separate study on the individual cytotoxic effects of this compound on HeLa cervical cancer cells determined its IC50 to be 70.4 µg/mL.[3] This provides a baseline for its potential as an anticancer agent, which could be enhanced in combination therapies.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols for the key assays are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, the combination agent (e.g., Doxorubicin, Cisplatin), or the combination of both for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curves.

Analysis of Synergy (Combination Index)

The Combination Index (CI) method is used to quantitatively determine the nature of the interaction between two drugs.

Calculation:

The CI is calculated using the Chou-Talalay method, where:

  • CI < 1 indicates synergism.

  • CI = 1 indicates an additive effect.

  • CI > 1 indicates antagonism.

The CI value is derived from the dose-effect data of the individual drugs and their combination.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and assess their expression levels. This is crucial for understanding the molecular mechanisms of synergy.

Protocol:

  • Protein Extraction: After treatment with the compounds, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Separate the protein samples (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-Akt, Akt, SIRT1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound and related compounds are believed to be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation.

NF-κB and MAPK/PI3K-Akt Signaling

This compound has been shown to possess anti-inflammatory properties by downregulating the NF-κB, MAPKs (JNK and ERK), and PI3K-Akt signaling pathways.[4] The inhibition of these pro-survival pathways can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.

The diagram below illustrates the experimental workflow for investigating the effect of this compound on the NF-κB signaling pathway.

G cluster_treatment Cell Treatment cluster_analysis Analysis Control Untreated Cells Lysis Cell Lysis & Protein Extraction Control->Lysis Chemo Chemotherapeutic Agent Chemo->Lysis This compound This compound This compound->Lysis Combo This compound + Chemo Combo->Lysis WB Western Blot for p-p65, p65, p-IκBα, IκBα Lysis->WB Densitometry Densitometry & Quantification WB->Densitometry G cluster_compounds cluster_pathway Niranthin_analogs Hypophyllanthin/Phyllanthin SIRT1 SIRT1 Niranthin_analogs->SIRT1 inhibits Apoptosis Apoptosis Niranthin_analogs->Apoptosis potentiates CellCycleArrest Cell Cycle Arrest Niranthin_analogs->CellCycleArrest potentiates Doxorubicin Doxorubicin Doxorubicin->Apoptosis induces Doxorubicin->CellCycleArrest induces Akt Akt SIRT1->Akt activates Chemoresistance Chemoresistance Akt->Chemoresistance promotes

References

comparative study of the enantiomeric antiviral activity of Niranthin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the stereospecific antiviral properties of Niranthin enantiomers against Hepatitis B Virus and Influenza A Virus, supported by experimental data and protocols.

Introduction

This compound, a lignan found in plants of the Phyllanthus genus, has demonstrated a range of biological activities, including antiviral properties.[1] Like many natural products, this compound possesses chiral centers, meaning it can exist as enantiomers – stereoisomers that are non-superimposable mirror images of each other. The spatial arrangement of atoms in these enantiomers can lead to significant differences in their biological activity. A 2022 study by Ota et al. provided a crucial insight into the enantioselective antiviral effects of this compound by successfully synthesizing both the (+)- and (–)-enantiomers and evaluating their efficacy against Hepatitis B Virus (HBV) and Influenza A Virus (IAV).[2] This guide provides a comparative analysis of the antiviral activity of these two enantiomers based on the findings of this seminal study.

Comparative Antiviral Activity

The antiviral activities of (+)-Niranthin and (–)-Niranthin were evaluated against Hepatitis B Virus (genotype D) and Influenza A Virus (A/PR/8/34, H1N1). The results, summarized in the table below, reveal a significant difference in the enantiomeric activity, particularly against the influenza virus.

EnantiomerVirusAntiviral Activity (IC50)Cytotoxicity (CC50)
(–)-Niranthin Hepatitis B Virus (HBV)9.11 µM> 10 µM
(+)-Niranthin Hepatitis B Virus (HBV)> 10 µM (No activity observed)> 10 µM
(–)-Niranthin Influenza A Virus (IAV)1.6 µM> 20 µM
(+)-Niranthin Influenza A Virus (IAV)15.0 µM> 20 µM

Data Interpretation:

  • Against Hepatitis B Virus , (–)-Niranthin showed moderate activity with an IC50 of 9.11 µM. In contrast, (+)-Niranthin exhibited no significant anti-HBV activity at the highest tested concentration.[2]

  • A striking difference was observed in the activity against Influenza A Virus . (–)-Niranthin was found to be a potent inhibitor with an IC50 of 1.6 µM.[2] Its counterpart, (+)-Niranthin, was nearly ten-fold less active, with an IC50 of 15.0 µM.[2]

  • Neither enantiomer displayed significant cytotoxicity at the effective antiviral concentrations, indicating a favorable selectivity index.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Anti-Hepatitis B Virus (HBV) Assay

This assay quantifies the ability of the this compound enantiomers to inhibit HBV replication in a human liver cell line.

Cell Line and Virus:

  • Cell Line: HepG2-hNTCP-C4 cells, a human hepatoma cell line engineered to express the human sodium taurocholate co-transporting polypeptide (hNTCP) receptor, which is essential for HBV entry.[3]

  • Virus: Hepatitis B Virus (genotype D), derived from the culture supernatant of HepG2.2.15 cells.

Methodology:

  • Cell Seeding: HepG2-hNTCP-C4 cells were seeded in 96-well plates.

  • Compound Treatment: The cells were treated with varying concentrations of (+)- or (–)-Niranthin.

  • Infection: The treated cells were then infected with HBV (genotype D).

  • Incubation: The infected cells were incubated for a period to allow for viral replication.

  • Quantification of HBsAg: The level of Hepatitis B surface antigen (HBsAg) secreted into the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA). The reduction in HBsAg levels in treated cells compared to untreated controls was used to determine the antiviral activity.

  • Cytotoxicity Assessment: The viability of the cells treated with the compounds was assessed in parallel using a standard cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).

Anti-Influenza A Virus (IAV) Assay

This plaque reduction assay measures the inhibition of influenza virus-induced cell death (plaque formation).

Cell Line and Virus:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research.[4]

  • Virus: Influenza A virus, strain A/Puerto Rico/8/34 (H1N1).[4]

Methodology:

  • Cell Seeding: MDCK cells were grown to a confluent monolayer in 6-well plates.

  • Infection: The cell monolayers were infected with a standardized amount of Influenza A/PR/8/34 virus.

  • Compound Treatment: After viral adsorption, the cells were overlaid with a medium containing different concentrations of (+)- or (–)-Niranthin.

  • Plaque Formation: The plates were incubated for a period to allow for the formation of viral plaques (zones of cell death).

  • Plaque Visualization and Counting: The cell monolayers were fixed and stained with crystal violet to visualize the plaques. The number of plaques in treated wells was counted and compared to the number in untreated wells.

  • IC50 Determination: The concentration of the compound that reduced the number of plaques by 50% was determined as the IC50 value.

  • Cytotoxicity Assessment: The cytotoxicity of the enantiomers on MDCK cells was determined in parallel to calculate the CC50.

Experimental Workflows

HBV_Antiviral_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Infection cluster_analysis Analysis seed_cells Seed HepG2-hNTCP-C4 cells in 96-well plates add_compounds Add varying concentrations of this compound enantiomers seed_cells->add_compounds 24h infect_cells Infect cells with HBV (genotype D) add_compounds->infect_cells incubate Incubate for viral replication infect_cells->incubate elisa Measure HBsAg in supernatant via ELISA incubate->elisa Days cytotoxicity Assess cell viability (Cytotoxicity Assay) incubate->cytotoxicity calculate Calculate IC50 and CC50 elisa->calculate cytotoxicity->calculate

Caption: Workflow for the anti-Hepatitis B Virus (HBV) assay.

IAV_Antiviral_Assay_Workflow cluster_prep_iav Cell Preparation cluster_infection_iav Infection & Treatment cluster_analysis_iav Analysis seed_mdck Seed MDCK cells to form a confluent monolayer infect_mdck Infect monolayer with Influenza A/PR/8/34 seed_mdck->infect_mdck add_overlay Add overlay medium with This compound enantiomers infect_mdck->add_overlay Adsorption incubate_plaque Incubate for plaque formation add_overlay->incubate_plaque stain_plaques Fix and stain plaques with crystal violet incubate_plaque->stain_plaques Days count_plaques Count plaques and compare to control stain_plaques->count_plaques calculate_ic50 Determine IC50 count_plaques->calculate_ic50

Caption: Workflow for the anti-Influenza A Virus (IAV) plaque reduction assay.

Conclusion

The comparative study of this compound enantiomers reveals a clear stereochemical preference for antiviral activity. (–)-Niranthin is significantly more potent than (+)-Niranthin, especially against Influenza A Virus. This enantiomeric specificity highlights the importance of stereochemistry in drug design and development. The data strongly suggest that the chiral centers of this compound play a crucial role in its interaction with viral targets, a factor that should be a primary consideration in the development of this compound-based antiviral therapeutics. Further research is warranted to elucidate the precise molecular mechanisms underlying this enantioselective inhibition.

References

Safety Operating Guide

Proper Disposal of Niranthin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for Niranthin

This document provides comprehensive guidance on the proper disposal of this compound, a lignan compound isolated from the plant Phyllanthus amarus. While this compound is not currently classified as a hazardous substance, adherence to safe laboratory practices and local regulations is paramount to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

This compound: Key Chemical and Safety Data

A thorough understanding of a compound's properties is the first step in safe handling and disposal. Below is a summary of available data for this compound.

PropertyValueReference
Molecular Formula C₂₄H₃₂O₇[1]
Molecular Weight 432.51 g/mol [1]
Appearance Solid (assumed)
Melting Point 115 °C
Hazard Classification Not classified as hazardous

Experimental Protocol: Standard this compound Disposal Procedure

This protocol outlines the recommended step-by-step process for the disposal of this compound waste generated in a laboratory.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

2. Waste Segregation:

  • Do not mix this compound waste with hazardous chemical waste streams (e.g., solvents, heavy metals, reactive chemicals).

  • Maintain a dedicated waste container for non-hazardous solid chemical waste, including this compound.

3. Solid Waste Disposal:

  • For pure this compound powder or residues:

    • Carefully collect all solid waste in a designated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with chemical waste, such as high-density polyethylene (HDPE).

  • For contaminated labware (e.g., weighing boats, filter paper):

    • Place all disposables contaminated with this compound into the designated non-hazardous solid waste container.

4. Liquid Waste Disposal (for solutions containing this compound):

  • Aqueous solutions: Depending on institutional and local regulations, small quantities of dilute aqueous solutions of non-hazardous substances may be permissible for drain disposal with copious amounts of water. However, it is critical to first consult and strictly adhere to your institution's specific guidelines on aqueous waste disposal.

  • Organic solvent solutions: Solutions of this compound in organic solvents must be disposed of as hazardous chemical waste, following your institution's established procedures for solvent waste.

5. Container Labeling and Storage:

  • Clearly label the non-hazardous waste container with "Non-Hazardous Waste" and list "this compound" as a primary component.

  • Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.

6. Final Disposal:

  • Once the waste container is full, arrange for its disposal through your institution's environmental health and safety (EHS) office or equivalent department. They will ensure the waste is handled and disposed of in accordance with all local, state, and federal regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.

Niranthin_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Step 3a: Collect in a labeled 'Non-Hazardous Solid Waste' container solid_waste->collect_solid solvent_type Step 3b: Identify Solvent liquid_waste->solvent_type store_waste Step 5: Store waste container in designated accumulation area collect_solid->store_waste aqueous Aqueous Solution solvent_type->aqueous Water organic Organic Solvent solvent_type->organic Organic check_regs_aqueous Step 4a: Consult Institutional & Local Regulations for Aqueous Waste aqueous->check_regs_aqueous collect_hazardous Step 4b: Collect in a labeled 'Hazardous Solvent Waste' container organic->collect_hazardous drain_disposal Permitted for Drain Disposal? check_regs_aqueous->drain_disposal dispose_drain Dispose down the drain with copious amounts of water drain_disposal->dispose_drain Yes collect_liquid Collect in 'Non-Hazardous Aqueous Waste' container drain_disposal->collect_liquid No end End: Proper Disposal Complete dispose_drain->end collect_liquid->store_waste collect_hazardous->store_waste contact_ehs Step 6: Contact EHS for pickup and final disposal store_waste->contact_ehs contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this document is intended as a general guide. All laboratory personnel are required to follow the specific waste disposal policies and procedures established by their institution and to comply with all applicable local, state, and federal regulations. If you are unsure about any aspect of waste disposal, contact your institution's Environmental Health and Safety (EHS) department for guidance.

References

Essential Safety and Handling Protocols for Niranthin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Niranthin. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a culture of safety and build trust in laboratory practices. While specific safety data for this compound is not fully detailed in publicly available sources, this guidance is based on best practices for handling similar research compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side ShieldsMust comply with EN166 or ANSI Z87.1 standards.
Hand Protection Compatible Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2]
Skin and Body Protection Laboratory CoatA long-sleeved lab coat should be worn to prevent skin contact.[3]
Respiratory Protection Dust Mask or RespiratorFor nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]

Experimental Protocol: Safe Handling of this compound

1. Pre-Handling Preparations:

  • Consult Safety Data Sheet (SDS): Before beginning any work, obtain and thoroughly review the complete and official Safety Data Sheet for this compound.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.[3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers before starting work.

2. Handling and Preparation of Solutions:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]

  • Weighing: When weighing the solid compound, do so in a ventilated enclosure to control dust.[3] Use a dedicated and calibrated analytical balance.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[3]

3. During Use:

  • Containment: Keep containers of this compound tightly closed when not in use.

  • Labeling: Clearly label all containers with the chemical name, concentration, and date of preparation.

  • Transportation: When moving this compound within the laboratory, use secondary containment to prevent spills.

4. Post-Handling Procedures:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and then wash with soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Operational and Disposal Plan

Storage:

  • Conditions: Store this compound in a tightly closed container in a dry and well-ventilated place.[3]

  • Incompatibilities: Keep away from strong oxidizing agents.[3]

Spill Management:

  • Minor Spills: For small spills, wear appropriate PPE, gently cover the spill with an absorbent material, and collect it in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and follow the emergency procedures established by your institution.

Disposal:

  • Waste Characterization: this compound waste should be treated as hazardous chemical waste.[3]

  • Container Disposal: Dispose of used containers in accordance with local, state, and federal regulations. Do not reuse empty containers.[3][4][5] The first rinse of the container should be collected and disposed of as hazardous waste.[5]

  • Chemical Disposal: Unused or waste this compound should be disposed of through a licensed professional waste disposal service.[3] Never dispose of this compound down the drain or in the regular trash.[5]

Safe Handling Workflow for this compound

Niranthin_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed Prepare_Work_Area Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Proceed Weigh_Solid Weigh Solid in Enclosure Prepare_Work_Area->Weigh_Solid Ready Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Proceed Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Proceed Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Complete Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Proceed Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Proceed Wash_Hands Wash Hands Doff_PPE->Wash_Hands Final Step

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.